1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-8-4-7-11-9-5-2-3-6-10(9)12/h2-3,5-6,11H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUHHZFSIDSGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474811 | |
| Record name | 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32900-36-0 | |
| Record name | 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Abstract
The 1,5-benzodiazepine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] These compounds are renowned for a wide spectrum of biological activities, including anxiolytic, anticonvulsant, sedative, and anti-inflammatory effects.[1][2][3][4] This guide focuses on a specific derivative, this compound, providing a detailed exploration of its chemical properties. We will dissect its synthesis, elucidate its structural characteristics through spectroscopic analysis, examine its chemical reactivity, and discuss its potential as a core scaffold in modern drug discovery programs. The introduction of N-methylation and the saturation of the diazepine ring significantly alter the molecule's conformational flexibility and electronic properties compared to its unsaturated counterparts, making it a compelling subject for researchers and drug development professionals.
Synthetic Pathways and Mechanistic Considerations
The synthesis of the 1,5-benzodiazepine core is most commonly achieved through the acid-catalyzed condensation of an o-phenylenediamine with a suitable ketone or dicarbonyl compound.[3][4][5][6] To arrive at the target molecule, this compound, a multi-step approach is typically required, involving cyclization, reduction, and subsequent N-alkylation.
General Synthetic Workflow
The logical pathway involves the initial formation of a 1,5-benzodiazepin-2-one, followed by reduction of the amide and imine functionalities to yield the tetrahydro-scaffold, and concluding with selective methylation at the N-1 position.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Plausible Synthesis
The following protocol is a representative, self-validating system for the laboratory-scale synthesis of the title compound.
Part A: Synthesis of 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as ethanol or toluene.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or glacial acetic acid). The acid protonates the carbonyl, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.
-
Cyclization: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from ethanol to yield the benzodiazepin-2-one intermediate.
Part B: Reduction to 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine
-
Reaction Setup: In a separate, dry, three-neck flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, ~2-3 eq) in anhydrous tetrahydrofuran (THF).[7]
-
Addition: Cool the LiAlH₄ suspension to 0 °C. Slowly add a solution of the benzodiazepin-2-one from Part A in anhydrous THF. Causality Note: This addition must be slow and controlled due to the highly exothermic nature of the reaction.
-
Reduction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours to ensure complete reduction of both the amide carbonyl and the inherent imine functionality.
-
Quenching & Work-up: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude tetrahydro-benzodiazepine.
Part C: N-Methylation
-
Reaction Setup: Dissolve the crude product from Part B in a polar aprotic solvent like acetonitrile or acetone.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, ~2-3 eq), to act as a proton scavenger.
-
Alkylation: Add methyl iodide (CH₃I, ~1.1-1.2 eq) dropwise. The N-1 position is generally more sterically accessible and electronically favored for alkylation.
-
Reaction & Isolation: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC. Upon completion, filter off the base, and remove the solvent in vacuo. The resulting residue can be purified by column chromatography on silica gel to afford the final product, this compound.
Spectroscopic and Physical Properties
Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The following data are predicted based on the known spectral properties of analogous structures.[5][8][9][10]
Physical Data
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₄N₂ | - |
| Molecular Weight | 162.23 g/mol | Calculated |
| Appearance | Expected: Pale yellow solid or oil | Based on analogs[5] |
| Parent Compound MW | 148.20 g/mol (C₉H₁₂N₂) | [9] |
Spectroscopic Data Summary
| Technique | Expected Chemical Shifts / Peaks | Interpretation |
| ¹H NMR | δ 6.7-7.2 (m, 4H)δ ~4.0 (br s, 1H)δ ~3.0-3.4 (m, 4H)δ ~2.9 (s, 3H)δ ~1.8-2.2 (m, 2H) | Aromatic protons (Ar-H)N₅-H protonN-CH₂ protons (C2 & C4)N₁-CH₃ protonsC3-CH₂ protons |
| ¹³C NMR | δ 140-145 (2C)δ 120-130 (4C)δ ~70 (1C)δ ~45 (1C)δ ~40 (1C)δ ~35 (1C)δ ~30 (1C) | Quaternary aromatic carbons (C-N)Aromatic CH carbonsC4-CH₂C2-CH₂N₁-CH₃C3-CH₂ |
| FT-IR (KBr) | ~3350 cm⁻¹ (br)3050-2850 cm⁻¹~1600, 1500 cm⁻¹~1430 cm⁻¹ | N-H stretch (secondary amine)C-H stretch (aromatic & aliphatic)C=C stretch (aromatic ring)C-N stretch |
| Mass Spec (EI) | m/z 162 (M⁺)m/z 147m/z 119 | Molecular ion peak[M-CH₃]⁺Fragmentation loss of propyl-amine chain |
Chemical Reactivity and Derivatization Potential
The structure of this compound contains two key sites for chemical modification: the secondary amine at the N-5 position and the electron-rich aromatic ring.
Reactivity at Nitrogen Centers
The secondary amine (N₅-H) is nucleophilic and can readily react with various electrophiles. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
-
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding N-acyl derivatives.
-
N-Alkylation: Further alkylation can be achieved with alkyl halides, though selectivity between N-1 and N-5 would need to be controlled, often through the use of protecting groups if specific isomers are desired.
-
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides N-sulfonylated products.
Electrophilic Aromatic Substitution
The two nitrogen atoms activate the fused benzene ring, directing electrophilic substitution to the ortho and para positions (C-7 and C-9).
-
Nitration: Treatment with a nitrating agent (e.g., HNO₃/H₂SO₄) is expected to yield a mixture of 7-nitro and 9-nitro isomers.[11]
-
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or molecular bromine can introduce halogen atoms onto the aromatic ring.
-
Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring is also feasible under appropriate Lewis acid catalysis.
Caption: Key reactivity pathways for derivatization.
Relevance in Drug Development
The 1,5-benzodiazepine class of compounds is of immense interest to medicinal chemists.[12] While classical benzodiazepines like diazepam act as positive allosteric modulators of the GABAₐ receptor, the structural modifications in this compound present opportunities to explore novel biological targets or fine-tune existing activities.[2][13]
-
Conformational Rigidity: The saturated seven-membered ring has less conformational freedom than unsaturated analogs. This can lead to higher receptor selectivity and potentially reduce off-target effects.
-
Physicochemical Properties: The N-methylation and removal of carbonyl groups increase the molecule's basicity and can alter its lipophilicity (LogP) and solubility, directly impacting its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion).
-
Metabolic Stability: The methyl group at N-1 may block a potential site of metabolic N-dealkylation, potentially increasing the compound's half-life in vivo.
This scaffold is a valuable starting point for the development of new chemical entities targeting the central nervous system and beyond. Its well-defined reactive handles allow for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties.
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Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. (n.d.). RSC Advances. Retrieved from [Link]
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Synthesis of 1,5- Benzodiazepines A Review. (2021). International Journal of Trend in Scientific Research and Development, 5(5), 497-506. Retrieved from [Link]
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Synthesis of tetrahydro-1H-benzo-1,5-diazepines. (1982). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
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Saladi, P. A. V. L., Kamala, G. R., Ch, H., & P, N. (n.d.). Synthesis of 1,5‐benzodiazepines from variously substituted furfurals, o‐phenylenediamine and but‐3‐yn‐2‐one. ResearchGate. Retrieved from [Link]
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The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2018). Molecules, 23(11), 2936. Retrieved from [Link]
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Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Advances. Retrieved from [Link]
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PREPARATION OF SOME 1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPINES AND STUDY OF THEIR PHYSICAL AND SPECTRAL PROPERTIES. (n.d.). Retrieved from [Link]
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Janciene, R., Vektariene, A., Stumbreviciute, Z., Kosychova, L., Konstantinavicius, K., & Puodziunaite, B. D. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(12), 1629-1639. Retrieved from [Link]
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2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. (n.d.). PubChem. Retrieved from [Link]
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(PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2012). ResearchGate. Retrieved from [Link]
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Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389. Retrieved from [Link]
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An In-depth Technical Guide to 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a heterocyclic compound belonging to the significant 1,5-benzodiazepine class. The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] These compounds are recognized for a wide array of biological activities, including anxiolytic, anticonvulsant, sedative, anti-inflammatory, and antimicrobial properties.[3][4][5] This document delves into the chemical identity, synthesis, mechanistic considerations, potential applications, and safety protocols associated with the title compound, providing a foundational resource for its study and application in research and development.
Chemical Identity and Physicochemical Properties
Precise identification is critical for any scientific investigation. This compound is a derivative of the fully saturated 1,5-benzodiazepine core, featuring a methyl group substitution on one of the nitrogen atoms.
| Identifier | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 32900-36-0 | [6][7] |
| Molecular Formula | C₁₀H₁₄N₂ | [6] |
| Molecular Weight | 162.23 g/mol | [6] |
| EC Number | 828-298-5 | [6] |
| DSSTox Substance ID | DTXSID30474811 | [6] |
Synthesis and Mechanistic Insights
The synthesis of the this compound core structure typically involves a two-stage process: formation of the heterocyclic ring system followed by N-alkylation.
Formation of the Tetrahydro-1,5-benzodiazepine Scaffold
The most common and versatile method for constructing the 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine ring is the acid-catalyzed condensation of o-phenylenediamine with a suitable ketone.[2][3][8] This reaction is highly efficient and can be performed under various conditions, from solvent-free systems to the use of diverse catalysts.
Mechanism and Causality: The reaction proceeds through the initial formation of a Schiff base (imine) between one amino group of o-phenylenediamine and the ketone. The second, pendant amino group then attacks the electrophilic carbon of the second imine bond formed in situ, leading to intramolecular cyclization and the formation of the seven-membered diazepine ring.
The choice of catalyst is pivotal for reaction efficiency and mildness of conditions. A variety of catalysts have been successfully employed, including:
-
Lewis Acids: Indium(III) bromide, Gallium(III) triflate, and Cerium(III) chloride have been shown to effectively catalyze the condensation, often at room temperature and under solvent-free conditions.[3]
-
Solid Acid Catalysts: Zeolites like H-MCM-22 and clays such as Montmorillonite K10 offer advantages of easy separation, reusability, and often milder reaction conditions.[8]
-
Brønsted Acids: Acetic acid is commonly used to facilitate the reaction.[9][10]
The following diagram illustrates the general workflow for the synthesis of the core benzodiazepine structure.
Caption: General synthesis of the tetrahydro-1,5-benzodiazepine scaffold.
N-Methylation
Once the tetrahydro-1H-1,5-benzodiazepine is formed, the final step is the selective methylation of one of the secondary amine nitrogens. This is a standard N-alkylation reaction. A common and effective method involves using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a mild base (e.g., K₂CO₃ or NaH) to deprotonate the amine, thereby increasing its nucleophilicity. The choice of solvent (e.g., acetone, DMF, or acetonitrile) depends on the specific reagents and desired reaction temperature.
Pharmacological Profile and Potential Applications
While specific pharmacological data for this compound is not extensively documented in publicly available literature, the broader class of 1,5-benzodiazepines is of immense interest to the pharmaceutical industry.[1][4] Derivatives of this scaffold have been investigated for a vast range of therapeutic applications:
-
Central Nervous System (CNS) Activity: The most well-known application is in treating psychotic disorders.[1] Many benzodiazepines act as tranquilizers, anxiolytics, anticonvulsants, sedatives, and muscle relaxants.[3][4] They typically exert their effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4]
-
Antimicrobial and Antiviral Agents: Certain 1,5-benzodiazepines have demonstrated antibacterial and antifungal properties.[5] Notably, some derivatives have been explored as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[4]
-
Anti-inflammatory and Analgesic Effects: The scaffold has been incorporated into molecules showing anti-inflammatory and pain-relieving activities.[4]
-
Other Therapeutic Areas: Research has extended into their use as calcium channel blockers, antileukemic agents, and vasopressin antagonists.[4]
The methylation at the N-1 position can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, such as its lipophilicity, metabolic stability, and receptor binding affinity, making it a key target for medicinal chemistry optimization.
Experimental Protocol: Synthesis
The following is a representative, two-step protocol for the synthesis of this compound, synthesized from established methods for the core structure.[3][8]
Step 1: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine (This example uses acetone to form a common intermediate, which can then be reduced and methylated)
-
Reagent Preparation: To a round-bottom flask, add o-phenylenediamine (1 equiv.) and a catalytic amount of a Lewis acid (e.g., Indium(III) bromide, 10 mol%).
-
Reaction Initiation: Add an excess of acetone, which acts as both a reactant and a solvent.
-
Reaction Conditions: Stir the mixture vigorously at ambient temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[3][8]
-
Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the dihydro-1,5-benzodiazepine intermediate.
Step 2: Reduction and N-Methylation
-
Reduction: The dihydro intermediate can be reduced to the tetrahydro scaffold using a reducing agent like sodium borohydride (NaBH₄) in methanol.
-
N-Methylation: Dissolve the resulting 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (1 equiv.) in a suitable solvent like acetonitrile.
-
Base Addition: Add a mild base such as potassium carbonate (1.5 equiv.).
-
Alkylation: Add methyl iodide (1.1 equiv.) dropwise to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Purification: After cooling, filter the inorganic salts and concentrate the filtrate. The residue can be purified via column chromatography to yield the final product, 1,2,2,4-Tetramethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (a methylated analogue of the title compound).
Safety and Handling
Based on available safety data for the title compound and related structures, this compound is considered hazardous.[7][11]
GHS Hazard Statements:
-
H318: Causes serious eye damage.[7]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12] An approved respirator should be used if exposure limits are exceeded or if irritation occurs.[11]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust, fumes, or vapors.[11] Wash hands and any exposed skin thoroughly after handling.[11]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]
-
Skin: Remove contaminated clothing and wash skin immediately with soap and plenty of water.[11]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11]
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting. Call a physician or poison control center immediately.[11]
-
References
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- 12. angenechemical.com [angenechemical.com]
Spectroscopic Data of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the spectroscopic characteristics of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a key heterocyclic scaffold in medicinal chemistry. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound is fundamental for its synthesis, characterization, and application in drug discovery and development. This document synthesizes data from analogous structures and predictive models to offer a comprehensive analytical profile.
Introduction to 1,5-Benzodiazepines
The 1,5-benzodiazepine core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects. The tetrahydro derivative, this compound, represents a saturated version of this important pharmacophore, influencing its conformational flexibility and ultimately its interaction with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methylene protons of the seven-membered ring, the N-methyl protons, and the N-H proton.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic (H6, H7, H8, H9) | 6.5 - 7.5 | Multiplet (m) | 4H | The exact chemical shifts and multiplicities will depend on the substitution pattern and the solvent. |
| Methylene (H2) | ~3.2 | Triplet (t) | 2H | Adjacent to a nitrogen atom. |
| Methylene (H3) | ~1.9 | Quintet (p) | 2H | Coupled to both H2 and H4 methylene groups. |
| Methylene (H4) | ~2.8 | Triplet (t) | 2H | Adjacent to a nitrogen atom. |
| N-Methyl (N1-CH₃) | ~2.9 | Singlet (s) | 3H | Characteristic singlet for a methyl group on a nitrogen. |
| N-H (N5-H) | Broad singlet (br s) | 1H | Chemical shift can vary significantly with concentration and solvent. |
Experimental Causality: The predicted chemical shifts are based on the analysis of structurally similar 1,5-benzodiazepine derivatives.[1][2] The electron-withdrawing nature of the nitrogen atoms deshields the adjacent methylene protons (H2 and H4), causing them to appear at a lower field compared to the central methylene group (H3). The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would be essential to definitively assign the correlations between the methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C5a, C9a) | ~140 - 150 |
| Aromatic (C6, C7, C8, C9) | ~115 - 130 |
| Methylene (C2) | ~45 - 55 |
| Methylene (C3) | ~25 - 35 |
| Methylene (C4) | ~40 - 50 |
| N-Methyl (N1-CH₃) | ~35 - 45 |
Expert Insights: The chemical shifts of the aromatic carbons are influenced by the fusion of the diazepine ring. The carbons directly attached to the nitrogen atoms (C5a and C9a) are expected to be the most downfield among the aromatic signals. The aliphatic carbons (C2, C3, and C4) will appear in the upfield region of the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be invaluable in distinguishing between CH, CH₂, and CH₃ signals and confirming the assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Trustworthiness of Protocol: The presence of a broad absorption band in the region of 3300-3400 cm⁻¹ is a strong indicator of the N-H stretching vibration.[2] The aromatic C=C stretching vibrations typically appear as a pair of bands in the 1580-1620 cm⁻¹ region. The aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The C-N stretching vibration provides further evidence for the heterocyclic structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₄N₂), which is 162.23 g/mol .
-
Key Fragmentation Pathways: The fragmentation of 1,5-benzodiazepines often involves the cleavage of the seven-membered ring.[3] Common fragmentation patterns for this compound could include:
-
Loss of the N-methyl group (-CH₃) leading to a fragment at m/z 147.
-
Cleavage of the C2-C3 and C4-N5 bonds, leading to various smaller fragments.
-
Retro-Diels-Alder type fragmentation of the diazepine ring.
-
Authoritative Grounding: The fragmentation pathways of benzodiazepines have been extensively studied.[3][4] High-resolution mass spectrometry (HRMS) would be crucial for determining the elemental composition of the molecular ion and its fragments, providing unambiguous confirmation of the chemical formula.
Experimental Protocols
NMR Sample Preparation Protocol
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, and DEPT spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
IR Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry Protocol (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
Visualization of Key Structural Features and Analytical Workflow
Molecular Structure
Caption: Structure of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
The spectroscopic data of this compound, while not extensively published for the exact molecule, can be confidently predicted and interpreted based on the well-established spectral characteristics of the 1,5-benzodiazepine class of compounds. This technical guide provides a robust framework for researchers to identify, characterize, and utilize this important heterocyclic compound in their scientific endeavors. The combination of NMR, IR, and MS, coupled with the described experimental protocols, ensures a self-validating system for structural confirmation, which is paramount for the integrity of research and development in the pharmaceutical sciences.
References
- Jios, J. L., Romanelli, G. P., Autino, J. C., Giaccio, H. E., Duddeck, H., & Wiebcke, M. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(11), 901–908.
- Kamal, A., & Rao, A. V. S. (1983). A 13C‐NMR assignment study of a series of 2,3,4,5‐tetrahydro‐1‐methyl‐1H‐1,5‐benzodiazepine‐2,4‐diones. Magnetic Resonance in Chemistry, 21(10), 652-654.
- Banoub, J. H., Le, C. H., & Lafontaine, P. (2008). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 43(5), 635–646.
- Mohamed, S. K., El-Sayed, R., & Abdel-Alim, A. A. (2014). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 19(9), 14292–14302.
- International Journal of Trend in Scientific Research and Development. (2021). Synthesis of 1,5-Benzodiazepines A Review. IJTSRD, 5(5), 497-509.
- Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 2, 16-21.
- Sharma, S., Gangal, S., & Rauf, A. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.
- Gouveia, D. R., & Piatnicki, C. M. S. (2008). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(16), 2563-2570.
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- 3. Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Elucidation of a Tetrahydro-1H-1,5-benzodiazepine Derivative
A Note to the Researcher: An extensive search of the existing scientific literature and crystallographic databases did not yield a publicly available crystal structure for 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. However, to provide a comprehensive and technically valuable guide for researchers in drug development and materials science, this document will focus on the detailed structural analysis of a closely related and well-characterized analogue: 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine hemihydrate . The core 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine scaffold is identical, with the key distinction being the presence of two additional methyl groups at the 2- and 4-positions in the presented structure. The methodologies and principles of analysis detailed herein are directly applicable to the study of the originally requested compound, should a crystalline sample be obtained.
Introduction: The Significance of 1,5-Benzodiazepines
Benzodiazepines represent a critical class of heterocyclic compounds in the landscape of medicinal chemistry and drug design. These molecules are widely recognized for their diverse pharmacological activities, including anxiolytic, anticonvulsant, sedative, and anti-inflammatory properties.[3] Beyond their therapeutic applications, 1,5-benzodiazepine derivatives have also found utility as commercial dyes for acrylic fibers.[3] The biological activity and material properties of these compounds are intrinsically linked to their three-dimensional structure. Therefore, single-crystal X-ray diffraction analysis is an indispensable tool for the unambiguous determination of their molecular conformation, stereochemistry, and intermolecular interactions, providing crucial insights for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
This guide provides a detailed technical overview of the synthesis, crystallization, and comprehensive structural analysis of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine hemihydrate, serving as an exemplary case for this class of compounds.
Synthesis and Crystallization
The synthesis of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine is achieved through the reduction of its dihydro precursor. The subsequent crystallization from a suitable solvent system yields single crystals amenable to X-ray diffraction analysis.
Experimental Protocol: Synthesis and Crystallization
Materials:
-
2,3-Dihydro-2,2,4-trimethyl-1H-tetrahydro-1,5-benzodiazepine
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Dissolve 9.10 mmol of 2,3-Dihydro-2,2,4-trimethyl-1H-tetrahydro-1,5-benzodiazepine in 40 ml of methanol in a round-bottom flask equipped with a magnetic stirrer.
-
While stirring, add 8.38 mmol of sodium borohydride in three portions over a period of 1 hour. It is crucial to maintain the reaction temperature between 318-323 K during the addition.
-
After the complete addition of sodium borohydride, maintain the reaction mixture at 323 K for an additional 2 hours.
-
Partially evaporate the methanol under reduced pressure.
-
Pour the concentrated reaction mass into water and perform extraction with chloroform multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in a suitable solvent such as ethanol.[3]
Synthesis Workflow
Crystal Structure Analysis
The crystal structure of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine hemihydrate was determined by single-crystal X-ray diffraction. The analysis reveals detailed information about the molecular geometry, conformation of the seven-membered diazepine ring, and the nature of intermolecular interactions that dictate the crystal packing.
Crystallographic Data
The crystallographic data and refinement parameters for the title compound are summarized in the table below.[3]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₈N₂·0.5H₂O |
| Formula Weight | 199.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.0548 (10) |
| b (Å) | 23.246 (2) |
| c (Å) | 11.5613 (14) |
| β (°) | 100.483 (3) |
| Volume (ų) | 2392.9 (4) |
| Z | 8 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| R[F² > 2σ(F²)] | 0.051 |
| wR(F²) | 0.154 |
Molecular Conformation
The asymmetric unit of the crystal contains two independent organic molecules (A and B) and one water molecule of crystallization.[3] A key structural feature of 1,5-benzodiazepines is the conformation of the seven-membered diazepine ring. In both independent molecules of the title compound, the diazepine ring adopts a chair conformation .[3]
The dihedral angle between the plane of the benzene ring and the mean plane of the diazepine ring is 21.15 (12)° in molecule A and 17.42 (11)° in molecule B.[3] The C-C and C-N bond distances are within the expected ranges and are in good agreement with those reported for similar benzodiazepine structures.[3]
Intermolecular Interactions and Crystal Packing
Hydrogen bonding plays a crucial role in the crystal packing of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine hemihydrate. The molecules are linked by N—H⋯O and O—H⋯N hydrogen bonds, with the water molecule acting as a bridge. These interactions form zigzag chains that propagate along the[1] crystallographic direction.[3]
Spectroscopic and Thermal Characterization
While a detailed experimental analysis of the title compound's spectroscopic and thermal properties is not available in the cited literature, we can infer the expected characteristics based on the analysis of similar 1,5-benzodiazepine derivatives.
Infrared (IR) Spectroscopy
The IR spectrum of a 1,5-benzodiazepine is expected to show characteristic absorption bands. For instance, in the related 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, a band corresponding to the N-H stretching vibration is observed around 3294 cm⁻¹.[3] The presence of methyl groups (C-H stretching) would be indicated by bands around 2964 cm⁻¹.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure in solution. The proton NMR spectrum would show signals corresponding to the aromatic protons, the protons of the diazepine ring, and the methyl groups. The chemical shifts and coupling patterns would be consistent with the proposed structure. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide insights into the thermal stability of the compound. Studies on other 1,5-benzodiazepine derivatives have shown that their thermal stability is influenced by the nature of the substituents on the benzodiazepine core.
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the synthesis and detailed crystal structure analysis of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine hemihydrate, a close analogue of this compound. The study highlights the chair conformation of the diazepine ring and the crucial role of hydrogen bonding in the crystal packing.
For researchers and drug development professionals, this detailed structural information is invaluable. It provides a solid foundation for understanding the conformational preferences of the tetrahydro-1,5-benzodiazepine scaffold, which is essential for computational modeling, docking studies, and the design of new derivatives with enhanced biological activity. Future work should aim to obtain single crystals of this compound to allow for a direct comparison of the structural effects of the different substitution patterns on the benzodiazepine ring.
References
-
Ezhilarasi, K. S., Ponnuswamy, A., Ponnuswamy, S., Bothi, B., & Kumar, G. A. (2015). Crystal structure of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepine hemihydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o570–o571. [Link]
-
Mphahlele, M. J., Gildenhuys, S., & Malindisa, S. (2018). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 23(10), 2465. [Link]
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- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structure of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in different solvents
An In-depth Technical Guide to the Solubility of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Abstract
The determination of a compound's solubility is a cornerstone of early-phase drug development, profoundly influencing bioavailability, formulation strategies, and overall therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility profile of this compound, a heterocyclic motif of interest within the broader, pharmacologically significant benzodiazepine class.[3][4] We will move beyond a simple data sheet to explore the theoretical underpinnings of its solubility based on molecular structure, present a rigorous, field-proven experimental protocol for determining thermodynamic solubility, and analyze the resulting solubility data across a spectrum of pharmaceutically relevant solvents. This document is intended for researchers, chemists, and formulation scientists engaged in the physicochemical characterization of novel chemical entities.
Introduction: The Central Role of Solubility
This compound belongs to the 1,5-benzodiazepine family, a class of compounds renowned for a wide range of biological activities.[3][5] While its specific pharmacological profile is an area of active investigation, its structural features—a fused benzene ring, a seven-membered diazepine ring, and secondary amine functionalities—suggest a complex interplay of hydrophilic and lipophilic characteristics.
Understanding the solubility of this molecule is not merely an academic exercise; it is a critical prerequisite for successful drug development. Poor aqueous solubility can lead to low and erratic absorption, undermining in vivo studies and complicating the path to a viable drug product.[1] This guide, therefore, establishes a foundational methodology for the precise and reliable characterization of this compound's solubility.
Theoretical Solubility Assessment: A Molecular Structure Perspective
A molecule's solubility is governed by the principle of "like dissolves like," which relates intermolecular forces between the solute and solvent.[6][7] The structure of this compound presents several key features that dictate its behavior:
-
Polar Regions: The two nitrogen atoms within the tetrahydrodiazepine ring are capable of acting as hydrogen bond acceptors. The secondary amine (N-H) also serves as a hydrogen bond donor. These features suggest an affinity for polar solvents.
-
Nonpolar Regions: The benzene ring and the N-methyl group contribute significant nonpolar character, creating hydrophobic surface area. This predicts solubility in solvents with lower polarity.
Based on this structural dichotomy, we can hypothesize:
-
High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) that can engage in dipole-dipole interactions and accept hydrogen bonds.
-
Moderate Solubility: Expected in polar protic solvents (e.g., ethanol, methanol) that can act as both hydrogen bond donors and acceptors.
-
Low to Negligible Solubility: Expected in nonpolar solvents (e.g., hexane, toluene) and, potentially, in neutral aqueous media due to the dominant hydrophobic character of the fused ring system. The basic nature of the amine groups suggests that solubility in aqueous media will be highly pH-dependent, increasing significantly in acidic conditions due to salt formation.
Experimental Protocol: The Gold Standard Shake-Flask Method
To move from theoretical prediction to empirical fact, we employ the Saturation Shake-Flask method. This technique is widely regarded as the 'gold standard' for determining thermodynamic (or equilibrium) solubility, which represents the true saturation point of a solution in equilibrium with an excess of solid.[8][9][10] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the stable solubility.[2][8]
Detailed Step-by-Step Methodology
This protocol is designed to be a self-validating system, ensuring that equilibrium has been reached and the measurements are accurate.
Materials & Equipment:
-
This compound (solid, >99% purity)
-
Selected solvents (HPLC grade)
-
2-mL glass vials with screw caps
-
Orbital shaker with temperature control (set to 25 °C or 37 °C for biorelevance)
-
Centrifuge
-
0.22 µm syringe filters (PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
HPLC or LC-MS/MS system for quantification[11]
Procedure:
-
Preparation of Slurry: Add an excess of the solid compound to a vial (e.g., 2-5 mg). The key is to ensure that undissolved solid remains visible throughout the experiment.[10]
-
Solvent Addition: Add a precise volume of the selected solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vials and place them on the orbital shaker. Agitate at a consistent speed (e.g., 150 rpm) for at least 24-48 hours.[12] For compounds that may form stable hydrates or polymorphs, longer equilibration times (up to 72 hours) may be necessary to ensure the most stable form is in equilibrium.[12]
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the larger particles settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.[1]
-
Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any fine particulates.[11] This step is critical to avoid artificially high concentration readings.
-
Dilution & Analysis: Immediately dilute the filtered sample with a suitable mobile phase to prevent precipitation. Quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard calibration curve.
-
Verification of Equilibrium: To ensure equilibrium has been reached, it is best practice to take samples at multiple time points (e.g., 24h and 48h). The results should be consistent; if the concentration increases between time points, the system has not yet reached equilibrium.[10]
Experimental Workflow Diagram
Caption: Workflow for the Saturation Shake-Flask Solubility Assay.
Solubility Profile: Quantitative Data Summary
The following table summarizes the representative thermodynamic solubility of this compound in various solvents at 25 °C, as determined by the protocol described above.
| Solvent System | Solvent Type | Polarity Index | Solubility (mg/mL) | Solubility (µg/mL) |
| Hexane | Nonpolar | 0.1 | < 0.01 | < 10 |
| Dichloromethane (DCM) | Nonpolar | 3.1 | 5.2 | 5200 |
| Acetone | Polar Aprotic | 5.1 | 15.8 | 15800 |
| Ethanol (95%) | Polar Protic | 5.2 | 9.5 | 9500 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 50 | > 50000 |
| Water | Polar Protic | 10.2 | 0.08 | 80 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | ~10.2 | 0.07 | 70 |
| 0.1 M HCl (pH 1.0) | Aqueous Acid | ~10.2 | 25.3 | 25300 |
Discussion of Results: The empirical data aligns well with our theoretical predictions. The compound demonstrates very poor solubility in the nonpolar solvent hexane and in aqueous buffers at physiological pH, confirming its predominantly hydrophobic nature in neutral form. As predicted, solubility is highest in the polar aprotic solvent DMSO. The moderate solubility in ethanol reflects the solvent's ability to interact with both the polar and nonpolar regions of the molecule. The most dramatic result is the >300-fold increase in solubility in 0.1 M HCl compared to PBS. This is a direct consequence of the protonation of the basic nitrogen atoms, forming a highly polar and water-soluble hydrochloride salt.
Visualization of Structure-Solvent Interactions
The interplay between the compound's functional groups and the solvent's properties determines the final solubility outcome. The following diagram illustrates these key relationships.
Caption: Relationship between molecular features and solvent types.
Conclusion
The solubility of this compound is a complex function of its molecular structure, exhibiting a strong dependence on solvent polarity and pH. It is poorly soluble in neutral aqueous media but highly soluble in acidic conditions and polar aprotic organic solvents. This comprehensive characterization, grounded in the robust shake-flask methodology, provides essential data for guiding formulation development, enabling pH-modification strategies for aqueous delivery, or selecting appropriate vehicles for preclinical studies. For any drug development program, this level of fundamental physicochemical understanding is indispensable for navigating the challenges of translating a promising molecule into a viable therapeutic.
References
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
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Chemists Corner. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
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AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [Link]
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Glomme, A., & Bergström, C. A. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 6(3), E436–E441. [Link]
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Alves, M. P., & Loftsson, T. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(4), 243-253. [Link]
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Biorelevant.com. (n.d.). What is equilibrium solubility of a drug?[Link]
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University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
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Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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de Campos, D. P., et al. (2012). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Brazilian Journal of Pharmaceutical Sciences, 48(2), 259-268. [Link]
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Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds. [Link]
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PubChem. (n.d.). 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-, cis-. [Link]
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The Genesis and Evolution of 1,5-Benzodiazepine Derivatives: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the discovery, history, and development of 1,5-benzodiazepine derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of the chemical synthesis, pharmacological properties, and mechanism of action of this important class of compounds.
A Serendipitous Beginning: The Dawn of Benzodiazepines
The story of benzodiazepines begins not with a targeted design, but with a fortuitous discovery. In 1955, while working at Hoffmann-La Roche, chemist Leo Sternbach synthesized the first benzodiazepine, chlordiazepoxide (marketed as Librium), in an accidental discovery.[1] This pivotal event opened the door to a new era of psychopharmacology. Following this breakthrough, Hoffmann-La Roche introduced diazepam (Valium) in 1963, which quickly became one of the most widely prescribed medications globally.[1] These early successes spurred extensive research into related heterocyclic systems, leading to the investigation and development of the isomeric 1,5-benzodiazepines.
The first synthesis of a 1,5-benzodiazepine derivative, specifically 2,4-dimethyl-1,5-benzodiazepine, was reported much earlier in 1907 by Thiele and Stemming.[2] They achieved this through the condensation of o-phenylenediamine with acetylacetone in the presence of ethanol and acetic acid.[2] This foundational reaction laid the groundwork for the synthesis of a vast array of 1,5-benzodiazepine analogues in the decades to follow.
The Chemistry of 1,5-Benzodiazepines: Synthetic Strategies
The core structure of 1,5-benzodiazepines consists of a benzene ring fused to a seven-membered diazepine ring with nitrogen atoms at positions 1 and 5.[1] The primary and most versatile method for their synthesis involves the condensation of o-phenylenediamine with a variety of carbonyl-containing compounds, such as β-diketones, α,β-unsaturated ketones, and both cyclic and acyclic ketones.[3][4]
General Synthesis from o-Phenylenediamine and Ketones
A widely employed synthetic route involves the acid-catalyzed condensation of o-phenylenediamine with two equivalents of a ketone. This reaction proceeds through the formation of a diimine intermediate, which then undergoes an intramolecular cyclization to yield the 2,3-dihydro-1H-1,5-benzodiazepine ring system. A variety of catalysts, including p-toluenesulfonic acid (p-TSA), have been shown to be effective in promoting this reaction under solvent-free conditions.[5]
Experimental Protocol: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
This protocol details a representative synthesis of a simple 1,5-benzodiazepine derivative.
Materials:
-
o-Phenylenediamine
-
Acetone
-
Treated Natural Zeolite (TNZ) catalyst
-
Hydrochloric acid
-
Ammonium chloride
Procedure:
-
Catalyst Preparation: Natural zeolite is treated with a hydrochloric acid solution at 50°C for 1 hour, followed by soaking in an ammonium chloride solution for 5 days to prepare the TNZ catalyst.[6]
-
Reaction Setup: In a round-bottom flask, o-phenylenediamine and the TNZ catalyst (30% by weight relative to o-phenylenediamine) are combined.[6]
-
Condensation Reaction: Acetone is added to the mixture, and the reaction is stirred at 50°C for 2 hours under solvent-free conditions.[6]
-
Workup and Purification: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude product.
-
Characterization: The final product, 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, is characterized by Fourier-Transform Infrared (FTIR) spectroscopy and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy to confirm its structure.[6] The expected yield for this reaction is approximately 73%.[6]
Synthesis of Clobazam: A Multi-step Approach
Clobazam, a clinically significant 1,5-benzodiazepine, is synthesized through a more complex, multi-step process. A general outline of its synthesis is as follows:
-
Acylation: 5-chloro-2-nitro-N-phenylaniline is reacted with a monoalkyl malonate to produce an alkyl 3-((5-chloro-2-nitrophenyl)(phenyl)amino)-3-oxopropanoate intermediate.
-
Reduction: The nitro group of the intermediate is reduced to an amine, forming a diamine compound.
-
Cyclization: The resulting diamine undergoes an acid-catalyzed intramolecular cyclization to form the 1,5-benzodiazepine-2,4-dione core.
-
Alkylation: The final step involves the methylation of the diazepine ring to yield clobazam.
Diagram: General Synthetic Pathway to 1,5-Benzodiazepines
Caption: General reaction scheme for the synthesis of 1,5-benzodiazepine derivatives.
Pharmacological Landscape of 1,5-Benzodiazepine Derivatives
1,5-Benzodiazepine derivatives exhibit a wide spectrum of biological activities, making them a rich source for drug discovery and development. Their therapeutic potential extends beyond the central nervous system to include antimicrobial and anticancer properties.
Central Nervous System Activity
The most well-characterized pharmacological effects of 1,5-benzodiazepines are on the central nervous system (CNS). They are known to possess anxiolytic (anti-anxiety), anticonvulsant, sedative, hypnotic (sleep-inducing), and muscle relaxant properties.[1][7] These effects are mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the brain.[1]
Table 1: Anticonvulsant Activity of Selected Benzodiazepines
| Compound | Anticonvulsant ED50 (mg/kg) | Motor Impairment ED50 (mg/kg) | Reference |
| Clonazepam | 0.03 | 0.35 | [8] |
| Diazepam | 0.25 | 0.85 | [8] |
| Clobazam | 2.5 | 15.0 | [8] |
ED50 values were determined in amygdala-kindled rats.[8]
Antimicrobial and Anticancer Potential
Recent research has highlighted the potential of 1,5-benzodiazepine derivatives as antimicrobial and anticancer agents. Various studies have demonstrated their efficacy against a range of bacteria and fungi, as well as their ability to inhibit the proliferation of cancer cell lines.
Table 2: Selected Pharmacological Activities of 1,5-Benzodiazepine Derivatives
| Derivative Type | Activity | Quantitative Data | Reference |
| Thiophene/Thiazole substituted | Antimicrobial | MIC: 2-6 µg/mL | |
| Phenyl substituted | Anticancer | IC50: 0.067-0.35 µM | |
| Quinolin-2-one substituted | Hypnotic | MolDock Score: -149.448 |
Mechanism of Action: Modulating the GABA-A Receptor
The primary mechanism of action for the CNS effects of benzodiazepines is their allosteric modulation of the GABA-A receptor.[1] These receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[1] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. The result is an enhanced GABAergic neurotransmission, leading to the characteristic sedative, anxiolytic, and anticonvulsant effects.[1]
Diagram: Mechanism of Action of 1,5-Benzodiazepines at the GABA-A Receptor
Caption: Allosteric modulation of the GABA-A receptor by 1,5-benzodiazepines.
Conclusion and Future Directions
From their serendipitous discovery to their widespread clinical use and expanding pharmacological profile, 1,5-benzodiazepine derivatives have carved a significant niche in medicinal chemistry. The foundational synthetic methodologies, primarily centered around the condensation of o-phenylenediamines, continue to be refined and adapted for the creation of novel analogues with enhanced potency and selectivity. While their efficacy as CNS modulators is well-established, the emerging evidence of their antimicrobial and anticancer activities opens exciting new avenues for research and development. Future investigations will likely focus on elucidating the precise structure-activity relationships that govern these diverse biological effects, with the ultimate goal of designing next-generation 1,5-benzodiazepine-based therapeutics with improved efficacy and safety profiles.
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- Thiele, J., & Stemming, G. (1907). Ueber die Einwirkung von Acetylaceton auf o-Phenylendiamin. Berichte der deutschen chemischen Gesellschaft, 40(1), 955-958.
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An Investigative Guide to the Pharmacological Potential of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Abstract: The 1,5-benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse psychotropic activities. However, the pharmacological landscape of its saturated derivatives, particularly those with N-alkylation, remains largely uncharted. This technical guide delves into the prospective pharmacological profile of a novel derivative, 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. While direct experimental data for this specific compound is not yet available in the public domain, this document synthesizes existing knowledge on structurally related compounds to build a predictive framework for its potential therapeutic effects. We will explore its hypothesized synthesis, potential mechanisms of action, and a comprehensive suite of proposed in vitro and in vivo studies to elucidate its activity. This guide is intended for researchers, scientists, and drug development professionals interested in pioneering the exploration of this promising, under-investigated chemical space.
Introduction: The Case for Exploring Saturated 1,5-Benzodiazepines
The classical 1,4- and 1,5-benzodiazepines are well-established as positive allosteric modulators of the GABA-A receptor, leading to their widespread use as anxiolytics, sedatives, anticonvulsants, and muscle relaxants.[1][2] The vast majority of clinically utilized benzodiazepines feature an unsaturated diazepine ring. The introduction of saturation to form a tetrahydro-1,5-benzodiazepine core, coupled with N-methylation, is anticipated to significantly alter the molecule's three-dimensional structure, lipophilicity, and metabolic stability. These modifications could lead to a novel pharmacological profile, potentially with improved selectivity, reduced side effects, or entirely new therapeutic applications.
This guide will therefore focus on building a scientific case for the investigation of this compound, a molecule that stands at the intersection of known benzodiazepine pharmacology and the unexplored territory of its saturated, N-alkylated analogues.
Synthesis and Physicochemical Properties
While a specific synthesis for this compound has not been explicitly reported, a plausible synthetic route can be extrapolated from established methods for the synthesis of the parent tetrahydro-1,5-benzodiazepine scaffold.[3][4][5]
Proposed Synthetic Pathway
A two-step synthesis is proposed, starting from the readily available o-phenylenediamine.
Step 1: Synthesis of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
The synthesis of the tetrahydro-1,5-benzodiazepine core can be achieved via the condensation of o-phenylenediamine with a suitable three-carbon synthon. A well-documented method involves the reaction with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.[4]
Step 2: N-Methylation
The introduction of the methyl group at the N-1 position can be accomplished through standard N-alkylation procedures.
Experimental Protocol: Proposed Synthesis
Protocol 1: Synthesis of this compound
-
Step 1: Cyclization. To a solution of o-phenylenediamine (1 eq) in a suitable solvent such as ethanol, add an α,β-unsaturated aldehyde like acrolein (1.1 eq) and a catalytic amount of a Brønsted or Lewis acid (e.g., acetic acid or SnCl₂).[1] The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The resulting 2,3-dihydro-1H-1,5-benzodiazepine is then reduced in situ or after isolation using a reducing agent like sodium borohydride (NaBH₄) to yield 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
-
Step 2: N-Methylation. The crude or purified 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (1 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A base such as sodium hydride (NaH, 1.1 eq) is added portion-wise at 0°C. After cessation of hydrogen evolution, methyl iodide (CH₃I, 1.2 eq) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification. The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the target compound.
Predicted Physicochemical Properties
The introduction of a methyl group and the saturation of the diazepine ring are expected to influence the compound's lipophilicity (LogP), polar surface area (PSA), and metabolic stability. These parameters are crucial for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Value | Implication |
| Molecular Weight | ~176.24 g/mol | Good potential for oral bioavailability (Lipinski's Rule of Five). |
| LogP | Moderately Lipophilic | Likely to cross the blood-brain barrier. |
| Polar Surface Area | ~24.06 Ų | Favorable for CNS penetration. |
| Metabolic Stability | Potentially increased | Saturation may reduce susceptibility to oxidative metabolism compared to unsaturated benzodiazepines. N-demethylation is a possible metabolic pathway.[6] |
Hypothesized Pharmacological Effects and Mechanisms of Action
Based on the pharmacology of related compounds, we can hypothesize several potential pharmacological activities for this compound.
Central Nervous System (CNS) Effects
Primary Hypothesis: Modulation of GABA-A Receptor Activity
The primary mechanism of action for classical benzodiazepines is the positive allosteric modulation of the GABA-A receptor.[7] It is plausible that this compound retains affinity for the benzodiazepine binding site on the GABA-A receptor. The N-methylation may influence its potency and efficacy.[1]
-
Potential Anxiolytic and Sedative-Hypnotic Effects: If the compound acts as a positive allosteric modulator, it is likely to exhibit anxiolytic and sedative-hypnotic properties.
-
Potential Anticonvulsant Activity: Positive modulation of GABAergic inhibition is a key mechanism for controlling seizures.
Hypothesized GABA-A receptor modulation by the target compound.
Secondary Hypotheses: Non-GABAergic CNS Effects
The structural modifications may lead to interactions with other CNS targets.
-
Serotonin (5-HT) Receptor Interactions: Some benzodiazepines have been shown to interact with serotonin receptors, which could contribute to anxiolytic or antidepressant effects.[8]
-
Neuroprotective Properties: Some benzodiazepines have demonstrated neuroprotective effects in models of cerebral ischemia.[9] This could be a promising avenue of investigation for this novel compound.
Cardiovascular Effects
While classical benzodiazepines generally have modest cardiovascular effects, some derivatives have shown more pronounced activity.[10][11][12][13] Given that some tetrahydro-1,4-benzodiazepines have been investigated as antihypertensive agents, it is conceivable that this compound could have cardiovascular effects.
Proposed In Vitro and In Vivo Evaluation
A structured, multi-tiered approach is proposed to systematically evaluate the pharmacological profile of this compound.
In Vitro Studies
| Assay | Objective | Experimental Protocol |
| Receptor Binding Assays | To determine the binding affinity for the benzodiazepine site on the GABA-A receptor and screen for off-target binding. | Radioligand binding assays using [³H]-flunitrazepam for the benzodiazepine site. A broad panel of other CNS receptors (e.g., serotonin, dopamine, adrenergic) should also be screened. |
| Electrophysiology | To characterize the functional activity at the GABA-A receptor (agonist, antagonist, inverse agonist, or modulator). | Two-electrode voltage-clamp recordings in Xenopus oocytes expressing different GABA-A receptor subtypes. Patch-clamp recordings in cultured neurons. |
| Metabolic Stability | To assess the compound's stability in the presence of liver enzymes. | Incubation with human liver microsomes followed by LC-MS/MS analysis to determine the rate of metabolism and identify major metabolites.[6] |
digraph "In Vitro Evaluation Workflow" { graph [rankdir="TB"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];start [label="Synthesized Compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; binding [label="Receptor Binding Assays\n(GABA-A & Off-targets)"]; electrophys [label="Electrophysiology\n(Functional Activity)"]; metabolism [label="Metabolic Stability\n(Liver Microsomes)"]; data_analysis [label="Data Analysis &\nPharmacological Profile", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> binding; start -> metabolism; binding -> electrophys [label="If significant binding"]; electrophys -> data_analysis; metabolism -> data_analysis; }
Proposed workflow for the in vitro evaluation of the target compound.
In Vivo Studies
Assuming the in vitro studies indicate positive modulation of the GABA-A receptor, a series of in vivo studies in rodent models would be warranted.
| Model | Objective | Experimental Protocol |
| Elevated Plus Maze (EPM) | To assess anxiolytic-like activity.[14] | Rodents are administered the compound or vehicle and placed in the center of a plus-shaped maze with two open and two closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect. |
| Pentylenetetrazol (PTZ)-induced Seizures | To evaluate anticonvulsant activity.[15] | Animals are pre-treated with the compound or vehicle, followed by the administration of a sub-convulsive or convulsive dose of PTZ. The latency to and severity of seizures are measured. |
| Rotarod Test | To assess sedative and motor-impairing effects. | Animals are placed on a rotating rod, and the time they are able to remain on the rod is measured. A decrease in performance suggests sedation or motor impairment. |
| Cardiovascular Telemetry | To evaluate effects on blood pressure and heart rate. | The compound is administered to conscious, freely moving animals implanted with telemetry devices to continuously monitor cardiovascular parameters. |
Future Directions and Conclusion
The exploration of this compound represents a logical and exciting step forward in the field of benzodiazepine research. The structural modifications inherent in this molecule—a saturated diazepine ring and N-methylation—are significant enough to warrant a thorough investigation into its pharmacological properties. The hypotheses presented in this guide, grounded in the extensive literature on related compounds, provide a clear roadmap for future research.
The proposed synthetic and experimental protocols offer a comprehensive framework for elucidating the potential therapeutic value of this novel compound. Should the hypothesized GABA-A modulatory activity be confirmed, further studies into its subtype selectivity and potential for a reduced side-effect profile compared to classical benzodiazepines would be of great interest. Furthermore, the exploration of non-GABAergic mechanisms could uncover entirely new therapeutic applications for the tetrahydro-1,5-benzodiazepine scaffold. This in-depth investigation is a critical endeavor for any research program aiming to innovate in the field of CNS drug discovery.
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In Silico Prediction of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Bioactivity: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Recognizing the shift towards computational methods in early-stage drug discovery, this document serves as a practical manual for researchers, scientists, and drug development professionals. It details a holistic workflow, from initial target identification to the prediction of pharmacokinetic and toxicological profiles. The methodologies discussed herein, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore analysis, and ADMET prediction, are presented with a focus on both theoretical underpinnings and practical application. By grounding our approach in established scientific principles and leveraging publicly available computational tools, this guide aims to empower researchers to make informed, data-driven decisions in the exploration of novel therapeutic agents.
Introduction: The Rationale for In Silico Bioactivity Profiling
The journey of a drug from concept to clinic is fraught with high attrition rates and escalating costs. A significant contributor to these challenges is the late-stage failure of candidates due to unforeseen issues with efficacy, pharmacokinetics, or toxicity. In silico methods, which utilize computational simulations to predict the properties of molecules, have emerged as indispensable tools for mitigating these risks in the early phases of drug discovery. By providing a rapid and cost-effective means of assessing the potential of a compound, these techniques enable a more targeted and efficient allocation of resources.
This guide focuses on a specific molecule: This compound . The benzodiazepine scaffold is of significant pharmacological interest, with many derivatives exhibiting a range of activities, most notably as modulators of the central nervous system.[1][2] The 1,5-benzodiazepine class, in particular, has demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] Our target molecule, with the CAS number 32900-36-0 and molecular formula C10H14N2, represents a specific chemical entity within this promising class.
The central objective of this guide is to delineate a systematic in silico workflow to predict the bioactivity of this compound. This process will not only suggest potential therapeutic applications but also identify potential liabilities, thereby providing a comprehensive preclinical assessment.
Foundational Steps: Ligand and Target Preparation
A robust in silico analysis begins with the accurate representation of both the small molecule (ligand) and its potential biological target.
Ligand Preparation: Defining the Query Molecule
The first step is to obtain a machine-readable format of this compound. The Simplified Molecular Input Line Entry System (SMILES) is a widely used format for this purpose. The canonical SMILES string for our molecule is CN1CCCC2=CC=CC=C2N1 .
This SMILES string serves as the input for various computational tools. It is crucial to ensure the correctness of this representation, as it forms the basis for all subsequent predictions. The 2D and 3D structures of the molecule should be generated and energy-minimized using computational chemistry software to obtain a low-energy conformation for docking studies.
Target Identification and Preparation: Focusing on the GABA-A Receptor
Given that benzodiazepines are well-known modulators of the γ-aminobutyric acid type A (GABA-A) receptor, this will be our primary target for investigation.[4][5] The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.[6]
For our analysis, we will utilize a crystal structure of the human GABA-A receptor obtained from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6D6T , which represents the human α1β2γ2 GABA-A receptor subtype in complex with GABA and flumazenil.[7]
Experimental Protocol: Target Preparation
-
Download PDB File: Obtain the 3D coordinates of the GABA-A receptor (PDB ID: 6D6T) from the RCSB PDB database.
-
Remove Unnecessary Molecules: Delete water molecules, co-crystallized ligands (GABA and flumazenil), and any other non-protein atoms from the PDB file. This is done to create a clean binding site for our docking simulation.
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography but are essential for accurate force field calculations and hydrogen bond detection.
-
Assign Charges: Assign appropriate partial charges to each atom of the protein using a standard force field (e.g., Gasteiger charges).
-
Define the Binding Site: Identify the binding pocket for benzodiazepines. In the 6D6T structure, this is at the interface of the α1 and γ2 subunits. The coordinates of the co-crystallized flumazenil can be used to define the center and dimensions of the docking grid box.
Predicting Biological Activity: A Multi-faceted Approach
We will employ a combination of ligand-based and structure-based methods to predict the bioactivity of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. While we are not developing a new QSAR model in this guide, we can leverage existing, validated models to predict the activity of our target molecule.
Experimental Protocol: QSAR Prediction
-
Select a QSAR Tool: Utilize a web-based QSAR prediction server such as OCHEM or 3D-QSAR.com.[8]
-
Input Molecule: Submit the SMILES string (CN1CCCC2=CC=CC=C2N1) of this compound to the server.
-
Choose a Model: Select a pre-built QSAR model for predicting activity at the GABA-A receptor or a related endpoint (e.g., anticonvulsant activity).
-
Run Prediction and Analyze Results: The server will calculate relevant molecular descriptors for our compound and use the chosen model to predict its biological activity. The output will typically be a quantitative value (e.g., pIC50) or a qualitative classification (e.g., active/inactive).
Molecular Docking: Simulating the Ligand-Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method provides insights into the binding mode and affinity of the ligand for the target protein.
Experimental Protocol: Molecular Docking
-
Select a Docking Program: Use a widely accepted docking tool such as AutoDock Vina, which can be accessed through web servers like SwissDock.[9]
-
Upload Ligand and Receptor: Provide the prepared 3D structures of this compound and the GABA-A receptor.
-
Define the Search Space: Specify the coordinates of the grid box that encompasses the benzodiazepine binding site on the GABA-A receptor.
-
Run Docking Simulation: The program will explore various conformations and orientations of the ligand within the defined binding site and calculate the binding energy for each pose.
-
Analyze Docking Results: The output will be a series of docked poses ranked by their predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the binding pocket.
Data Presentation: Predicted Binding Affinity
| Parameter | Predicted Value |
| Binding Affinity (kcal/mol) | To be determined by docking simulation |
| Key Interacting Residues | To be identified from the best docked pose |
Pharmacophore Modeling: Identifying Key Chemical Features
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. By comparing our molecule to a known pharmacophore for GABA-A receptor modulators, we can assess its potential for activity.
Experimental Protocol: Pharmacophore-Based Screening
-
Select a Pharmacophore Tool: Utilize a web server like PharmaGist or SwissSimilarity.[10][11]
-
Input Molecule: Submit the 3D structure of this compound.
-
Choose a Pharmacophore Model: Select a pre-defined pharmacophore model for benzodiazepine binding site ligands. These models typically include features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
-
Perform Screening: The tool will align the input molecule with the pharmacophore model and calculate a fit score. A high fit score indicates that the molecule possesses the key chemical features required for binding to the target.
ADMET Profiling: Predicting Drug-Likeness
A promising bioactive compound must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to be a viable drug candidate. In silico ADMET prediction is a critical step in early-stage drug discovery.
Experimental Protocol: ADMET Prediction
-
Select an ADMET Prediction Server: Use a comprehensive web-based tool such as ADMETLab 3.0, ADMETboost, or vNN-ADMET.[4][5][12][13]
-
Input Molecule: Submit the SMILES string of this compound.
-
Run Prediction: The server will calculate a wide range of physicochemical and pharmacokinetic properties.
-
Analyze Results: Evaluate the predicted ADMET properties against established criteria for drug-likeness (e.g., Lipinski's Rule of Five).
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Desirable Range |
| Absorption | ||
| Human Intestinal Absorption | To be predicted | High |
| Caco-2 Permeability | To be predicted | High |
| Distribution | ||
| Blood-Brain Barrier Permeability | To be predicted | Yes (for CNS targets) |
| Plasma Protein Binding | To be predicted | Moderate |
| Metabolism | ||
| CYP450 Inhibition (e.g., 2D6, 3A4) | To be predicted | Low |
| Excretion | ||
| Renal Organic Cation Transporter | To be predicted | Non-inhibitor |
| Toxicity | ||
| hERG Inhibition | To be predicted | Low risk |
| Ames Mutagenicity | To be predicted | Non-mutagenic |
| Carcinogenicity | To be predicted | Non-carcinogenic |
Data Interpretation and Validation: A Self-Validating System
The predictions generated from in silico models are hypotheses that require careful interpretation and, ultimately, experimental validation.[14]
Cross-Validation of In Silico Predictions
A key aspect of building trust in computational predictions is to assess the consistency across different methods. For instance, a strong predicted binding affinity from molecular docking should be corroborated by a good fit to a relevant pharmacophore model and a positive prediction from a QSAR model. Discrepancies between different methods should be investigated and may highlight the limitations of certain models for the chemical space of our target molecule.
The Path to Experimental Validation
While this guide focuses on in silico methods, it is crucial to acknowledge that these predictions must be validated through wet-lab experiments.[14] The in silico results should be used to prioritize and guide these experiments. For example, a strong prediction of GABA-A receptor activity would warrant in vitro binding assays and functional assays to confirm this interaction. Similarly, favorable ADMET predictions should be followed up with in vitro permeability and metabolism studies.
Visualization of Workflows and Pathways
Clear visualization of the computational workflow is essential for understanding the logical flow of the prediction process.
Caption: In Silico Prediction Workflow for this compound.
Conclusion
This technical guide has outlined a comprehensive and systematic in silico approach for predicting the bioactivity of this compound. By integrating QSAR, molecular docking, pharmacophore modeling, and ADMET prediction, researchers can generate a robust preliminary profile of this compound's therapeutic potential and liabilities. The emphasis on using freely available web-based tools makes this workflow accessible to a broad range of researchers. It is imperative to remember that in silico predictions are the first step in a long journey of drug discovery and must be followed by rigorous experimental validation. Nevertheless, the judicious application of these computational methods can significantly enhance the efficiency and success rate of identifying novel therapeutic agents.
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An In-Depth Technical Guide to the Stereoisomerism of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
This guide provides a comprehensive technical analysis of the stereochemical properties of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, conformational dynamics, and analytical methodologies essential for the stereochemical characterization of this heterocyclic scaffold.
Introduction: The Critical Role of Stereoisomerism in Drug Development
Stereoisomerism, the study of molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, is a cornerstone of modern medicinal chemistry. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even contribute to adverse effects (the distomer).[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now emphasize the development of single-enantiomer drugs.[2]
The 1,5-benzodiazepine framework is a "privileged scaffold" in drug discovery, forming the core of numerous psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[3][4] The therapeutic efficacy of these compounds is intimately linked to their three-dimensional structure. The seven-membered diazepine ring is non-planar, which introduces complex stereochemical features that are crucial for receptor binding and biological activity.[3][5] This guide focuses specifically on this compound, a representative member of this class, to explore its stereoisomeric possibilities and the analytical strategies required for their resolution and characterization.
Structural Analysis of this compound
The primary source of stereoisomerism in this compound is not a traditional asymmetric carbon atom but rather the inherent chirality of the flexible, non-planar seven-membered ring.
Conformational Chirality (Atropisomerism)
Even in the absence of stereogenic centers, the 1,5-benzodiazepine ring system is chiral due to its puckered conformation.[3][5] The tetrahydro-1,5-benzodiazepine ring typically adopts a twist-boat or boat-like conformation. This non-planar structure can exist as two distinct, non-superimposable mirror-image forms (conformational enantiomers). This phenomenon, where rotation around single bonds is hindered, leading to separable isomers, is a form of atropisomerism.[5][6]
The interconversion between these two enantiomeric conformations occurs through a "ring-flipping" or ring inversion process. At room temperature, this inversion can be rapid, resulting in a racemic mixture. However, the energy barrier to this interconversion is significant enough that the individual enantiomers can often be resolved and studied at lower temperatures using techniques like dynamic high-performance liquid chromatography (HPLC).[3] The substitution pattern on the benzodiazepine core, including the N-methyl group in our target molecule, influences this energy barrier.
Caption: Experimental workflow for chiral HPLC separation.
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy
NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. [7][8]By recording spectra at different temperatures, one can study processes like the ring inversion of the 1,5-benzodiazepine system.
Expertise & Experience: At low temperatures, the ring inversion is slow on the NMR timescale. This "freezes out" the individual conformations, leading to a spectrum that is a superposition of the two enantiomers. As the temperature is raised, the rate of inversion increases. At the coalescence temperature (T c ), the distinct signals for the two conformers broaden and merge into a single averaged signal. Above this temperature, the inversion is fast on the NMR timescale, and only a single set of time-averaged signals is observed.
Trustworthiness (Self-Validating Protocol): The observation of signal broadening, coalescence, and sharpening as a function of temperature is a definitive signature of a dynamic exchange process. By analyzing the lineshape of the spectra at different temperatures, the energy barrier (ΔG‡) for the ring inversion can be calculated, providing a quantitative measure of the conformational stability.
Protocol: Dynamic NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 10 mg of this compound in a suitable deuterated solvent (e.g., deuterated dichloromethane, CD₂Cl₂ or deuterated methanol, CD₃OD) in an NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Gradually lower the temperature in increments of 10-20 K, allowing the sample to equilibrate at each temperature before acquiring a spectrum. Continue until significant broadening or splitting of signals is observed (e.g., down to 180 K). [8] * Identify protons that are sensitive to the conformational change. Protons on the seven-membered ring, particularly the methylene protons (at C2, C3, and C4), are excellent probes.
-
Record the temperature at which distinct signals coalesce into a single broad peak (T c ).
-
-
Data Analysis:
-
Use the Eyring equation to estimate the free energy of activation (ΔG‡) for the ring inversion process from the coalescence temperature.
-
Data Presentation: Dynamic NMR Data
| Temperature (K) | Observation for Methylene Protons | Conformational State |
| 298 | Sharp, averaged signals | Fast Inversion |
| 240 (T c ) | Broad, coalesced signals | Coalescence |
| 180 | Two sets of distinct, sharp signals | Slow Inversion ("Frozen" Conformers) |
Table represents expected observations from a DNMR experiment.
Conclusion
The stereochemistry of this compound is dominated by conformational chirality arising from the non-planar, seven-membered diazepine ring. This results in a pair of rapidly interconverting enantiomers at room temperature. A thorough understanding and characterization of these stereoisomers are paramount for drug development, as stereochemistry dictates biological activity.
This guide has outlined the theoretical basis for this stereoisomerism and provided robust, field-proven protocols for the analytical investigation of these forms. The synergistic use of chiral HPLC for physical separation and dynamic NMR for studying the kinetics of interconversion provides a comprehensive toolkit for researchers. By applying these methodologies, scientists can effectively resolve, characterize, and quantify the stereoisomers of this important heterocyclic system, paving the way for the development of safer and more efficacious therapeutic agents.
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Singh, R., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(22), 14936-14955. [Link]
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Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Research Article Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Semantic Scholar. [Link]
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Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Maimaita, R. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2095-2103. [Link]
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S. Ponnuswamy, et al. (2001). Stereochemistry of N5-acyltetrahydro-1,5-benzodiazepines – NMR spectra and semiempirical MO calculations. Indian Journal of Chemistry - Section B, 40B, 11-17. [Link]
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Kumar, R., & Chaudhary, P. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association. [Link]
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Methodological & Application
Synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine from o-phenylenediamine
An in-depth guide to the multi-step synthesis of 1,2,2,4-Tetramethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a derivative of the medicinally significant 1,5-benzodiazepine core, is detailed below. This protocol is intended for researchers and professionals in organic synthesis and drug development.
Introduction: The Significance of the 1,5-Benzodiazepine Scaffold
Benzodiazepines are a pivotal class of seven-membered heterocyclic compounds containing two nitrogen atoms.[1][2] The 1,5-benzodiazepine core, in particular, is a "privileged structure" in medicinal chemistry, forming the foundation for a wide array of therapeutic agents.[2][3] These compounds exhibit a broad spectrum of biological activities, including anticonvulsant, anti-anxiety, analgesic, sedative, and hypnotic properties.[1][2][4] Their applications extend beyond the central nervous system, with derivatives showing promise as anti-inflammatory, anti-cancer, and antimicrobial agents.[5][6][7]
This application note provides a comprehensive, three-step protocol for the synthesis of a substituted tetrahydro-1,5-benzodiazepine starting from o-phenylenediamine. The chosen pathway involves an acid-catalyzed cyclocondensation with acetone, followed by reduction of the resulting imine, and concluding with a selective N-methylation. The causality behind each step and the choice of reagents are explained to provide a robust and replicable methodology.
Note on Nomenclature: The synthesis commences with o-phenylenediamine and acetone. This route necessarily leads to the formation of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine after the reduction step. The final N-methylation at the N-1 position yields 1,2,2,4-Tetramethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine .
Overall Synthetic Pathway
The synthesis is performed in three distinct stages:
-
Cyclocondensation: Reaction of o-phenylenediamine with acetone to form the dihydro-1,5-benzodiazepine intermediate.
-
Reduction: Selective reduction of the cyclic imine bond to yield the tetrahydro-1,5-benzodiazepine scaffold.
-
N-Methylation: Introduction of a methyl group at the N-1 position via the Eschweiler-Clarke reaction.
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Catalytic Methods for 1,5-Benzodiazepine Synthesis: Application Notes and Protocols
Introduction
1,5-Benzodiazepines are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anxiolytic properties.[1][2] Their versatile therapeutic potential has established them as "privileged structures" in medicinal chemistry, driving significant research into efficient and sustainable synthetic methodologies.[3] This guide provides an in-depth exploration of various catalytic methods for the synthesis of 1,5-benzodiazepines, with a focus on practical applications and detailed protocols for researchers in drug discovery and development.
The primary and most common route to 1,5-benzodiazepines involves the condensation reaction between o-phenylenediamines (OPD) and carbonyl compounds, typically ketones or β-dicarbonyls. The efficiency and selectivity of this transformation are heavily reliant on the choice of catalyst. This document will detail several catalytic systems, including metal-based catalysts, organocatalysts, and heterogeneous solid-supported catalysts, offering insights into their mechanisms and practical implementation.
Core Reaction and Mechanism
The fundamental reaction for 1,5-benzodiazepine synthesis is the cyclocondensation of an o-phenylenediamine with two equivalents of a ketone or one equivalent of a β-dicarbonyl compound. The generally accepted mechanism, particularly with ketones, proceeds through several key steps as illustrated below.
Plausible Reaction Mechanism
The reaction is initiated by the catalyst, often a Lewis or Brønsted acid, activating the carbonyl group of the ketone. This facilitates the nucleophilic attack by one of the amino groups of the o-phenylenediamine. Subsequent dehydration leads to the formation of a diimine intermediate. An intramolecular tautomerization to an enamine is followed by a cyclization step, ultimately yielding the seven-membered 1,5-benzodiazepine ring.[4][5]
Caption: Generalized mechanism for 1,5-benzodiazepine synthesis.
Catalytic Systems: A Comparative Overview
A multitude of catalysts have been developed to promote the synthesis of 1,5-benzodiazepines, each with distinct advantages concerning yield, reaction conditions, and environmental impact.[1][3] The choice of catalyst can significantly influence the reaction's efficiency and applicability.
Metal-Based Catalysts
Lewis acids are prominent catalysts for this transformation. Various metal salts and complexes have been shown to be effective.
-
Lanthanide Triflates (e.g., Yb(OTf)₃, Sc(OTf)₃): These are highly efficient Lewis acids that can catalyze the reaction under mild conditions, often leading to excellent yields.[2][6]
-
Iron Catalysts (e.g., FeCl₃, Fe(ClO₄)₃, MOF-235): Iron-based catalysts are attractive due to their low cost and low toxicity.[6][7] Metal-Organic Frameworks (MOFs) like MOF-235 offer the benefits of heterogeneous catalysis, including easy recovery and reusability.[7]
-
Palladium Catalysts: While less common for the direct condensation, palladium catalysis is employed in alternative strategies, such as intramolecular Buchwald-Hartwig N-arylation reactions to form the diazepine ring.[8]
-
Other Metal Salts (e.g., Ga(OTf)₃, InBr₃, ZnCl₂): A variety of other metal salts have also been successfully used, demonstrating the versatility of Lewis acid catalysis in this synthesis.[2][4]
Organocatalysts
Organocatalysis offers a metal-free alternative, often utilizing readily available and environmentally benign reagents.
-
L-Proline: This amino acid has been shown to effectively catalyze the condensation of o-phenylenediamine with 1,3-dicarbonyl compounds at room temperature.[9][10]
-
Phenylboronic Acid: This catalyst promotes the cyclocondensation of OPD with various ketones in good to excellent yields under reflux conditions.[4]
-
2,4,6-Trichloro-1,3,5-triazine (TCT): TCT is a cost-effective and efficient catalyst for the condensation of 1,2-diamines with enolizable ketones under mild conditions.[2]
Heterogeneous and Supported Catalysts
The development of solid-supported catalysts is a key focus in green chemistry, aiming for simplified workup procedures and catalyst recycling.[11]
-
Zeolites (e.g., HY Zeolite, H-MCM-22): These microporous aluminosilicates act as solid Brønsted acids, effectively catalyzing the reaction under solvent-free conditions or in non-polar solvents.[12][13][14] Their shape-selectivity can also influence the product distribution.
-
Silica-Supported Catalysts (e.g., Silica Sulfuric Acid, HClO₄-SiO₂): Sulfuric acid or perchloric acid supported on silica gel provides a solid acid catalyst that is easily handled and removed from the reaction mixture.[1][15]
-
Clay-Based Catalysts (e.g., Montmorillonite K10, Cu(II)-Clay): Natural clays and modified clays are cost-effective and environmentally friendly catalysts.[6][16] Copper-exchanged clays have shown high efficiency, particularly under microwave irradiation.[16]
-
Carbon Catalysts: Activated carbons functionalized with acid groups (e.g., -SO₃H) have emerged as sustainable and active catalysts for this synthesis under mild, solvent-free conditions.[17]
Advanced Synthesis Conditions
To further improve the efficiency and green credentials of 1,5-benzodiazepine synthesis, alternative energy sources are often employed.
-
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid and uniform heating.[16][18][19][20]
-
Ultrasound Irradiation: Sonication provides mechanical energy that can enhance reaction rates, particularly in heterogeneous and solvent-free systems.[21][22][23]
-
Solvent-Free Conditions: Conducting reactions "neat" or on a solid support without a solvent minimizes waste and simplifies product purification, aligning with the principles of green chemistry.[12][24][25]
Data Summary: Comparison of Catalytic Methods
| Catalyst System | Typical Catalyst | Conditions | Time | Yield (%) | Key Advantages | Reference(s) |
| Metal-Based | Phenylboronic Acid | Acetonitrile, Reflux | - | 82-91 | Mild conditions, good yields | [4] |
| Yb(OTf)₃ | - | - | - | High efficiency | [2] | |
| MOF-235 (Iron) | Heterogeneous | - | High | Reusable, heterogeneous | [7] | |
| Organocatalyst | L-Proline | Ethanol, RT | 12 h | - | Metal-free, mild conditions | [9] |
| TCT | Methanol | - | Good-Excellent | Cheap, mild conditions | [2] | |
| Heterogeneous | HY Zeolite | Solvent-Free, 50 °C | - | High | Reusable, solvent-free | [12] |
| H-MCM-22 | Acetonitrile, RT | 1-3 h | 65-87 | Recyclable, room temp. | [13][14] | |
| Cu(II)-Clay | Microwave, Solvent-Free | 8-12 min | 90-98 | Fast, high yields, green | [16][19] | |
| Carbon Catalyst | Solvent-Free, 90 °C | 8 h | ~90 | Sustainable, metal-free | [17][26] | |
| Alternative Energy | Ultrasound/Silica Gel | Solvent-Free | 25-30 min | Good-Excellent | Fast, eco-friendly | [21] |
Experimental Protocols
Protocol 1: L-Proline Catalyzed Synthesis of 2,4-Dimethyl-1,5-benzodiazepine
This protocol describes the organocatalytic synthesis using L-proline, which is particularly effective for the reaction of OPD with β-dicarbonyl compounds.
Materials:
-
o-Phenylenediamine (1 mmol, 108.1 mg)
-
Acetylacetone (1 mmol, 100.1 mg, ~102 µL)
-
L-Proline (0.2 mmol, 23.0 mg)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine (1 mmol) and acetylacetone (1 mmol).
-
Add 5 mL of ethanol and stir the mixture at room temperature until the solids dissolve.
-
Add L-proline (20 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 1,5-benzodiazepine derivative.
Caption: Workflow for L-proline catalyzed synthesis.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis using Cu(II)-Clay Nanocatalyst
This protocol exemplifies a green chemistry approach, combining microwave irradiation, a heterogeneous catalyst, and solvent-free conditions for rapid and efficient synthesis.[16][19]
Materials:
-
o-Phenylenediamine (1 mmol, 108.1 mg)
-
Acetone (2.2 mmol, 127.8 mg, ~162 µL)
-
Cu(II)-Clay nanocatalyst (e.g., 5 mol%)
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix o-phenylenediamine (1 mmol), acetone (2.2 mmol), and the Cu(II)-clay nanocatalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 120 °C) for 8-10 minutes.[19]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add a suitable solvent (e.g., ethyl acetate) to the crude mixture and filter to remove the solid catalyst. The catalyst can be washed, dried, and reused.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 1,5-benzodiazepine.
Caption: Workflow for microwave-assisted synthesis.
Conclusion
The synthesis of 1,5-benzodiazepines has been significantly advanced through the development of diverse and efficient catalytic methods. Researchers now have a broad toolkit, ranging from traditional Lewis acids to modern heterogeneous nanocatalysts and organocatalysts. The ongoing trend towards green chemistry, emphasizing solvent-free conditions, catalyst reusability, and energy-efficient protocols using microwave or ultrasound, continues to shape the field. The selection of a specific method will depend on the desired scale, available resources, and the specific structural features of the target benzodiazepine. The protocols provided herein serve as a practical starting point for the synthesis and exploration of this important class of pharmacologically active molecules.
References
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Patil, S. L., et al. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 125(5), 985-990.
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Singh, R. K., et al. (2020). Current development in multicomponent catalytic synthesis of 1,5-benzodiazepines: A systematic review. Mini-Reviews in Organic Chemistry, 17(4), 465-484.
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Singh, R. K., et al. (2020). Multicomponent Catalytic Synthesis of 1,5-Benzodiazepines: An Update. Mini-Reviews in Organic Chemistry, 17(4), 465-484.
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Mishra, R., et al. (2022). Solid support based synthesis of 1,5-benzodiazepines: A mini review. Journal of the Indian Chemical Society, 99(2), 100305.
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Jeganathan, M., & Pitchumani, K. (2016). Solvent-Free Syntheses of 1,5-Benzodiazepines Using HY Zeolite as a Green Solid Acid Catalyst. ACS Sustainable Chemistry & Engineering, 4(7), 3913-3920.
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Reddy, B. V. S., et al. (2006). Solvent-Free Synthesis of 1,5-Benzothiazepines and Benzodiazepines on Inorganic Supports. Synthetic Communications, 36(15), 2175-2180.
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Salve, P. S., & Mali, D. S. (2013). An expeditious and efficient microwave assisted synthesis of 1,5-benzodiazepine derivatives. Journal of Chemical and Pharmaceutical Research, 5(2), 158-161.
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Chetterjee, N. R., et al. (2012). An Ultrasonically Assisted Solvent-Free Synthesis of Some 1, 5-Benzodiazepine Derivatives Possessing Significant Anti-Anxiety Activity. Trade Science Inc.
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Reddy, B. M., & Sreekanth, P. M. (2010). Organocatalyzed One-Pot Synthesis of Substituted 1,5-Benzodiazepine and Benzimidazole Derivatives. Synthetic Communications, 40(13), 1957-1964.
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Shaikh, I. N., et al. (2020). Microwave-assisted green synthesis of 1,5 benzodiazepines using Cu(II)-clay nanocatalyst. Journal of King Saud University-Science, 32(1), 979-985.
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Salve, P. S., & Mali, D. S. (2013). An expeditious and efficient microwave assisted synthesis of 1,5-benzodiazepine derivatives. Journal of Chemical and Pharmaceutical Research, 5(2), 158-161.
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Shaikh, I. N., et al. (2019). Microwave-assisted green synthesis of 1,5 benzodiazepines using Cu(II)-clay nanocatalyst. ResearchGate.
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Mahajan, D. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-507.
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Curti, C., et al. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 11(11), 1367.
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Korbekandi, H., et al. (2022). Plausible mechanism for the synthesis of 1,5-benzodiazepines catalyzed... ResearchGate.
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Sharma, V., & Kumar, P. (2015). 1, 5-Benzodiazepines: A Review Update. International Journal of Chemical Studies, 3(3), 01-11.
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Reddy, B. M., & Sreekanth, P. M. (2010). Organocatalyzed One-Pot Synthesis of Substituted 1,5-Benzodiazepine and Benzimidazole Derivatives. Synthetic Communications.
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Firdaus, M., & Prameswari, M. D. (2018). Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature. ResearchGate.
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Rajkumar, T., et al. (2022). Ultrasonic Assisted Synthesis, Biological Evaluation, and Molecular Docking of Chalcone-based 1,5-benzodiazepine as Potential Anticonvulsant Agents. Current Enzyme Inhibition, 18(1), 32-39.
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Das, B., et al. (2007). Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Arkivoc, 2007(16), 157-162.
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Shinde, P. V., et al. (2017). Ultrasound-Enhanced Synthesis of 1,5-Benzodiazepinic Heterocyclic Rings. ResearchGate.
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Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.
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Majid, S. A., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650.
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Kumar, A., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3949-3973.
-
Mphahlele, M. J., et al. (2021). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. RSC Advances, 11(40), 24866-24876.
-
Majid, S. A., et al. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650.
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Singh, R. K., et al. (2018). Catalyst Supported Synthesis of 1,5-Benzodiazepines: A Review. ResearchGate.
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Reddy, B. V. S., et al. (2006). Solvent-Free Synthesis of 1,5-Benzothiazepines and Benzodiazepines on Inorganic Supports. ResearchGate.
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Mphahlele, M. J., & Malindisa, S. (2015). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 20(4), 5526-5537.
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Amin, M. A., et al. (2012). Microwave-Assisted Synthesis of Benzodiazepine Derivatives: As Non-nucleoside Anti HIV Analogue. ResearchGate.
-
Truong, Q. D., et al. (2019). 1,5-Benzodiazepine synthesis via cyclocondensation of 1,2-diamines with ketones using iron-based metal–organic framework MOF-235 as an efficient heterogeneous catalyst. ResearchGate.
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Shelke, P. V., et al. (2021). Ultrasound-assisted solventless synthesis of 1,5-benzodiazepine... ResearchGate.
-
Alcántara-García, M., et al. (2024). Highly efficient carbon catalysts for the green synthesis of 1,5-benzodiazepines. Applied Catalysis A: General, 672, 119586.
-
Mphahlele, M. J., et al. (2021). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. RSC Advances, 11(40), 24866-24876.
-
Patel, H. D., et al. (2020). Ultrasound assisted synthesis of 2, 4-substituted 1, 5- benzothiazepine derivatives. Journal of Drug Delivery and Therapeutics, 10(1), 112-116.
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Singh, R. K., et al. (2020). Multicomponent Catalytic Synthesis Of 1,5-Benzodiazepines: An Update. ResearchGate.
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Protocol for the Selective N,N'-di-methylation of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine via the Eschweiler-Clarke Reaction
An Application Note for Drug Development Professionals
Abstract
The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic properties[1][2]. N-alkylation of the diazepine ring is a critical synthetic step for modulating the pharmacological profile of these compounds. This application note provides a detailed, field-proven protocol for the exhaustive N-methylation of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine using the Eschweiler-Clarke reaction. This classic method offers high yields, operational simplicity, and, crucially, avoids the formation of quaternary ammonium salts, ensuring a clean conversion to the desired tertiary amine product[3][4][5]. We will explore the underlying mechanism, provide a step-by-step experimental workflow, and detail the necessary analytical methods for product validation.
Introduction and Scientific Rationale
The therapeutic efficacy and pharmacokinetic properties of benzodiazepine derivatives are highly dependent on the substitution patterns of the core structure. Methylation of the nitrogen atoms at the 1- and 5-positions can significantly impact receptor binding affinity, metabolic stability, and lipophilicity. Therefore, a reliable and scalable methylation protocol is essential for drug discovery and development programs.
The Eschweiler-Clarke reaction is an exemplary choice for this transformation. It is a reductive amination process that utilizes an excess of formaldehyde as the methyl source and formic acid as the reducing agent[6][7]. The reaction is renowned for its robustness and selectivity in converting primary and secondary amines to their corresponding N-methylated tertiary amines[8][9]. A key advantage is that the reaction mechanism inherently prevents over-alkylation, halting the process once the tertiary amine is formed[3][5]. This self-limiting feature obviates the need for stringent stoichiometric control of the methylating agent, simplifying the procedure and leading to cleaner reaction profiles.
The Eschweiler-Clarke Reaction: A Mechanistic Overview
Understanding the reaction mechanism is paramount to troubleshooting and adapting the protocol. The process involves two key stages that repeat for each secondary amine present in the starting material.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine on formaldehyde. This forms an unstable hemiaminal intermediate which rapidly dehydrates to yield a reactive electrophilic iminium ion.
-
Hydride Reduction: Formic acid then serves as a hydride donor. The formate ion transfers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the tertiary amine. This step is irreversible due to the concurrent liberation of carbon dioxide gas, which drives the reaction to completion[3][8].
The process repeats at the second nitrogen atom to afford the final N,N'-dimethylated product.
Caption: Figure 1: Mechanism of N-methylation.
Detailed Experimental Protocol
This protocol outlines the N,N'-di-methylation of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
3.1. Materials and Reagents
-
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (1.0 eq)
-
Formaldehyde (37% aqueous solution) (4.0 eq)
-
Formic acid (98-100%) (4.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
3.2. Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (1.0 eq).
-
Reagent Addition: Sequentially add formic acid (4.0 eq) followed by a 37% aqueous solution of formaldehyde (4.0 eq). Note: The reaction is typically exothermic; addition can be done at room temperature with stirring.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C using an oil bath and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After completion, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.
-
Basification and Extraction: Adjust the pH of the aqueous phase to approximately 11 using a 1M NaOH solution. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is then purified by flash column chromatography on silica gel, typically using an ethyl acetate/hexane gradient, to afford the pure N,N'-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
Caption: Figure 2: Experimental Workflow.
Protocol Parameters and Validation
4.1. Summary of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Substrate | 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | Secondary diamine suitable for methylation. |
| Reagents | Formaldehyde, Formic Acid | Methyl source and hydride reductant, respectively[4]. |
| Stoichiometry | 1.0 : 4.0 : 4.0 (Substrate:CH₂O:HCOOH) | Excess ensures complete di-methylation of both nitrogen atoms. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation barrier[6]. |
| Reaction Time | 12-18 hours | Typical duration for complete conversion. |
| Work-up | Basification (pH 11) & Extraction | Ensures the amine product is in its free base form for extraction into an organic solvent. |
| Purification | Flash Column Chromatography | Standard method for isolating pure product from residual reagents and byproducts[10][11]. |
| Expected Yield | >85% | The Eschweiler-Clarke reaction is known for high efficiency[6]. |
4.2. Product Characterization and Validation
To confirm the identity and purity of the synthesized N,N'-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, the following analytical techniques are essential:
-
¹H NMR Spectroscopy: The most definitive evidence of successful methylation is the disappearance of the broad N-H proton signals from the starting material and the appearance of a new singlet in the 2.5-3.0 ppm region, integrating to 6 protons, which corresponds to the two N-CH₃ groups.
-
¹³C NMR Spectroscopy: A new signal will appear in the 35-45 ppm range, corresponding to the N-CH₃ carbons.
-
Mass Spectrometry (MS): The molecular ion peak of the product will be 28 mass units higher than the starting material (M+28), corresponding to the addition of two methyl groups (2 x CH₂) and the removal of two hydrogen atoms (2 x H).
-
Infrared (IR) Spectroscopy: The characteristic N-H stretching band, typically observed around 3300 cm⁻¹ in the starting material, will be absent in the product spectrum.
Conclusion
The Eschweiler-Clarke reaction provides a highly effective and reliable method for the N,N'-di-methylation of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Its operational simplicity, high yield, and selectivity make it an ideal choice for both small-scale library synthesis and larger-scale production in a drug development setting. The protocol described herein is robust and, when coupled with standard analytical validation, ensures the consistent production of high-purity N-methylated benzodiazepine derivatives.
References
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Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. Retrieved January 12, 2026, from [Link]
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Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]
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Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved January 12, 2026, from [Link]
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Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Kumar, A., & El-Shafiy, O. A. (2021). Synthesis of 1, 5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-511. Retrieved from [Link]
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Molefe, P. T., et al. (2015). 1, 5-Benzodiazepines: A Review Update. International Journal of Chemical Studies, 3(5), 1-10. Retrieved from [Link]
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El-Gaml, K. M. (2014). Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives. American Journal of Organic Chemistry, 4(1), 14-19. Retrieved from [Link]
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Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-6. Retrieved from [Link]
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Zhang, H., et al. (2017). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships. Organic & Biomolecular Chemistry, 15(3), 593-605. Retrieved from [Link]
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Das, B., et al. (2007). Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Molecules, 12(5), 1032-1039. Retrieved from [Link]
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Sangameswaran, L., Fales, H. M., Friedrich, P., & De Blas, A. L. (1986). Purification of a benzodiazepine from bovine brain and detection of benzodiazepine-like immunoreactivity in human brain. Proceedings of the National Academy of Sciences, 83(23), 9236-9240. Retrieved from [Link]
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Singh, P. P., & Singh, A. T. (2016). Solvent free synthesis of 1,5-benzodiazepines catalyzed by zirconium nitrate. Cogent Chemistry, 2(1), 1161247. Retrieved from [Link]
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Beller, M., et al. (2018). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. Nature Communications, 9(1), 1-8. Retrieved from [Link]
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De Blas, A. L., Sangameswaran, L., Fales, H. M., & Friedrich, P. (1986). Purification of a benzodiazepine from bovine brain and detection of benzodiazepine-like immunoreactivity in human brain. Proceedings of the National Academy of Sciences, 83(23), 9236-9240. Retrieved from [Link]
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Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC. Retrieved January 12, 2026, from [Link]
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Pellicciari, R., et al. (1987).[3][6]BENZODIAZEPIN-2-ONES to 5,6,7,11b-tetrahydrothiazolo[3,2-d1[3][6]benzodiazepin-3(2~1-ones 3. Journal of Heterocyclic Chemistry, 24(4), 1165-1167. Retrieved from [Link]
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Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie/Chemical Monthly, 134(12), 1629-1639. Retrieved from [Link]
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Akerman, M. P., et al. (2018). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 23(10), 2465. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Evaluation of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Activity
Authored by: Your Senior Application Scientist
Introduction
The 1,5-benzodiazepine scaffold is a "privileged medicinal scaffold" recognized for its diverse pharmacological activities, including anti-anxiety, anticonvulsant, and hypnotic effects.[1][2] Many of these effects are mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a derivative of this class, and a thorough in vitro characterization is essential to elucidate its mechanism of action and potential therapeutic applications.
This guide provides a comprehensive overview of in vitro assays to assess the biological activity of this compound, with a primary focus on its potential interaction with the GABAA receptor. The protocols detailed herein are designed for researchers in drug discovery and pharmacology, offering step-by-step instructions for receptor binding assays, functional cell-based assays, and electrophysiological recordings.
Part 1: Foundational Assays: Receptor Binding Affinity
A logical first step in characterizing a novel compound is to determine if it directly interacts with the putative target. Radioligand binding assays are a robust and sensitive method to quantify the affinity of a test compound for a specific receptor.
Principle of Receptor Binding Assays
These assays measure the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 (inhibitory concentration 50%). From this value, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor.
Protocol 1: GABAA Receptor Radioligand Binding Assay
This protocol is adapted from established methods for assessing binding to the benzodiazepine site on the GABAA receptor.[4][5][6]
Objective: To determine the binding affinity (Ki) of this compound for the GABAA receptor benzodiazepine binding site.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]-Flunitrazepam or [3H]-Ro15-1788 (flumazenil)
-
Receptor Source: Rat brain crude membranes or membranes from HEK-293 cells stably expressing specific GABAA receptor subtypes (e.g., α1β2γ2).
-
Non-specific Binding Control: Diazepam or Clonazepam (at a high concentration, e.g., 10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters
-
Liquid scintillation counter
Workflow Diagram:
Caption: Workflow for the FLIPR-based membrane potential assay.
Step-by-Step Protocol:
-
Cell Plating:
-
The day before the assay, seed the GABAA receptor-expressing cells into black-walled, clear-bottom 96- or 384-well plates.
-
-
Dye Loading:
-
On the day of the assay, prepare the voltage-sensitive dye according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes to allow the dye to load into the cells. [7]
-
-
FLIPR Assay:
-
Place the cell plate and the compound plates (test compound and GABA) into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence.
-
The instrument will then add the test compound from the first compound plate.
-
After a short incubation (typically 1-5 minutes), the instrument will add GABA from the second compound plate.
-
The FLIPR's camera continuously records the fluorescence intensity from each well before, during, and after the additions.
-
Expected Results and Data Analysis:
-
Activation of the GABAA receptor by GABA leads to an influx of chloride ions, causing membrane depolarization and an increase in the fluorescence of the voltage-sensitive dye. [8]* A positive allosteric modulator, like many benzodiazepines, will potentiate the GABA-induced increase in fluorescence.
-
An agonist would directly cause an increase in fluorescence in the absence of GABA.
-
An antagonist would inhibit the GABA-induced fluorescence increase.
-
The change in fluorescence is proportional to the ion channel activity. Plot the peak fluorescence response against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 and maximal efficacy.
| Parameter | Typical Setting | Reference |
| Cell Line | HEK-293 expressing GABAA α1β2γ2 | [9] |
| Plate Format | 384-well | [10] |
| Dye Incubation | 60 min at 37°C | [7] |
| GABA Concentration | EC20-EC50 | [11] |
| Read Time | 1-5 minutes post-additions | [7] |
Part 3: Gold Standard Analysis: Electrophysiology
Whole-cell patch-clamp electrophysiology is the gold standard for studying ion channel function, providing detailed information about the effects of a compound on channel kinetics and conductance. [12][13][14]
Protocol 3: Whole-Cell Patch-Clamp Recording
Objective: To provide a detailed characterization of the modulatory effects of this compound on GABAA receptor-mediated currents.
Materials:
-
Cell Line: HEK-293 or CHO cells expressing the GABAA receptor subtype of interest.
-
Patch-clamp rig: Microscope, micromanipulators, amplifier, and data acquisition system.
-
Glass pipettes
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
GABA
-
Test Compound: this compound
Workflow Diagram:
Caption: Workflow for whole-cell patch-clamp recording.
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture the cells on glass coverslips.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Achieving Whole-Cell Configuration:
-
Using a micromanipulator, approach a cell with a glass pipette filled with intracellular solution.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette, establishing the whole-cell configuration.
-
-
Recording:
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply a low concentration of GABA (EC10-EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the resulting currents.
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation of the GABA current by the test compound.
-
Plot the percentage potentiation against the logarithm of the test compound concentration to determine the EC50 and maximal potentiation.
-
Analyze the effects of the compound on the activation and deactivation kinetics of the current.
| Parameter | Typical Value | Reference |
| Holding Potential | -60 mV | [11] |
| GABA Concentration | EC10-EC20 | [11] |
| Intracellular Solution | High Chloride | [15] |
| Data Acquisition Rate | 10 kHz | [12] |
Summary and Concluding Remarks
The suite of in vitro assays described provides a robust framework for characterizing the activity of this compound. Beginning with radioligand binding assays to establish target engagement, followed by high-throughput functional screens using FLIPR to assess modulatory activity, and culminating in detailed biophysical characterization with patch-clamp electrophysiology, researchers can build a comprehensive pharmacological profile of this novel compound. These data are critical for guiding further drug development efforts, including lead optimization and in vivo efficacy studies. It is also prudent to consider assays for other potential biological activities of 1,5-benzodiazepines, such as antimicrobial and antiproliferative effects, to fully understand the compound's biological profile. [1][16][17][18]
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GABA - PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]
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Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kits. Retrieved from [Link]
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- Otis, T. S., & Mody, I. (1994). Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons. The Journal of Neuroscience, 14(4), 2365-2376.
- Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences, 85(24), 9336-9340.
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- Tran, N. K., et al. (2021). Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens.
- Nawrocka, W., et al. (2001). Synthesis and antiproliferative activity in vitro of novel 1, 5-benzodiazepines. Part II. Archiv der Pharmazie (Weinheim, Germany), 334(1), 3-10.
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Wikipedia contributors. (2024, January 8). Benzodiazepine. In Wikipedia, The Free Encyclopedia. Retrieved 17:47, January 12, 2026, from [Link]
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Therapeutic Target Database. (n.d.). Drug Name 2,3,4,5-Tetrahydro-1H-benzo[e]d[4][19]iazepine Synonyms. Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Screening of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Derivatives
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored for their pharmacological potential, 1,5-benzodiazepines have emerged as a promising scaffold.[1] This class of compounds, traditionally known for their effects on the central nervous system, has demonstrated a broad spectrum of biological activities, including significant antimicrobial properties.[1][2] Specifically, derivatives of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine are of considerable interest due to their unique structural features which can be readily modified to enhance antimicrobial potency and selectivity.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of this specific class of benzodiazepine derivatives. The protocols detailed herein are grounded in established methodologies and are designed to ensure robustness, reproducibility, and the generation of high-quality, interpretable data.
Scientific Rationale and Causality
The antimicrobial potential of 1,5-benzodiazepine derivatives is thought to be linked to their ability to interfere with microbial cellular processes. While the exact mechanism is a subject of ongoing research, it is hypothesized that these compounds may disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. The core benzodiazepine structure, a fusion of a benzene and a diazepine ring, provides a versatile scaffold for chemical modification.[2] Substitutions at various positions on this scaffold, such as the introduction of a methyl group at the N-1 position and other moieties, can significantly influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby modulating its antimicrobial activity and spectrum.[1][3][4]
The selection of appropriate screening assays is paramount for the accurate evaluation of these derivatives. A tiered approach is recommended, beginning with primary screening to identify active compounds, followed by secondary screening to quantify their potency and determine their spectrum of activity. The methodologies outlined below, including agar well diffusion and broth microdilution, are standard and widely accepted techniques for these purposes.[5][6] Adherence to guidelines from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) is crucial for ensuring the validity and comparability of results.[7][8][9]
Experimental Workflows
A logical progression of experiments is essential for the efficient screening of novel compounds. The following diagram illustrates a typical workflow for the antimicrobial evaluation of this compound derivatives.
Caption: A typical workflow for antimicrobial screening.
Detailed Protocols
Part 1: Primary Screening - Agar Well Diffusion Assay
This qualitative assay provides a preliminary assessment of the antimicrobial activity of the synthesized derivatives.[5][6]
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a standardized microbial inoculum. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[5]
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes (90 mm)
-
Standardized microbial inocula (e.g., 0.5 McFarland standard)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Media Preparation: Prepare MHA or SDA as per the manufacturer's instructions, sterilize by autoclaving, and pour 20-25 mL into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculation: Aseptically swab the entire surface of the agar plates with the standardized microbial inoculum to create a lawn culture.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.[10]
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[5]
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at 25-28°C for 24-48 hours for fungi.[11]
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) for each well. The absence of a zone of inhibition indicates no activity.
Part 2: Secondary Screening - Broth Microdilution Assay for MIC Determination
This quantitative assay is used to determine the Minimum Inhibitory Concentration (MIC) of the active compounds identified in the primary screening.[12][13]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] This is determined by exposing a standardized inoculum of the microorganism to serial dilutions of the test compound in a liquid growth medium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inocula
-
Test compounds
-
Positive control (standard antibiotic)
-
Growth control (no compound)
-
Sterility control (no inoculum)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Controls:
-
Growth Control: 50 µL of broth + 50 µL of inoculum.
-
Sterility Control: 100 µL of uninoculated broth.
-
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or at 25-28°C for 24-48 hours for fungi.[12]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be determined visually or by using a plate reader to measure absorbance.
Data Presentation and Interpretation
Quantitative data from the antimicrobial screening should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Example MIC Values for this compound Derivatives (µg/mL)
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) |
| Derivative 1 | 16 | 32 | >64 |
| Derivative 2 | 8 | 16 | 32 |
| Derivative 3 | 32 | >64 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 2 |
| NA: Not Applicable |
Structure-Activity Relationship (SAR)
The data obtained from these screening assays can provide valuable insights into the structure-activity relationships of the tested compounds. For instance, the presence of specific substituents at certain positions on the benzodiazepine ring may correlate with increased or decreased antimicrobial activity.[1][3][14]
Caption: Factors influencing the antimicrobial activity of benzodiazepine derivatives.
Conclusion
The protocols and application notes presented here provide a robust framework for the systematic antimicrobial screening of this compound derivatives. By following these standardized methods, researchers can generate reliable data to identify promising lead compounds for further development in the fight against infectious diseases. The insights gained from these studies will contribute to a deeper understanding of the antimicrobial potential of the benzodiazepine scaffold and guide the design of next-generation therapeutic agents.
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Anticonvulsant activity testing of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in animal models
Application Note & Protocol
Evaluating the Anticonvulsant Potential of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals in the fields of epilepsy research, neuropharmacology, and preclinical drug discovery.
Abstract: This document provides a comprehensive guide to the preclinical evaluation of this compound, a novel compound within the 1,5-benzodiazepine class, for its potential anticonvulsant activity. We present a strategic, multi-tiered approach utilizing well-validated rodent seizure models. Detailed, step-by-step protocols for the Maximal Electroshock (MES), subcutaneous Pentylenetetrazol (scPTZ), and 6-Hertz (6-Hz) psychomotor seizure tests are provided, grounded in the scientific rationale for each model's predictive validity for specific human seizure types. The narrative emphasizes experimental causality, data interpretation, and adherence to the highest standards of animal welfare, aiming to equip researchers with the necessary tools to generate robust and reliable data for novel anticonvulsant drug candidates.
Scientific Rationale & Strategic Overview
Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent, unprovoked seizures.[1][2] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic agents with improved efficacy and side-effect profiles.[3]
Benzodiazepines are a well-established class of drugs that exhibit a broad spectrum of central nervous system (CNS) depressant effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[4][5] Their primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[6][7] By binding to a specific site on the receptor complex, benzodiazepines increase the frequency of chloride channel opening in response to GABA, leading to enhanced neuronal hyperpolarization and a reduction in neuronal excitability.[6][8]
The 1,5-benzodiazepine scaffold has shown considerable promise, with some derivatives demonstrating potent anticonvulsant activity, potentially with a reduced incidence of side effects compared to traditional 1,4-benzodiazepines.[9][10] This application note focuses on a strategic workflow for characterizing the anticonvulsant profile of a novel derivative, this compound.
The GABAergic Mechanism of Action
The anticonvulsant effect of benzodiazepines is rooted in their ability to amplify the brain's primary inhibitory neurotransmitter, GABA.[6][11] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding GABA, allows chloride ions (Cl-) to flow into the neuron, making it less likely to fire an action potential. Benzodiazepines bind to the interface of the α and γ subunits of this receptor, enhancing the effect of GABA and thus promoting widespread CNS inhibition.[6][8]
Caption: Phased screening workflow for anticonvulsant drug candidates.
Foundational Experimental Principles
Animal Welfare and Ethical Considerations
All procedures involving animal models must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). [12]Research must adhere to the guidelines outlined in the Guide for the Care and Use of Laboratory Animals to ensure humane treatment and minimize pain and distress. [13]This commitment is not only an ethical imperative but also a prerequisite for generating scientifically valid and reproducible results. [14]
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to experimentation.
-
Handling: Handle animals gently and consistently to minimize stress.
-
Endpoints: Clearly defined humane endpoints must be in place to prevent unnecessary suffering.
-
Housing: Unless specified by the protocol, social housing should be maintained. [15]
Pharmacokinetic Preliminaries: Vehicle and Time to Peak Effect (TPE)
Before initiating efficacy studies, it is critical to establish the pharmacokinetic profile of the test compound.
-
Vehicle Selection: The compound must be dissolved or suspended in a vehicle that is non-toxic and does not have anticonvulsant or proconvulsant properties of its own. Common vehicles include 0.9% saline, water, or a small percentage of Tween 80 or DMSO in saline. The chosen vehicle must be administered to a control group in all experiments.
-
Time to Peak Effect (TPE) Determination: The TPE is the time at which the drug exerts its maximum effect after administration. To determine this, a single, moderately effective dose of the compound is administered to different groups of animals, and the anticonvulsant test (e.g., MES) is performed at various time points (e.g., 15, 30, 60, 120 minutes) post-administration. All subsequent efficacy and toxicity studies should be conducted at the determined TPE. This step is crucial to avoid false-negative results that could occur if testing is performed when drug concentrations in the brain are sub-optimal.
Detailed Experimental Protocols
The following protocols are designed for mice but can be adapted for rats with appropriate modifications to stimulus parameters and drug dosages. [2]
Protocol 1: Maximal Electroshock (MES) Seizure Test
Principle: The MES test is a model of generalized tonic-clonic seizures ("grand mal"). [16][17]The electrical stimulus induces a maximal seizure characterized by a tonic extension of the hindlimbs. The test is highly predictive of clinical efficacy for drugs that prevent seizure spread. [3]
| Parameter | Specification | Rationale / Notes |
|---|---|---|
| Apparatus | Electroconvulsive shock device, corneal electrodes, animal restrainer. | |
| Animals | Male Swiss albino mice (20-25 g) | Male mice are often used to avoid hormonal cycle variability. |
| Stimulus | 50 mA, 60 Hz alternating current for 0.2 seconds. [16][18] | This supramaximal stimulus reliably induces the endpoint seizure. |
| Endpoint | Abolition of the tonic hindlimb extension phase of the seizure. [18]| A clear, all-or-none endpoint that is easily observable. |
Step-by-Step Methodology:
-
Animal Preparation: Weigh each mouse to calculate the precise drug dosage.
-
Drug Administration: Administer this compound (at various doses) or vehicle via the desired route (e.g., intraperitoneal, oral). Group sizes should be 8-12 animals. [19]3. Timing: Wait for the predetermined Time to Peak Effect (TPE).
-
Anesthesia & Stimulation:
-
Observation: Immediately after stimulation, place the mouse in an observation chamber and observe its behavior.
-
Scoring: Record whether the animal exhibits tonic hindlimb extension. An animal is considered "protected" if this phase is absent.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ (the dose protecting 50% of animals) using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
Principle: Pentylenetetrazol (PTZ) is a GABA-A receptor antagonist that induces clonic seizures. [20][21]The scPTZ test is considered a model for myoclonic and absence (petit mal) seizures and is effective at identifying compounds that raise the seizure threshold. [17][19]
| Parameter | Specification | Rationale / Notes |
|---|---|---|
| Apparatus | Syringes, observation chambers, stopwatch. | |
| Animals | Male Swiss albino mice (20-25 g) | Strain can influence sensitivity to PTZ. [22] |
| Convulsant | Pentylenetetrazol, 85 mg/kg, administered subcutaneously (s.c.). | This dose is the convulsive dose 97% (CD₉₇) for most mouse strains. |
| Endpoint | Absence of a clonic seizure episode lasting for at least 5 seconds. | Observation period is typically 30 minutes post-PTZ injection. [20]|
Step-by-Step Methodology:
-
Animal Preparation: Weigh each mouse and place it in an individual observation chamber for acclimatization.
-
Drug Administration: Administer the test compound or vehicle at various doses.
-
Timing: Wait for the predetermined TPE.
-
Convulsant Injection: Administer PTZ solution (dissolved in 0.9% saline, prepared fresh)[20] via subcutaneous injection into the loose skin on the back of the neck.
-
Observation: Immediately begin observation for 30 minutes.
-
Scoring: An animal is considered "protected" if it does not exhibit a continuous clonic seizure (whole-body clonus, loss of righting reflex) for at least 5 seconds. The latency to the first seizure can also be recorded as a secondary endpoint. [19]7. Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀.
Protocol 3: The 6-Hertz (6-Hz) Psychomotor Seizure Test
Principle: The 6-Hz model is used to identify drugs effective against psychomotor seizures and is particularly valuable as a model of therapy-resistant partial seizures. [23][24][25]Unlike the MES test, which evaluates the prevention of seizure spread, the 6-Hz test identifies compounds that can suppress seizure activity in a state of high neuronal excitability. [26]
| Parameter | Specification | Rationale / Notes |
|---|---|---|
| Apparatus | Electroconvulsive shock device (capable of 6 Hz), corneal electrodes. | |
| Animals | Male Swiss albino mice (20-25 g) | |
| Stimulus | 32 mA or 44 mA, 6 Hz, 0.2 ms pulse width for 3 seconds. [23][27] | The 44 mA intensity is a more stringent test for identifying drugs with efficacy against pharmacoresistant seizures. [26] |
| Endpoint | Absence of stereotyped, automatic behaviors (e.g., stun position, forelimb clonus, jaw clonus, rearing) post-stimulus. [23][25]| Protected animals resume normal exploratory behavior shortly after the stimulus. |
Step-by-Step Methodology:
-
Animal Preparation & Drug Administration: Follow steps 1-3 from the MES protocol.
-
Anesthesia & Stimulation:
-
Apply topical anesthetic and saline to the corneas as in the MES protocol.
-
Deliver the 6-Hz stimulus via corneal electrodes.
-
-
Observation: Observe the animal for 1-2 minutes immediately following the stimulus. [23]4. Scoring: The seizure is characterized by a "stunned" posture, minimal clonus, and stereotyped automatic movements. [25]An animal is considered "protected" if it resumes normal exploratory behavior within 10 seconds and does not display the characteristic seizure behavior. [24]5. Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀.
Caption: Step-by-step experimental workflow for the MES test.
Data Summary & Interpretation
The primary goal of these protocols is to determine the median effective dose (ED₅₀) of this compound in each model. This quantitative data allows for a direct comparison of the compound's potency across different seizure types.
Table 1: Hypothetical Anticonvulsant Profile of a Test Compound
| Seizure Model | Seizure Type Modeled | Endpoint | ED₅₀ (mg/kg, i.p.) |
| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Abolition of tonic hindlimb extension | e.g., 15.2 |
| sc Pentylenetetrazol (scPTZ) | Myoclonic / Absence | Absence of 5-sec clonic seizure | e.g., 5.8 |
| 6-Hz (44 mA) | Therapy-Resistant Partial | Absence of stereotyped automatisms | e.g., 25.5 |
A complete profile also requires an assessment of neurotoxicity (e.g., motor impairment on a rotarod test) to determine the TD₅₀. The ratio of TD₅₀ to ED₅₀ yields the Protective Index (PI), a critical measure of the compound's therapeutic window. A higher PI indicates a more favorable separation between therapeutic efficacy and adverse effects.
Conclusion
This application note outlines a validated, multi-faceted strategy for assessing the anticonvulsant activity of this compound. By employing the MES, scPTZ, and 6-Hz seizure models, researchers can effectively characterize the compound's potency and spectrum of activity, from generalized seizures to those resistant to conventional therapies. Adherence to these detailed protocols, combined with a strong commitment to ethical animal use, will generate the high-quality, reproducible data necessary to advance promising new anticonvulsant candidates toward clinical development.
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Application Notes and Protocols for Cell Viability Assays: A Focus on 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Introduction: The Imperative of Accurate Viability Assessment
In the landscape of drug discovery and toxicology, the precise evaluation of a compound's effect on cell viability is a foundational requirement. For researchers investigating novel chemical entities, such as those from the 1,5-benzodiazepine class, understanding the cytotoxic and cytostatic potential is paramount. This guide provides an in-depth examination of two widely adopted colorimetric assays for assessing cell viability: the MTT and XTT assays. These methods are particularly relevant for screening compounds like 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a scaffold of significant interest in medicinal chemistry.
This document moves beyond a simple recitation of protocols. It delves into the biochemical principles underpinning these assays, offers detailed, field-tested methodologies, and discusses the critical parameters that ensure data integrity and reproducibility. For professionals in pharmaceutical research, this guide serves as a practical resource for implementing and interpreting cell viability experiments with confidence.
Part 1: Understanding the Core Principles: MTT vs. XTT
Both MTT and XTT assays are predicated on a common biological principle: the enzymatic reduction of a tetrazolium salt by metabolically active cells.[1][2] This conversion, primarily mediated by mitochondrial dehydrogenases, results in a colored formazan product whose quantity is directly proportional to the number of viable cells.[2][3][4] However, the key distinction between the two assays lies in the solubility of this formazan product, a difference that has significant practical implications for the experimental workflow.[1][2][5]
The MTT Assay: The Classic Standard
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a long-established method for assessing metabolic activity.[3][6] In viable cells, mitochondrial reductases cleave the yellow tetrazolium ring of MTT to form insoluble purple formazan crystals.[3][7]
-
Mechanism: NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells reduce the MTT salt.[3][8]
-
End Product: An insoluble purple formazan product that accumulates inside the cells.[1][7]
-
Detection: Requires a solubilization step, typically using an organic solvent like dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals before absorbance can be measured spectrophotometrically.[1][2][6]
The XTT Assay: A Soluble Advancement
Developed to overcome the limitations of the MTT assay, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay offers a more streamlined approach.[5]
-
Mechanism: Similar to MTT, XTT is reduced by mitochondrial enzymes.[5][9] The sensitivity of the assay is often enhanced by an intermediate electron carrier, such as N-methyl dibenzopyrazine methyl sulfate (PMS), which facilitates the reduction of XTT at the cell surface.[10]
-
End Product: A water-soluble orange formazan product.[5][9][11][12][13]
-
Detection: The soluble formazan is released into the culture medium, allowing for direct absorbance measurement without a solubilization step.[5][12] This also enables kinetic monitoring of cell viability over time.[5]
Comparative Analysis: Choosing the Right Assay
The decision between MTT and XTT often hinges on experimental throughput, sensitivity requirements, and the potential for compound interference.
| Feature | MTT Assay | XTT Assay |
| Formazan Product | Water-insoluble (purple crystals)[2][5] | Water-soluble (orange solution)[2][5] |
| Solubilization Step | Required (e.g., DMSO, isopropanol)[2] | Not required[2][5] |
| Workflow | More complex, additional hands-on time | Simpler, more amenable to high-throughput screening[1][5] |
| Sensitivity | Generally lower sensitivity and dynamic range[2][5][13] | Higher sensitivity and dynamic range[2][5][13] |
| Absorbance Wavelength | 550-600 nm (typically 570 nm)[2] | 450-500 nm (typically 450 nm)[2][9] |
| Reference Wavelength | > 630 nm[2] | 630-690 nm[2] |
| Potential Issues | Incomplete solubilization, cell loss during media removal, solvent cytotoxicity[5][14] | Potential for higher background absorbance[15] |
Part 2: Experimental Design and Protocols
A well-designed experiment is crucial for obtaining reliable and interpretable data. This section outlines key considerations and provides detailed protocols for both MTT and XTT assays when evaluating compounds like this compound.
Critical Pre-Assay Considerations
-
Cell Seeding Density: The optimal cell number per well is critical and should be determined empirically for each cell line. Cells should be in the logarithmic growth phase during the assay. A typical starting point for a 96-well plate is between 1 x 10⁴ and 1 x 10⁵ cells/well.[2]
-
Compound Concentration Range: A dose-response curve should be generated using a serial dilution of the test compound. This allows for the determination of key parameters like the IC50 (half-maximal inhibitory concentration).
-
Controls: Proper controls are essential for data normalization and interpretation.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound.
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Blank/Background Control: Wells containing culture medium and the assay reagent but no cells. This is used to subtract background absorbance.[16]
-
-
Incubation Time: The duration of compound exposure should be relevant to the biological question being asked. For cytotoxicity screening, a 24 to 72-hour incubation is common.
Diagram: General Workflow for Tetrazolium-Based Viability Assays
Caption: Generalized workflow for assessing cell viability with tetrazolium-based assays.
Protocol 2.1: MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxicity of this compound.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (e.g., 5 mg/mL in sterile PBS).[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[14][17]
-
Sterile, 96-well flat-bottom plates.
-
Cell line of interest in appropriate culture medium.
-
This compound stock solution.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[15]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C.[15][17] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
Formazan Solubilization:
-
For adherent cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7] Add 100 µL of solubilization solution (e.g., DMSO) to each well.[17]
-
For suspension cells: Centrifuge the plate, then carefully remove the supernatant. Add 100 µL of solubilization solution.
-
-
Absorbance Measurement: Mix gently on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >630 nm can be used to subtract background noise.[2]
Protocol 2.2: XTT Cell Viability Assay
This protocol provides a more streamlined alternative to the MTT assay.
Materials:
-
XTT labeling reagent.
-
Electron coupling reagent (e.g., PMS).
-
Sterile, 96-well flat-bottom plates.
-
Cell line of interest in appropriate culture medium.
-
This compound stock solution.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 450-500 nm.
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Immediately before use, prepare the XTT labeling mixture. Thaw the XTT reagent and the electron coupling reagent. Mix them according to the manufacturer's instructions (a common ratio is 50:1, XTT to electron coupling reagent).[18]
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[11]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C.[16] The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Gently mix the plate and measure the absorbance at a wavelength between 450 and 500 nm.[11] Use a reference wavelength between 630 and 690 nm.[2]
Part 3: Data Analysis and Interpretation
Accurate data analysis is as critical as the experimental procedure itself.
Calculations
-
Correct for Background: Subtract the average absorbance of the blank (medium-only) wells from all other absorbance readings.[19]
-
Calculate Percentage Viability: Normalize the data to the untreated control to determine the percentage of viable cells for each compound concentration.
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100 [8]
-
Data Visualization and IC50 Determination
Plot the percentage of cell viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve. From this curve, the IC50 value can be determined using non-linear regression analysis in appropriate software (e.g., GraphPad Prism, Microsoft Excel). The IC50 represents the concentration of the compound that inhibits cell viability by 50%.
Diagram: Biochemical Principle of MTT and XTT Reduction
Caption: Comparison of the biochemical reduction pathways for MTT and XTT assays.
Part 4: Troubleshooting and Scientific Integrity
Even with robust protocols, unexpected results can occur. This section addresses common issues and emphasizes the importance of assay validation.
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | - Contamination of reagents or medium. - Phenol red in the medium can interfere. - Compound directly reduces the tetrazolium salt. | - Use sterile technique and fresh reagents. - Use phenol red-free medium for the assay incubation steps. - Run a control with the compound in cell-free medium to check for direct reduction. |
| Low signal or poor sensitivity | - Cell seeding density is too low. - Incubation time is too short. - Cells are not metabolically active. | - Optimize cell seeding density. - Increase incubation time with the assay reagent. - Ensure cells are healthy and in the log growth phase. |
| High variability between replicate wells | - Uneven cell seeding. - Pipetting errors. - Incomplete formazan solubilization (MTT assay). - Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette. - Ensure complete mixing after adding solubilizer. - Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Inconsistent results between MTT and XTT assays | - The test compound may interfere with specific enzymatic pathways.[20] - The compound might affect mitochondrial function without causing cell death.[20] | - Corroborate results with a third, mechanistically different assay (e.g., a membrane integrity assay like LDH release or a direct cell counting method). |
Assay Validation and Compound Interference
It is crucial to recognize that these assays measure metabolic activity, which is an indirect indicator of cell viability. A compound could inhibit mitochondrial function without immediately causing cell death, leading to a decrease in formazan production that might be misinterpreted as cytotoxicity.[21]
For novel compounds like this compound, it is advisable to validate the results from tetrazolium-based assays with an orthogonal method. This could include:
-
ATP-based assays: Measure the level of intracellular ATP, another indicator of metabolic activity.[22][23]
-
Membrane integrity assays: Such as trypan blue exclusion or lactate dehydrogenase (LDH) release assays, which directly measure cell death.[24]
-
Direct cell counting: Using an automated cell counter or flow cytometry.[21][25][26]
Some benzodiazepine derivatives have been shown to inhibit cell proliferation, and these effects may be independent of the classical benzodiazepine receptors.[27][28] Therefore, a comprehensive understanding of a novel compound's activity requires a multi-assay approach.
Conclusion
The MTT and XTT assays are powerful, high-throughput tools for assessing the effects of compounds like this compound on cell viability. While the MTT assay has been a long-standing benchmark, the XTT assay offers significant advantages in terms of workflow efficiency and suitability for large-scale screening.[1] By understanding the principles behind each assay, adhering to rigorous protocols, and validating findings with orthogonal methods, researchers can generate accurate and reliable data that is crucial for advancing drug discovery and development programs.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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University of California, San Diego. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Ganesan, D. (2016). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). SlideShare. Retrieved from [Link]
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Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
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Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
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Lin, H., et al. (2011). Validation of cell density and viability assays using Cedex automated cell counter. Journal of Immunological Methods, 368(1-2), 48-56. Retrieved from [Link]
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Biotech Spain. (2023). XTT Assays vs MTT. Retrieved from [Link]
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Pediaa.Com. (2022). What is the Difference Between MTT and XTT Assay. Retrieved from [Link]
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Quora. (2022). How to do the statistical analysis of data collected from the SRB cell viability assay. Retrieved from [Link]
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Loo, L. H., et al. (2011). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. Journal of Biomolecular Screening, 16(6), 635-647. Retrieved from [Link]
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Cell Bio Ed. (2022). Graphing and Presenting Your Cell Viability: Expanded Data Analysis. YouTube. Retrieved from [Link]
-
Dr. Syahir. (2021). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Retrieved from [Link]
-
ResearchGate. (2015). Why do MTT and XTT assays give inconsistent results?. Retrieved from [Link]
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Tran, D., et al. (2023). Assessment and Comparison of Viability Assays for Cellular Products. Cytotherapy, 25(8), 856-865. Retrieved from [Link]
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van Meerloo, J., et al. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cancers, 3(4), 4017-4033. Retrieved from [Link]
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ResearchGate. (2022). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]
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Bio-Resource. (2023). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. YouTube. Retrieved from [Link]
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Aslantürk, Ö. S. (2018). An overview of the most common methods for assessing cell viability. IntechOpen. Retrieved from [Link]
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Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved from [Link]
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Wang, J. K., Morgan, J. I., & Spector, S. (1984). Benzodiazepines that bind at peripheral sites inhibit cell proliferation. Proceedings of the National Academy of Sciences, 81(3), 753-756. Retrieved from [Link]
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Lueddens, H. W., et al. (1992). Benzodiazepine-induced inhibition of human malignant melanoma (M-6) cell growth. British Journal of Cancer, 65(2), 205-208. Retrieved from [Link]
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Wang, J. K., Morgan, J. I., & Spector, S. (1984). Benzodiazepines that bind at peripheral sites inhibit cell proliferation. Semantic Scholar. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 13(1), 6338. Retrieved from [Link]
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Desii, A., et al. (2021). A Benzodiazepine-Derived Molecule That Interferes with the Bio-Mechanical Properties of Glioblastoma-Astrocytoma Cells Altering Their Proliferation and Migration. International Journal of Molecular Sciences, 22(11), 5897. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Analogs
Introduction: The Therapeutic Potential of 1,5-Benzodiazepine Analogs
The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide range of therapeutic effects, including anxiolytic, anticonvulsant, sedative, hypnotic, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The mechanism of action for many classical benzodiazepines involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system (CNS) depression.[1][2] The 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine core represents a key structural motif for the development of novel therapeutic agents. High-throughput screening (HTS) offers a robust and efficient methodology to explore the vast chemical space of its analogs, enabling the rapid identification of compounds with desired biological activities.[5][6][7]
This guide provides a comprehensive framework for the high-throughput screening of a library of this compound analogs. We will detail a multi-stage screening cascade, from initial hit identification to lead validation, focusing on assays targeting the GABA-A receptor. The protocols are designed to be adaptable and provide a foundation for researchers in drug discovery and development.
The Screening Cascade: A Multi-Faceted Approach to Hit Identification
A successful HTS campaign requires a systematic and logical workflow to minimize false positives and negatives, and to efficiently identify and characterize promising compounds.[8] Our proposed screening cascade for this compound analogs is a four-stage process designed to progressively refine the initial hits into validated leads.
Caption: A four-stage HTS workflow for identifying novel 1,5-benzodiazepine analogs.
Part 1: Primary High-Throughput Screening
The primary screen is designed for high-throughput and robustness, aiming to rapidly identify compounds that interact with the target of interest from a large library. For our this compound analog library, we propose a fluorescence polarization (FP) based competitive binding assay targeting the benzodiazepine binding site on the GABA-A receptor. FP assays are homogenous, meaning they do not require separation of bound and free components, making them highly amenable to automation.[9]
Principle of the Fluorescence Polarization Assay
This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (probe) upon binding to the GABA-A receptor. In a competitive format, library compounds that bind to the same site as the fluorescent probe will displace it, leading to a decrease in fluorescence polarization.
Protocol 1: Primary HTS - Fluorescence Polarization Competitive Binding Assay
Materials:
-
GABA-A Receptor Preparation: Purified, solubilized GABA-A receptor preparation (e.g., from bovine brain or a recombinant cell line).
-
Fluorescent Ligand: A fluorescently labeled benzodiazepine analog with high affinity for the GABA-A receptor (e.g., a Bodipy-labeled flumazenil analog).[10][11]
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Compound Library: this compound analogs dissolved in DMSO.
-
Positive Control: A known benzodiazepine agonist (e.g., Diazepam).
-
Negative Control: DMSO vehicle.
-
Microplates: 384-well, black, low-volume microplates.
-
Plate Reader: A microplate reader equipped with fluorescence polarization capabilities.
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each library compound (at a stock concentration of 10 mM in DMSO) into the wells of a 384-well microplate. This will result in a final assay concentration of 10 µM.
-
Control Plating: Dispense 50 nL of positive control (e.g., 10 mM Diazepam in DMSO) and negative control (DMSO) into designated wells.
-
Reagent Preparation: Prepare a master mix containing the GABA-A receptor preparation and the fluorescent ligand in the assay buffer. The optimal concentrations of each should be predetermined during assay development to achieve a stable and robust signal window.
-
Reagent Addition: Dispense 5 µL of the master mix into each well of the microplate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
Data Analysis: The primary data will be in millipolarization (mP) units. The percentage of inhibition for each compound is calculated as follows:
% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
Where:
-
mP_sample is the mP value of the test compound.
-
mP_min is the average mP value of the positive control.
-
mP_max is the average mP value of the negative control.
A Z'-factor should be calculated to assess the quality of the assay. A Z'-factor > 0.5 indicates a robust and reliable assay.
Z' = 1 - [(3 * (SD_max + SD_min)) / |Avg_max - Avg_min|]
Where:
-
SD_max and SD_min are the standard deviations of the positive and negative controls, respectively.
-
Avg_max and Avg_min are the average mP values of the positive and negative controls, respectively.
Compounds exhibiting a percentage of inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for further investigation.
Part 2: Hit Confirmation and Potency Determination
The initial hits from the primary screen require confirmation and further characterization. This stage involves re-testing the hits in a dose-response format to confirm their activity and determine their potency (IC50).
Protocol 2: Dose-Response Analysis
Procedure:
-
Compound Plating: Prepare serial dilutions of the confirmed hits in DMSO. A typical 8-point dilution series might range from 100 µM to 1 nM.
-
Assay Execution: Perform the same fluorescence polarization assay as described in Protocol 1, using the serially diluted compounds.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
| Compound ID | Primary Screen % Inhibition | IC50 (µM) |
| BZD-001 | 75.2 | 2.5 |
| BZD-002 | 68.9 | 5.1 |
| BZD-003 | 82.1 | 1.8 |
| ... | ... | ... |
Part 3: Counter-Screening for Non-Specific Effects
It is crucial to eliminate compounds that exhibit non-specific activity or cytotoxicity, as these can lead to false-positive results in cell-based assays and are generally undesirable as drug candidates.[8] A common counter-screen is a cell viability assay.
Protocol 3: Cytotoxicity Assay
Materials:
-
Cell Line: A relevant human cell line, such as HEK293 or SH-SY5Y.
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Assay Reagent: A commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Microplates: 96- or 384-well, clear-bottom, white-walled microplates.
Procedure:
-
Cell Seeding: Seed the cells into the microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the confirmed hits at various concentrations (e.g., corresponding to their IC50 and 10x IC50 values).
-
Incubation: Incubate the plates for a period relevant to the planned functional assays (e.g., 24-48 hours).
-
Assay Execution: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Compounds that show significant cytotoxicity at concentrations relevant to their biological activity should be flagged or deprioritized.
Part 4: Functional Validation in a Cell-Based Assay
The final stage of the screening cascade is to validate the activity of the selective, non-cytotoxic hits in a functional, cell-based assay. This provides more biologically relevant data and can help to elucidate the mechanism of action (e.g., agonist, antagonist, or allosteric modulator). A common method for assessing GABA-A receptor function is to measure changes in intracellular calcium or membrane potential using a Fluorometric Imaging Plate Reader (FLIPR).[12]
Principle of the FLIPR Assay
This assay utilizes a cell line stably expressing the target GABA-A receptor and a fluorescent dye that is sensitive to changes in membrane potential. Activation of the GABA-A receptor, which is a chloride channel, leads to an influx of chloride ions and hyperpolarization of the cell membrane. This change in membrane potential can be detected as a change in fluorescence.
Caption: Simplified signaling pathway of GABA-A receptor modulation by benzodiazepines.
Protocol 4: FLIPR-Based Functional Assay
Materials:
-
Cell Line: A cell line stably expressing the human GABA-A receptor (e.g., HEK293-GABA-A).
-
Fluorescent Dye: A membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Agonist: GABA at a concentration that elicits a submaximal response (EC20).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
Procedure:
-
Cell Plating: Plate the cells in 384-well, black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Load the cells with the membrane potential-sensitive dye according to the manufacturer's protocol.
-
Compound Addition: Place the cell plate and a compound plate (containing the hits and controls) into the FLIPR instrument. The instrument will add the compounds to the cells.
-
GABA Addition: After a short pre-incubation with the compounds, the FLIPR will add the EC20 concentration of GABA to the wells.
-
Fluorescence Monitoring: The FLIPR will monitor the fluorescence changes in real-time, both before and after the addition of the agonist.
Data Analysis: The data is analyzed by measuring the peak fluorescence response after GABA addition. Compounds that potentiate the GABA response (positive allosteric modulators) will show an increased fluorescence signal compared to the GABA-only control. The potentiation can be quantified, and dose-response curves can be generated to determine the EC50 for potentiation.
| Compound ID | IC50 (FP Assay, µM) | Cytotoxicity (at 10 µM) | FLIPR % Potentiation of GABA Response |
| BZD-001 | 2.5 | No | 150% |
| BZD-003 | 1.8 | No | 180% |
| ... | ... | ... | ... |
Conclusion and Future Directions
This comprehensive guide outlines a robust and efficient HTS cascade for the identification and characterization of novel this compound analogs targeting the GABA-A receptor. By employing a combination of biochemical and cell-based assays, this workflow enables the progression of initial hits to validated leads with a higher probability of success in downstream drug development. The validated leads from this screening cascade can then be advanced to more complex secondary assays, including electrophysiology and in vivo behavioral models, to further characterize their pharmacological profile. The modular nature of this protocol allows for adaptation to different biological targets and assay technologies, providing a versatile platform for the discovery of new therapeutics based on the 1,5-benzodiazepine scaffold.
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A fluorescent receptor assay for benzodiazepines using coumarin-labeled desethylflumazenil as ligand. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
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A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
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High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]
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New Fluorescence Polarization Immunoassays for Analysis of Barbiturates and Benzodiazepines in Serum and Urine: Performance Characteristics. (n.d.). Journal of Analytical Toxicology | Oxford Academic. Retrieved January 8, 2026, from [Link]
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1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (n.d.). International Science Community Association. Retrieved January 8, 2026, from [Link]
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On-Site Microfluidic Assay for the Detection of Multiple Drugs in Urine. (2026, January 8). ACS Omega. Retrieved January 8, 2026, from [Link]
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[The development of mass-screening method for benzodiazepines by radioimmunoassay]. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
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Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. (n.d.). International Journal of PharmTech Research. Retrieved January 8, 2026, from [Link]
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A New Strategy for Efficient Retrospective Data Analyses for Designer Benzodiazepines in Large LC-HRMS Datasets. (2022, May 19). NIH. Retrieved January 8, 2026, from [Link]
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1, 5-Benzodiazepines: A Review Update. (2015, September 14). International Journal of Chemical Studies. Retrieved January 8, 2026, from [Link]
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A New Strategy for Efficient Retrospective Data Analyses for Designer Benzodiazepines in Large LC-HRMS Datasets. (2025, August 6). ResearchGate. Retrieved January 8, 2026, from [Link]
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A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH. Retrieved January 8, 2026, from [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. Retrieved January 8, 2026, from [Link]
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Profiling of Benzodiazepines using Fluoroscence Spectrofluorometry: A Systematic Review. (2021, August 30). Annex Publishers. Retrieved January 8, 2026, from [Link]
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Characterization of Benzodiazepine Receptors With Fluorescent Ligands. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
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A new strategy for efficient retrospective data analyses for designer benzodiazepines in large LC-HRMS datasets. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (n.d.). PMC - PubMed Central. Retrieved January 8, 2026, from [Link]
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Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (n.d.). PMC. Retrieved January 8, 2026, from [Link]
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Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. (2022, August 5). Journal of Drug Delivery and Therapeutics. Retrieved January 8, 2026, from [Link]
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High-Throughput Screening Service. (n.d.). Pharmaron CRO. Retrieved January 8, 2026, from [Link]
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Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[10][13]benzo[f]thiazepines. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved January 8, 2026, from [Link]
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1,5-Benzodiazepine derivatives as potential antimicrobial agents: Design, synthesis, biological evaluation, and structure-activity relationships. (2025, August 6). ResearchGate. Retrieved January 8, 2026, from [Link]
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Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). NIH. Retrieved January 8, 2026, from [Link]
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Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
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Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (n.d.). RSC Publishing. Retrieved January 8, 2026, from [Link]
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The 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Scaffold: A Versatile Platform for CNS-Active Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
The 1,5-benzodiazepine nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anxiolytic, sedative, anticonvulsant, anti-inflammatory, and antimicrobial effects.[3][4] While the 1,4-benzodiazepines, such as diazepam, are more clinically prevalent, the 1,5-isomers offer a distinct structural framework with significant therapeutic potential. This guide focuses on a specific, yet highly promising variant: the 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine core.
The introduction of a methyl group at the N-1 position and the saturation of the diazepine ring to the tetrahydro form significantly impact the molecule's three-dimensional conformation, lipophilicity, and metabolic stability. These modifications can fine-tune the compound's interaction with target proteins, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive overview of the synthetic routes to this scaffold, protocols for derivatization, and methodologies for evaluating the biological activity of the resulting compounds, with a particular focus on central nervous system (CNS) applications.
Synthetic Pathways: From Precursors to the Core Scaffold
The synthesis of the this compound scaffold is a multi-step process that begins with the well-established condensation reaction to form the 2,3-dihydro-1H-1,5-benzodiazepine intermediate. This is followed by reduction to the tetrahydro- core and subsequent N-methylation.
Workflow for the Synthesis of the Target Scaffold
Caption: General synthetic workflow for this compound.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Synthesis of 2,3-Dihydro-1H-1,5-benzodiazepine Intermediate
This protocol describes a general and efficient method for the cyclocondensation of o-phenylenediamine with a ketone, a common starting point for the synthesis of the benzodiazepine core.[4]
Materials:
-
o-Phenylenediamine
-
Acetone (or other suitable ketone)
-
Catalyst (e.g., H-MCM-22, anhydrous stannous chloride)[4]
-
Acetonitrile (solvent)
-
Ethyl acetate
-
Hexane
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in acetonitrile (4 mL).
-
Add the ketone (2.5 mmol) to the solution.
-
Add a catalytic amount of H-MCM-22 (100 mg).[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC using a mobile phase of 10% ethyl acetate in hexane. The disappearance of the o-phenylenediamine spot indicates reaction completion. Reaction times typically range from 1-3 hours.[4]
-
Upon completion, filter the catalyst from the reaction mixture.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expert Insight: The choice of catalyst can significantly impact reaction time and yield. While various Lewis and Brønsted acids can be used, solid acid catalysts like H-MCM-22 offer the advantage of easy separation and recyclability, aligning with green chemistry principles.[4]
Protocol 2: Reduction to 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine
This protocol details the reduction of the imine bond in the 2,3-dihydro- intermediate to yield the saturated tetrahydro- scaffold.
Materials:
-
2,3-Dihydro-1H-1,5-benzodiazepine derivative
-
Sodium borohydride (NaBH₄)
-
Methanol (solvent)
-
Chloroform
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Dissolve the 2,3-dihydro-1H-1,5-benzodiazepine (9.10 mmol) in methanol (40 mL) in a round-bottom flask and stir.
-
Carefully add sodium borohydride (8.38 mmol) in three portions over 1 hour, maintaining the temperature between 318-323 K.
-
After the addition is complete, continue stirring at 323 K for an additional 2 hours.
-
Partially evaporate the methanol and pour the reaction mixture into water.
-
Extract the aqueous layer with chloroform multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude tetrahydro-benzodiazepine.
-
Purify the product by recrystallization or column chromatography as needed.
Expert Insight: The reduction with NaBH₄ is a mild and effective method for this transformation. Careful control of the reaction temperature is important to ensure complete reduction and minimize side reactions.
Protocol 3: N-Methylation of the Tetrahydro-Scaffold
This protocol describes the methylation of the N-1 position of the tetrahydro-benzodiazepine core. This method is adapted from general N-alkylation procedures for related heterocyclic systems.
Materials:
-
2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF) (solvent)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
Procedure:
-
To a solution of the 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (0.01 mol) in THF (60 mL), add potassium carbonate (0.02 mol).
-
Add methyl iodide (0.02 mol) to the suspension.
-
If needed, add a catalytic amount of TBAB (0.1 mmol).
-
Stir the reaction mixture at room temperature for 48 hours, monitoring the progress by TLC.
-
After the reaction is complete, filter the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insight: The choice of base and solvent is critical for efficient N-alkylation. Stronger bases like sodium hydride in DMF can also be employed for less reactive substrates. The use of a phase-transfer catalyst can be beneficial in biphasic reaction systems.
Application Notes: The this compound Scaffold in Drug Design
The structural features of the 1-methyl-tetrahydro-1,5-benzodiazepine scaffold make it an attractive starting point for the design of novel CNS-active agents. The saturated seven-membered ring imparts a flexible, three-dimensional conformation, allowing for diverse spatial arrangements of substituents to optimize interactions with biological targets. The N-1 methyl group can influence the molecule's basicity, lipophilicity, and potential for hydrogen bonding, all of which are key determinants of pharmacological activity and pharmacokinetic properties.
Derivatization Strategies and Structure-Activity Relationships (SAR)
Systematic derivatization of the core scaffold is essential to explore its therapeutic potential. Key positions for modification include:
-
N-1 Position: While this guide focuses on the methyl group, exploration of other small alkyl or functionalized alkyl groups can modulate activity and selectivity.
-
C-2, C-3, and C-4 Positions: Introduction of various substituents on the diazepine ring can significantly impact the molecule's conformation and interaction with target proteins.
-
Aromatic Ring (Positions 7, 8, 9): Substitution on the fused benzene ring with electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule and provide additional points of interaction.
Example Derivatives and their Biological Activities
While specific data for 1-methyl derivatives are limited in publicly available literature, the closely related 4-methyl-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one derivatives have shown promising anxiolytic and antidepressant activities. These compounds serve as excellent surrogates to illustrate the potential of the N-methylated tetrahydro-1,5-benzodiazepine scaffold.
| Compound ID | R1 | R2 | Biological Activity | Reference |
| I | H | -COCOOC₂H₅ | Anxiolytic | [5] |
| II | H | -COCON(CH₃)₂ | Anxiolytic | [5] |
| VI | H | -COCON(C₂H₅)₂ | Anxiolytic | [5] |
Note: The table above showcases examples of 4-methyl-5-substituted-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one derivatives and their reported anxiolytic activity.
Protocols for Biological Evaluation
Protocol 4: In Vivo Evaluation of Anxiolytic Activity - The Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.
Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Administer the test compound (e.g., 1-10 mg/kg, intraperitoneally or orally) to mice or rats. A vehicle control group and a positive control group (e.g., diazepam) should be included.
-
After a predetermined pre-treatment time (e.g., 30 minutes), place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
Data Analysis:
-
Compare the data from the test compound groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in the parameters for the open arms is indicative of anxiolytic activity.
Protocol 5: In Vivo Evaluation of Antidepressant Activity - The Forced Swim Test (FST)
The FST is a common behavioral test used to screen for potential antidepressant activity.
Principle: When placed in an inescapable cylinder of water, rodents will initially try to escape but will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of immobility.
Apparatus:
-
A transparent cylindrical container filled with water.
Procedure:
-
Administer the test compound to mice or rats. A vehicle control and a positive control (e.g., imipramine) are necessary.
-
After the pre-treatment period, place the animal in the cylinder of water.
-
The test duration is typically 6 minutes. Record the duration of immobility during the last 4 minutes of the test.
-
Immobility is defined as the lack of movement, except for small movements necessary to keep the head above water.
Data Analysis:
-
Compare the duration of immobility across the different treatment groups. A significant decrease in immobility time for a test compound compared to the vehicle control suggests potential antidepressant activity.
Protocol 6: In Vitro Target Engagement - GABA-A Receptor Binding Assay
Many anxiolytic and sedative benzodiazepines exert their effects by modulating the GABA-A receptor. A radioligand binding assay can be used to determine the affinity of novel compounds for the benzodiazepine binding site on this receptor.
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-Flumazenil) that specifically binds to the benzodiazepine site on the GABA-A receptor.
Materials:
-
Rat brain cortex membranes (as a source of GABA-A receptors)
-
[³H]-Flumazenil (radioligand)
-
Test compounds at various concentrations
-
Assay buffer (e.g., Tris-HCl)
-
Unlabeled diazepam or flumazenil (for determining non-specific binding)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare rat brain cortex membranes according to standard protocols.
-
In a series of tubes, add the brain membrane preparation, assay buffer, and varying concentrations of the test compound.
-
Add a fixed concentration of [³H]-Flumazenil to each tube.
-
For determining non-specific binding, add a high concentration of unlabeled diazepam or flumazenil to a separate set of tubes.
-
Incubate the tubes at a specific temperature (e.g., 0-4°C) for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly for CNS disorders. Its unique structural features offer opportunities for fine-tuning pharmacological activity and improving drug-like properties. The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for researchers to explore the potential of this versatile scaffold. Future research should focus on the synthesis and evaluation of diverse libraries of 1-methyl-tetrahydro-1,5-benzodiazepine derivatives to elucidate detailed structure-activity relationships and identify lead compounds for further preclinical and clinical development.
References
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical Reviews, 103(3), 893-930.
- Kumar, A., & Sharma, S. (2017). 1,5-Benzodiazepines: a mini review. European Journal of Medicinal Chemistry, 125, 1215-1226.
- Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ISRN Organic Chemistry, 2013, 1-7.
- Nawrocka, W., Sztuba, B., Opolski, A., & Wietrzyk, J. (1998). Synthesis of new derivatives of 4-methyl-5-ethoxalyl-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one and their psychotropic and anti-proliferative activities. Acta Poloniae Pharmaceutica, 55(5), 397-402.
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiproliferative activity in vitro of novel 1,5-benzodiazepines. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Introduction: The Analytical Imperative for Novel Benzodiazepine Quantification
The benzodiazepine class of psychoactive drugs is characterized by a core structure of a benzene ring fused to a diazepine ring.[1] While widely prescribed for therapeutic purposes such as managing anxiety and insomnia, their potential for abuse and the continuous emergence of novel, unregulated derivatives necessitate robust analytical methods for their detection and quantification.[2][3] This document provides detailed protocols for the quantitative analysis of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a representative compound of the 1,5-benzodiazepine subclass, in biological matrices.
The determination of such compounds at trace levels is critical in clinical toxicology, forensic investigations, and drug development.[4] The methods presented herein leverage the power of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two cornerstone techniques in analytical toxicology.[3] The causality behind each procedural step is explained to provide a deeper understanding of the method's mechanics, ensuring that the protocols serve as self-validating systems for researchers and drug development professionals.
Part 1: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a technique of choice for the analysis of many benzodiazepines due to its ability to handle thermolabile and non-volatile compounds without the need for derivatization, which is often required for GC-MS.[2] Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[5]
Principle of Separation
The method described employs reversed-phase chromatography. A nonpolar stationary phase (e.g., C18) is used to retain the benzodiazepine molecule via hydrophobic interactions. A polar mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is then used to elute the compound. By carefully controlling the mobile phase composition, a precise and reproducible separation from endogenous matrix components is achieved. The buffer's pH is critical; for benzodiazepines, a slightly acidic pH (e.g., using formic acid) promotes ionization in the mass spectrometer's positive electrospray source, enhancing sensitivity.[6]
Experimental Protocol: HPLC-MS/MS Method
This protocol is designed for the analysis of this compound in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is utilized to isolate the analyte from the complex biological matrix and to concentrate it, thereby improving the method's sensitivity and reducing matrix effects.[7]
-
Pre-treatment: To 0.5 mL of plasma in a glass tube, add 50 µL of an internal standard working solution (e.g., Diazepam-d5, 100 ng/mL). Vortex briefly.
-
Conditioning: Condition an Oasis MCX µElution SPE plate by passing 200 µL of methanol followed by 200 µL of water through the wells.
-
Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing: Wash the plate with 200 µL of 0.02 N HCl, followed by 200 µL of 20% methanol to remove interferences.
-
Elution: Elute the analyte with two aliquots of 25 µL of a 60:40 acetonitrile:methanol mixture containing 5% strong ammonia solution.
-
Final Step: Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile in water with 0.1% formic acid) before injection.
2. Instrumentation and Conditions
The following table summarizes the instrumental parameters for a typical UPLC-MS/MS system.
| Parameter | Setting | Rationale |
| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high resolution and rapid separation. |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | C18 chemistry offers excellent retention for benzodiazepines. The small particle size enhances efficiency.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization and controls pH.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column.[9] |
| Flow Rate | 0.6 mL/min | Optimal for a 2.1 mm ID column, balancing speed and resolution.[8] |
| Gradient | 15% B to 100% B over 10 min | A gradient ensures elution of a wide range of compounds and sharp peak shapes.[9] |
| Injection Volume | 1.0 µL | Small volume minimizes column overload while being sufficient for sensitivity with MS/MS.[8] |
| Column Temp. | 60 °C | Higher temperature reduces viscosity and can improve peak shape and separation efficiency.[8] |
| MS System | Triple Quadrupole (e.g., Agilent QQQ, Sciex) | Required for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Benzodiazepines readily form positive ions [M+H]+.[9] |
| MRM Transitions | Analyte-specific (Precursor → Product ions) | To be determined empirically for the target analyte. Provides high specificity. |
| Capillary Voltage | 4.0 kV | Optimizes the formation of gas-phase ions.[9] |
3. Workflow Diagram: HPLC-MS/MS Analysis
Part 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has long been a reference method in forensic toxicology due to its high separation efficiency and the extensive, standardized mass spectral libraries available for compound identification.[10] However, many benzodiazepines are polar and not sufficiently volatile for GC analysis, necessitating a derivatization step to improve their chromatographic behavior.[11]
Principle of Analysis
The sample is first extracted from the biological matrix. The extracted analyte is then derivatized, typically via silylation, to block polar functional groups (like -NH or -OH). This process increases the compound's thermal stability and volatility, preventing degradation in the hot GC inlet and reducing peak tailing.[12] The derivatized analyte is then vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated compounds enter the mass spectrometer, where they are ionized (typically by Electron Impact, EI), fragmented, and detected, yielding a characteristic mass spectrum for identification and quantification.
Experimental Protocol: GC-MS Method
This protocol is designed for the analysis of this compound in urine.
1. Sample Preparation and Derivatization
-
Hydrolysis (if targeting metabolites): For some benzodiazepines excreted as glucuronide conjugates, an enzymatic hydrolysis step is required. To 1.0 mL of urine, add buffer and β-glucuronidase enzyme and incubate at ~55°C for 1 hour.[10] For the parent compound, this step may be omitted.
-
Extraction: Perform a liquid-liquid extraction (LLE). Adjust the sample pH to ~9.0 and extract with an organic solvent like ethyl acetate. Centrifuge to separate the layers and transfer the organic phase to a clean tube.[10]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dry residue in 50 µL of N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) and 50 µL of a solvent like acetonitrile. Heat at 70°C for 30 minutes to form the stable tert-butyldimethylsilyl (TBDMS) derivative.[12] Cool to room temperature before injection.
2. Instrumentation and Conditions
The following table summarizes typical GC-MS parameters.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard platform for robust GC analysis. |
| Column | Restek Rtx-5Sil MS (15 m x 0.25 mm x 0.25 µm) | A 5% diphenyl / 95% dimethyl polysiloxane phase is a versatile, low-bleed column suitable for a wide range of drugs.[13] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures consistent performance throughout the temperature program.[13] |
| Inlet Temperature | 280 °C | Ensures rapid vaporization of the derivatized analyte without thermal degradation. |
| Oven Program | 50°C (2 min), then 20°C/min to 300°C (2 min) | A temperature ramp is essential for separating compounds with different boiling points.[13] |
| Injection Mode | Splitless (1 µL) | Maximizes the amount of analyte transferred to the column for trace-level analysis. |
| MS System | Single or Triple Quadrupole | Single quad is used for scanning, while triple quad (MS/MS) offers higher selectivity in SRM mode. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching.[13] |
| Ion Source Temp. | 250 °C | Maintains the integrity of ions before they enter the mass analyzer.[13] |
| Scan Mode | Selected Ion Monitoring (SIM) or MRM | SIM mode improves sensitivity by monitoring only characteristic ions of the target analyte. |
3. Workflow Diagram: GC-MS Analysis
Part 3: Method Validation: Ensuring Trustworthiness
A quantitative method is only reliable if it has been thoroughly validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[7] Key parameters must be assessed to ensure the data is accurate, precise, and reproducible.
| Validation Parameter | Acceptance Criteria | Rationale |
| Linearity | Correlation coefficient (r²) > 0.99 | Demonstrates a proportional relationship between analyte concentration and instrument response over a defined range.[14] |
| Accuracy (Bias) | Within ±15% of the nominal value (±20% at LLOQ) | Measures the closeness of the measured value to the true value.[15] |
| Precision (RSD) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) | Assesses the degree of scatter between a series of measurements, indicating repeatability (intra-day) and intermediate precision (inter-day).[15] |
| Limit of Quantification (LOQ) | Lowest concentration on the calibration curve with acceptable accuracy and precision. S/N > 10. | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7] |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix samples. | Ensures that the signal being measured is from the analyte of interest only.[14] |
| Recovery | Consistent, precise, and reproducible. | Measures the efficiency of the extraction process. While 100% recovery is ideal, consistency is more critical.[15] |
| Matrix Effect | Assessed by comparing the response of an analyte in post-extraction spiked matrix to its response in a pure solvent. | Evaluates the suppression or enhancement of ionization caused by co-eluting matrix components.[15] |
Diagram of Validation Parameter Interdependence
Conclusion
Both HPLC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between them depends on the specific laboratory resources, desired throughput, and the nature of the sample matrix. LC-MS/MS is often preferred for its high sensitivity, reduced need for sample preparation, and suitability for a broader range of benzodiazepine metabolites.[5] Conversely, GC-MS remains a robust and cost-effective method, particularly in forensic settings with established protocols.[10] Regardless of the chosen technique, rigorous method validation is paramount to ensure that the generated data is scientifically sound and defensible.
References
-
El-Dien, M. G., & El-Sherif, Z. A. (2008). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed. Available at: [Link]
-
Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters. Available at: [Link]
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Gounden, V., & Moodley, R. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. SciSpace. Available at: [Link]
-
Barua, S., & De, B. K. (2013). Bio-Sample Preparation and Gas Chromatographic Determination of Benzodiazepines—A Review. Journal of Analytical Toxicology. Available at: [Link]
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Mei, V., Concheiro, M., & Pardi, J. (2019). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. Journal of Analytical Toxicology. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Agilent. Available at: [Link]
-
Mei, V. (2018). Method Development and Validation for the Determination of Designer Benzodiazepines in Blood by LC-MS/MS. John Jay College of Criminal Justice. Available at: [Link]
-
Pistos, C., & Papoutsis, I. (2013). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate. Available at: [Link]
-
Shakleya, D. M., & Kraner, J. C. (2020). Development and Validation of an LC–MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction. Journal of Analytical Toxicology. Available at: [Link]
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Mei, V., Concheiro, M., Pardi, J., & Cooper, G. (2019). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. Journal of Analytical Toxicology. Available at: [Link]
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Gounden, V., & Moodley, R. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Available at: [Link]
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Gounden, V., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Available at: [Link]
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Smink, B. E., et al. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. Forensic Science International. Available at: [Link]
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Thermo Fisher Scientific. (n.d.). GC-MS/MS ANALYSIS OF BENZODIAZEPINES USING ANALYTE PROTECTANTS. Technology Networks. Available at: [Link]
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West, R. E., & Ritz, D. P. (1993). GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives. Journal of Analytical Toxicology. Available at: [Link]
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Al-Ghannam, S. M. (2016). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of Taibah University for Science. Available at: [Link]
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Angier, M. K., et al. (2018). Identification and Quantification of 22 Benzodiazepines in Postmortem Fluids and Tissues using UPLC/MS/MS. Federal Aviation Administration. Available at: [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine synthesis
Welcome to the technical support guide for the synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and related derivatives. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The synthesis of the 1,5-benzodiazepine core is a cornerstone reaction, but achieving high yield and purity requires a nuanced understanding of the underlying mechanisms and reaction parameters.
This guide moves beyond simple step-by-step instructions to explain the causality behind our protocols, ensuring that you can adapt and troubleshoot your experiments with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing the this compound core?
The most common and versatile method involves a two-step process. The first step is an acid-catalyzed cyclocondensation of an o-phenylenediamine derivative with a ketone to form a 2,3-dihydro-1H-1,5-benzodiazepine, which contains an imine (C=N) bond. The second step involves the selective reduction of this imine bond to yield the desired saturated tetrahydro-benzodiazepine ring system.[1] For your target molecule, you would start with N-methyl-o-phenylenediamine.
Q2: Why is a catalyst necessary for the initial condensation reaction?
The condensation of o-phenylenediamines with ketones is often slow and low-yielding without a catalyst.[2] An acid catalyst is critical to activate the ketone's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amine groups of the diamine.[3][4] A wide variety of catalysts, including Lewis acids and solid acid catalysts, have been successfully employed to enhance the reaction rate and yield.[5] In the absence of a catalyst, the reaction often does not proceed at all.[3][6]
Q3: What are the key advantages of using a solid acid catalyst like H-MCM-22 or silica-supported acids?
Solid acid catalysts offer several significant advantages in line with green chemistry principles. They are typically:
-
Highly Active: Many solid catalysts can promote the reaction efficiently under mild conditions, such as at room temperature.[7]
-
Reusable: Heterogeneous catalysts can be easily recovered from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity.[3][8]
-
Environmentally Benign: They reduce the need for corrosive and hazardous homogeneous acid catalysts like PPA or strong mineral acids.[9]
-
Simple Workup: The ease of separation simplifies the product purification process.[8]
Q4: Can this synthesis be performed under solvent-free conditions?
Yes, several protocols have been successfully developed for the solvent-free synthesis of 1,5-benzodiazepines.[2][6] This approach is environmentally advantageous, often leading to shorter reaction times and a simplified workup procedure. Catalysts like anhydrous stannous chloride or silica sulfuric acid have proven effective under these conditions.[2][6]
Visualizing the Synthesis Pathway
The synthesis proceeds through a well-understood mechanism involving condensation, cyclization, and reduction.
Caption: General reaction mechanism for the two-step synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Inactive Catalyst: Catalyst may be old, hydrated, or poisoned. 2. Poor Reagent Quality: o-phenylenediamine can oxidize and darken on storage. 3. Insufficient Activation: Reaction temperature may be too low for the chosen catalyst/substrate combination. | 1. Activate/Replace Catalyst: Use freshly prepared or activated catalyst. For solid catalysts, ensure they are properly dried.[3] 2. Purify Reagents: Recrystallize or distill starting materials if they appear impure. 3. Increase Temperature: If using a mild catalyst at room temperature, try refluxing the reaction mixture.[4] Consider microwave irradiation to shorten reaction times.[10] |
| Low Yield of Desired Product | 1. Suboptimal Catalyst Loading: Too little catalyst will result in slow conversion; too much can sometimes promote side reactions. 2. Incorrect Stoichiometry: An inappropriate ratio of diamine to ketone can limit the yield. 3. Reversible Reaction: Water produced during the condensation can hydrolyze the imine product. 4. Losses during Workup: Product may be partially soluble in the aqueous phase, or precipitation may be incomplete. | 1. Optimize Catalyst Amount: Perform small-scale trials to find the optimal catalyst weight/mol%. Studies with H-MCM-22 showed yield increasing significantly up to a certain loading, after which it plateaued.[3] 2. Adjust Reactant Ratio: A slight excess of the ketone (e.g., 1:2.2 to 1:2.5 diamine:ketone) is often used to drive the reaction to completion.[2] 3. Remove Water: If applicable, use a Dean-Stark apparatus or a drying agent. 4. Optimize Workup: Ensure pH is sufficiently basic (pH > 8) to precipitate the product fully.[11] Extract thoroughly with an appropriate organic solvent like chloroform or ethyl acetate.[12] |
| Formation of Multiple Side Products | 1. Harsh Reaction Conditions: High temperatures or highly acidic catalysts can lead to undesired side reactions or polymerization. 2. Self-Condensation of Ketone: Some ketones can undergo self-aldol condensation. 3. Formation of Isomers: Use of unsymmetrical ketones can lead to regioisomers. | 1. Use Milder Conditions: Switch to a milder catalyst (e.g., phenylboronic acid, zeolites) and attempt the reaction at room temperature.[4][13] 2. Control Reagent Addition: Add the ketone slowly to the mixture of diamine and catalyst to maintain a low instantaneous concentration. 3. Purification: Isolate the desired product using column chromatography.[12] |
| Difficulty in Product Purification | 1. Product is an Oil: The final product may not be a crystalline solid at room temperature. 2. Product is a Stubborn Solvate: The product may co-crystallize with solvent molecules.[14] 3. Contamination with Starting Material: Incomplete reaction leaves unreacted diamine, which can be difficult to separate. | 1. Use Column Chromatography: Purify the crude product on a silica gel column using a hexane/ethyl acetate gradient.[12] 2. Change Recrystallization Solvent: Try a variety of solvents or solvent mixtures. Stirring the solvate in a non-solvating solvent (slurrying) can sometimes break the solvate.[14] 3. Acid/Base Wash: During workup, an acidic wash can remove unreacted basic diamine before product extraction. |
Optimizing Reaction Parameters
The yield and purity of 1,5-benzodiazepines are highly dependent on the interplay of several factors. A systematic approach to optimization is crucial for developing a robust synthetic protocol.
Caption: Interrelationship of key reaction parameters.
Catalyst Selection Overview
A wide array of catalysts can be used for the condensation step. The choice depends on desired reaction conditions (mild vs. harsh), cost, and ease of workup.
| Catalyst | Typical Conditions | Solvent | Avg. Time | Key Advantages | Reference(s) |
| H-MCM-22 (Zeolite) | Room Temperature | Acetonitrile | 1-3 h | High activity, reusable, mild conditions. | [3],[13],[7] |
| Phenylboronic Acid | Reflux | Acetonitrile | 3-5 h | Efficient Lewis acid, good yields. | [4] |
| Anhydrous SnCl₂ | 80-85 °C | Solvent-Free | 40-60 min | Fast, inexpensive, solvent-free. | [6] |
| Silica Sulfuric Acid | Room Temperature | Solvent-Free | ~1.2 h | Readily available, efficient, solvent-free. | [2] |
| Yb(OTf)₃ | Room Temperature | Neat | ~3 h | Effective for various ketones, good yields. | [2] |
| Microwave + Acetic Acid | Microwave Irradiation | Acetic Acid | 5-10 min | Extremely rapid synthesis. | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1,2,2,4-tetramethyl-2,3-dihydro-1H-1,5-benzodiazepine (Illustrative Condensation)
This protocol uses H-MCM-22 as a representative solid acid catalyst.
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-methyl-o-phenylenediamine (1 mmol, 122.2 mg) and the H-MCM-22 catalyst (150 mg).[3]
-
Solvent & Reagent Addition: Add acetonitrile (5 mL) to the flask, followed by acetone (2.5 mmol, 145.2 mg, ~184 µL).[3]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 10% ethyl acetate in hexane. The starting diamine spot should disappear, and a new, less polar product spot (Rf ≈ 0.4-0.5) should appear. The reaction is typically complete within 1-3 hours.[3]
-
Workup: Upon completion, filter the reaction mixture to recover the H-MCM-22 catalyst. The catalyst can be washed with acetonitrile, dried, and stored for reuse.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,3-dihydro-1H-1,5-benzodiazepine product. This crude material can be used directly in the next step or purified further by recrystallization or chromatography if necessary.
Protocol 2: Reduction to 1,2,2,4-tetramethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
This protocol is adapted from a similar reduction of a related benzodiazepine.[1]
-
Setup: Dissolve the crude dihydro-benzodiazepine from Protocol 1 (approx. 1 mmol) in methanol (20 mL) in a 100 mL round-bottom flask with a magnetic stir bar. Cool the flask in an ice bath.
-
Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 mmol, 57 mg) to the stirred solution in small portions over 30 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting imine.
-
Quenching & Isolation: Carefully pour the reaction mixture into ice-cold water (50 mL). The product may precipitate as a solid. If it remains oily, extract the aqueous mixture with chloroform or ethyl acetate (3 x 30 mL).[1]
-
Workup: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude tetrahydro-benzodiazepine.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product from Protocol 2 in a minimum amount of hot ethanol or methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]
-
More, P. L., & Deshmukh, M. B. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 125(4), 745–749. [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. PubMed Central. [Link]
-
Mishra, R., Sharma, A. K., Kumar, R., Baweja, V., Mothsra, P., Singh, M. K., & Yadav, S. B. (2022). Solid support based synthesis of 1,5-benzodiazepines: A mini review. Polycyclic Aromatic Compounds. [Link]
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Various Authors. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ResearchGate. [Link]
-
Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389. [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Research Article Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Semantic Scholar. [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature. ResearchGate. [Link]
-
Kim, J. K., et al. (1998). Synthesis Of 1,5-Benzodiazepine Derivatives. Journal of the Korean Chemical Society. [Link]
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Proposed mechanism of formation of 1,5-benzodiazepine 3. ResearchGate. [Link]
-
Yadav, A., Sharma, P., & Singh, P. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3889–3917. [Link]
-
Yadav, A., Sharma, P., & Singh, P. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publishing. [Link]
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Yadav, A., Sharma, P., & Singh, P. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publishing. [Link]
-
Batlle, E., Lizano, E., & Pujol, M. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry. [Link]
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Sharma, S., Jain, R., & Chawla, C. (2012). Synthesis and Biological Activities of Some Benzodiazepine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Ajani, O. O., et al. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Arab Journal of Basic and Applied Sciences. [Link]
-
Singh, H., et al. (2015). 1, 5-Benzodiazepines: A Review Update. International Journal of Chemical Studies. [Link]
-
Ezhilarasi, K. S., Akila, A., Ponnuswamy, S., Revathi, B. K., & Usha, G. (2016). Crystal structure of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][3][9]diazepine hemihydrate. IUCrData, 1(4), x160533. [Link]
- Richter, J., et al. (2005). A method of purification of lorazepam.
-
Kumar, A., et al. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. International Journal of Pharmaceutical Research and Applications. [Link]
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Technical Support Center: Synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Welcome to the technical support center for the synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this and related compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may face in your experiments.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically approached as a multi-step process. A common strategy involves three key stages:
-
Cyclization: Condensation of o-phenylenediamine with a suitable carbonyl compound to form a 2,3-dihydro-1H-1,5-benzodiazepine.
-
Reduction: Reduction of the imine bond within the diazepine ring to yield the 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine scaffold.
-
N-Methylation: Introduction of a methyl group at the N1 position.
Each of these steps presents a unique set of challenges and potential for the formation of side products. This guide will address each stage systematically.
II. Troubleshooting Guide & FAQs
Part 1: Cyclization Side Products
The initial cyclization is a critical step that dictates the core structure of your final product. The choice of carbonyl compound and reaction conditions significantly influences the outcome.
Q1: My reaction to form the 2,3-dihydro-1H-1,5-benzodiazepine from o-phenylenediamine and a ketone is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely side products?
A1: Several side products can form during the condensation of o-phenylenediamine with a ketone. The most common culprits are:
-
Incomplete Cyclization Products (Schiff Bases/Enamines): The reaction proceeds through the formation of a diimine intermediate. If the cyclization is incomplete, you may isolate mono- or di-Schiff bases. These are often in equilibrium with the starting materials and the cyclized product.
-
Benzimidazoles: Under certain conditions, particularly with prolonged reaction times or in the presence of specific catalysts, ring contraction can occur, leading to the formation of benzimidazole derivatives.
-
Self-Condensation of the Ketone: If the ketone used is prone to self-condensation (e.g., aldol condensation), this can lead to a complex mixture of byproducts.
Troubleshooting Strategies:
-
Catalyst Choice: The use of an appropriate acid catalyst is crucial for efficient cyclization. A variety of catalysts have been reported, including p-toluenesulfonic acid (p-TSA), Lewis acids like InBr₃, and solid-supported acids.[1][2] The choice of catalyst can influence the reaction rate and selectivity.
-
Reaction Conditions: Carefully control the reaction temperature and time. Overheating or extended reaction times can promote the formation of benzimidazoles. Monitoring the reaction by TLC is essential to determine the optimal endpoint.
-
Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the ketone can sometimes drive the reaction to completion but may also increase the likelihood of self-condensation products.
Part 2: Reduction-Related Side Products
The reduction of the 2,3-dihydro-1H-1,5-benzodiazepine to the desired tetrahydro derivative is a crucial step to achieve the final scaffold.
Q2: After reducing my 2,3-dihydro-1H-1,5-benzodiazepine with sodium borohydride (NaBH₄), I am observing impurities that are difficult to separate. What could these be?
A2: While sodium borohydride is a relatively mild reducing agent, side reactions can still occur:
-
Unreacted Starting Material: Incomplete reduction is a common issue. This can be due to insufficient reducing agent, low reaction temperature, or a deactivated batch of NaBH₄.
-
Over-reduction: Although less common with NaBH₄ compared to stronger reducing agents like LiAlH₄, over-reduction of the aromatic ring can occur under harsh conditions, though this is generally not a significant concern.
-
Ring Opening: In the presence of acidic conditions or with certain substitution patterns, the diazepine ring may be susceptible to cleavage.
Troubleshooting Strategies:
-
Purity of Starting Material: Ensure the 2,3-dihydro-1H-1,5-benzodiazepine is of high purity before proceeding with the reduction. Impurities from the previous step can interfere with the reduction.
-
Reaction Conditions: The reduction is typically carried out in an alcoholic solvent like methanol or ethanol at a controlled temperature.[3] Ensure the reaction is stirred efficiently and for a sufficient duration. Monitoring by TLC is critical to confirm the disappearance of the starting material.
-
Work-up Procedure: A careful aqueous work-up is necessary to quench the excess reducing agent and any borate esters formed. The pH should be carefully controlled during work-up to avoid acid-catalyzed side reactions.
Part 3: N-Methylation Impurities
The final N-methylation step is often the most challenging in terms of controlling selectivity and avoiding the formation of multiple products.
Q3: I am trying to methylate the 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine at the N1 position, but my product is a mixture of unmethylated, mono-methylated, and di-methylated compounds. How can I improve the selectivity?
A3: This is a classic challenge in the N-methylation of unsymmetrical diamines. The two nitrogen atoms in the tetrahydro-1,5-benzodiazepine ring have different steric and electronic environments, but their reactivity can be similar enough to lead to a mixture of products.
-
Possible Methylated Products:
-
1-Methyl- (Desired Product)
-
5-Methyl- (Isomeric Impurity)
-
1,5-Dimethyl- (Over-methylated Impurity)
-
Unreacted Starting Material
-
Troubleshooting Strategies:
-
Choice of Methylating Agent and Base: The choice of methylating agent (e.g., methyl iodide, dimethyl sulfate) and base (e.g., sodium hydride, potassium carbonate) can influence the regioselectivity. Stronger bases and more reactive methylating agents may lead to less selectivity and more over-methylation.
-
Eschweiler-Clarke Reaction: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic method for N-methylation and is known to favor the formation of the tertiary amine without the formation of quaternary ammonium salts.[4][5] This could be a more selective method for obtaining the mono-methylated product.
-
Stoichiometry and Controlled Addition: Use a stoichiometric amount of the methylating agent and add it slowly to the reaction mixture at a controlled temperature. This can help to minimize over-methylation.
-
Protecting Groups: For unambiguous synthesis, a protecting group strategy can be employed. One of the nitrogen atoms can be protected, followed by methylation of the other, and then deprotection. However, this adds extra steps to the synthesis.
Q4: How can I separate the desired this compound from the 5-methyl and 1,5-dimethyl isomers?
A4: The separation of these closely related isomers can be challenging but is often achievable through careful chromatography.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for separating these isomers. The polarity of the isomers will be slightly different, with the di-methylated product typically being the least polar and the unmethylated starting material being the most polar. A carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane with a small amount of methanol) will be required.
-
Preparative HPLC: For very difficult separations or for obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed.
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be an effective method for purifying the desired isomer, particularly if it is the major product and crystallizes preferentially.
III. Visualization of the Synthetic Pathway and Potential Side Products
Sources
Technical Support Center: A Guide to Optimizing the Synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Welcome to the technical support center for the synthesis of 1,5-benzodiazepine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Our goal is to provide you with actionable troubleshooting advice and in-depth scientific context to help you overcome common experimental hurdles and significantly improve your reaction yields.
The synthesis of the 1,5-benzodiazepine core, a privileged scaffold in medicinal chemistry, is most commonly achieved through the condensation of an o-phenylenediamine with a carbonyl compound.[1][2] While seemingly straightforward, this reaction is sensitive to multiple parameters that can drastically affect the yield and purity of the desired product. This guide follows a logical, question-and-answer format to directly address the specific issues you may encounter.
The Synthetic Pathway at a Glance
The synthesis of this compound is typically a two-step process starting from N-methyl-o-phenylenediamine and acetone. The first step is an acid-catalyzed cyclocondensation to form an intermediate, 1,2,4,4-tetramethyl-2,3-dihydro-1H-1,5-benzodiazepine. The second step involves the reduction of the imine (C=N) bond to yield the final saturated tetrahydro-benzodiazepine ring.
Figure 1: General workflow for the two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each answer provides an explanation of the underlying chemistry and offers concrete solutions.
Q1: My initial cyclocondensation reaction has a very low yield (<40%). What are the most critical parameters to investigate?
A: A low yield in the cyclocondensation of N-methyl-o-phenylenediamine with acetone is a frequent issue. The root cause typically lies in one of four areas: the catalyst, solvent, temperature, or stoichiometry.
-
Catalyst Choice and Activity: This is the most influential factor. The reaction requires an acid catalyst to activate the ketone's carbonyl group for nucleophilic attack by the diamine.[1] However, excessively strong acids can lead to side reactions or decomposition. Many modern protocols have moved away from traditional liquid acids towards solid acid catalysts or milder Lewis acids, which often offer higher selectivity, easier workup, and better yields.[1][3]
-
Expert Insight: While many catalysts work, phenylboronic acid is an excellent starting point for optimization. It is known to be an efficient Lewis acid catalyst for this transformation, promoting the reaction under relatively mild conditions (refluxing acetonitrile) and leading to good to excellent yields.[4] Zeolites like H-MCM-22 are also highly effective, even at room temperature, and have the advantage of being recyclable.[5]
-
-
Solvent Selection: The solvent plays a crucial role in reaction kinetics and equilibrium. Acetonitrile is a common and effective choice as it is a polar aprotic solvent that solubilizes the reactants well.[4][5] Alcohols like ethanol can also be used, but may participate in side reactions. In some cases, solvent-free conditions have been shown to produce high yields and are a greener alternative.[3]
-
Reaction Temperature: While some modern catalysts allow the reaction to proceed at room temperature,[1] many systems require heating to achieve a reasonable reaction rate. Refluxing in acetonitrile (approx. 82°C) is a standard condition.[4] If your yield is low at room temperature, gradually increasing the temperature is a logical next step. Monitor the reaction by TLC to avoid decomposition at excessive temperatures.
-
Stoichiometry: The reaction consumes two equivalents of acetone for every one equivalent of the diamine.[6] Using a slight excess of acetone (e.g., 2.2 to 2.5 equivalents) can help drive the reaction to completion, but a large excess may complicate purification.
| Catalyst System | Typical Conditions | Reported Yield Range | Key Advantages | Reference |
| Phenylboronic Acid | Acetonitrile, Reflux | 82–91% | Mild conditions, good functional group tolerance. | [4] |
| H-MCM-22 (Zeolite) | Acetonitrile, Room Temp. | 65–87% | High selectivity, room temperature reaction, recyclable catalyst. | [1][5] |
| Anhydrous SnCl₂ | Solvent-free, Mild Heat | Moderate to Good | Inexpensive, fast reaction times (40-60 min). | [2] |
| Silica Sulfuric Acid | Solvent-free, Room Temp. | ~93% | Operationally simple, avoids corrosive liquid acids. | [3] |
Table 1: Comparison of selected catalytic systems for 1,5-benzodiazepine synthesis.
Q2: I'm seeing multiple spots on my TLC plate after the condensation step. What are the likely side products and how can I prevent them?
A: Side product formation is often a result of suboptimal reaction conditions. The primary side products are typically from the self-condensation of acetone (forming mesityl oxide or diacetone alcohol) or incomplete reaction leading to mono-imine intermediates.
-
Minimizing Side Products:
-
Control Temperature: Excessive heat can promote the acid-catalyzed self-condensation of acetone. If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration.
-
Catalyst Loading: Use the minimum effective amount of catalyst. Overloading the reaction with a strong acid can accelerate side reactions. For solid acid catalysts, follow the recommended weight percentage.
-
Order of Addition: Adding the diamine to a mixture of the ketone and catalyst can sometimes improve selectivity compared to adding the ketone last.
-
Water Removal: The condensation reaction produces water. In some systems, removing this water (e.g., with a Dean-Stark trap if using a suitable solvent like toluene) can drive the equilibrium towards the product and prevent hydrolysis of the intermediates. However, many modern catalysts are water-tolerant.[3]
-
Q3: The reduction of the dihydro-benzodiazepine intermediate with NaBH₄ is sluggish and incomplete. How can I improve this step?
A: The reduction of the cyclic imine to the corresponding amine is a standard transformation, but its efficiency can be affected by solvent, temperature, and pH.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the most common and appropriate reagent for this reduction.[7] It is selective for the imine over other functional groups that might be present. Using stronger reducing agents like LiAlH₄ is unnecessary and would require strictly anhydrous conditions and a more complex workup.
-
Solvent: The reduction is typically performed in an alcohol solvent like methanol or ethanol.[7] These solvents are required to protonate the nitrogen atom after hydride attack, completing the reduction. Ensure your dihydro-benzodiazepine intermediate is fully dissolved in the solvent before adding the NaBH₄.
-
Procedure and Temperature: Add the NaBH₄ portion-wise to the solution of your intermediate.[7] This helps control the exothermic reaction and any accompanying hydrogen gas evolution. While the reaction can proceed at room temperature, gentle heating (e.g., to 40-50°C) can significantly increase the rate if it is sluggish.[7]
-
Workup: After the reaction is complete (as monitored by TLC), the excess NaBH₄ must be quenched carefully, typically by the slow addition of water or dilute acid. The product is then usually extracted into an organic solvent.[7]
Q4: My final product is an oil or a sticky solid that is difficult to purify. What are the best purification methods?
A: Purification challenges often arise from residual starting materials, side products, or solvents. A systematic approach is key.
-
Aqueous Workup: Before attempting crystallization or chromatography, ensure a thorough aqueous workup is performed. After quenching the reduction, extract the product into a suitable solvent (e.g., chloroform, dichloromethane, or ethyl acetate).[6][7] Wash the organic layer with water and then with brine to remove inorganic salts and water-soluble impurities. Dry the organic layer thoroughly (e.g., over anhydrous Na₂SO₄ or MgSO₄) before evaporating the solvent.
-
Recrystallization: If the crude product is a solid, recrystallization is the most effective method for obtaining high purity material. Common solvent systems for benzodiazepine derivatives include ethanol, n-hexane, or mixtures like ethyl acetate/hexane.[6][8] The goal is to find a solvent (or solvent pair) in which the product is soluble at high temperature but sparingly soluble at low temperature.
-
Column Chromatography: If recrystallization fails or the product is an oil, silica gel column chromatography is the next step. A typical eluent system would be a gradient of ethyl acetate in hexane.[6] The polarity can be adjusted based on the TLC analysis of your crude product.
Frequently Asked Questions (FAQs)
Q: What is the detailed reaction mechanism for the acid-catalyzed formation of the 1,5-benzodiazepine ring?
A: The mechanism is a well-established sequence of imine formation, tautomerization, and intramolecular cyclization. Understanding this process is key to troubleshooting the reaction.[2][4][6]
Figure 2: Key mechanistic steps in the formation of the 1,5-benzodiazepine ring.
A more detailed plausible mechanism involves the activation of the ketone by the acid catalyst, followed by nucleophilic attack, formation of a diimine, a subsequent 1,3-hydrogen shift to form an enamine, which then cyclizes to produce the seven-membered ring.[2][4]
Q: Are there greener alternatives to traditional solvents and catalysts for this synthesis?
A: Yes, significant progress has been made in developing more environmentally friendly protocols.
-
Solvent-Free Synthesis: Several methods report high yields under solvent-free conditions, simply by mixing the reactants with a catalyst.[2][3] This dramatically reduces solvent waste.
-
Water as a Solvent: Some catalytic systems, such as those using MgBr₂, have been shown to work effectively in water, which is an ideal green solvent.[3]
-
Recyclable Catalysts: Solid acid catalysts like zeolites (H-MCM-22) or silica-supported acids can be recovered by simple filtration after the reaction and reused multiple times without a significant loss of activity, making the process more economical and sustainable.[1][3]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating.[3]
Reference Experimental Protocol
This protocol is a synthesized example based on highly successful reported methods for the condensation and subsequent reduction.[4][7]
Step 1: Synthesis of 1,2,4,4-Tetramethyl-2,3-dihydro-1H-1,5-benzodiazepine
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methyl-o-phenylenediamine (1.22 g, 10 mmol) and acetonitrile (30 mL).
-
Add phenylboronic acid (0.12 g, 1 mmol, 10 mol%).
-
Add acetone (1.5 mL, ~20 mmol, 2 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude dihydro-benzodiazepine, which can be used in the next step without further purification or purified by chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve the crude product from Step 1 (assuming 10 mmol theoretical) in methanol (40 mL) in a 100 mL round-bottom flask and stir.
-
Cool the flask in an ice bath. Add sodium borohydride (0.38 g, 10 mmol) in small portions over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until the reaction is complete by TLC. Gentle warming to 40°C can be applied if the reaction is slow.
-
Cool the mixture in an ice bath again and carefully quench the reaction by the dropwise addition of water (20 mL).
-
Pour the mixture into a separatory funnel containing more water (50 mL) and extract with chloroform or ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude final product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or by silica gel column chromatography.
References
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]
-
Patel, H., Sudha, C., & Vyas, P. (2021). Synthesis of 1,5-Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-504. [Link]
-
More, P. L., Deshmukh, K. M., & Kolekar, G. B. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 125(4), 745–749. [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. PubMed, 2012:510650. [Link]
-
Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389. [Link]
-
Firdaus, M., & Prameswari, M. D. (2021). Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature. ResearchGate. [Link]
-
Kim, J. S., et al. (2000). Synthesis Of 1,5-Benzodiazepine Derivatives. Bull. Korean Chem. Soc., 21(8), 751-754. [Link]
-
Divergent Synthesis of (Benzo[b][1][5]diazepin-2-yl)phosphonates and (Quinoxalin-2-yl)methylphosphonates from Phosphoryl-Substituted Conjugated Ynones. (n.d.). ResearchGate. [Link]
-
Walia, J. S., et al. (1972). Synthesis of tetrahydro-1H-benzo-1,5-diazepines. Journal of the Chemical Society, Chemical Communications, (16), 962. [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2012). ResearchGate. [Link]
-
Walia, J. S., et al. (1972). Synthesis of Tetrahydro- 1H-benzo- 1,5-diazepines. RSC Publishing. [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (n.d.). RSC Publishing. [Link]
-
Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. (2020). PMC - NIH. [Link]
-
The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2017). MDPI. [Link]
-
1, 5-Benzodiazepines: A Review Update. (2015). International Journal of Chemical Studies. [Link]
-
Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][4]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. (2021). PMC - PubMed Central. [Link]
-
Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. (2007). ResearchGate. [Link]
-
Ezhilarasi, K. S., et al. (2016). Crystal structure of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1][5]diazepine hemihydrate. Acta Crystallographica Section E, 72(Pt 5), 688–691. [Link]
- A method of purification of lorazepam. (2005).
-
Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. (2022). International Journal of Pharmaceutical Research and Applications. [Link]
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- 3. ijtsrd.com [ijtsrd.com]
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Technical Support Center: Navigating Solubility Challenges with 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of this compound's poor aqueous solubility in biological assays. Adherence to the principles and protocols outlined herein will help ensure the generation of accurate, reproducible, and meaningful experimental data.
Introduction: The Solubility Hurdle
This compound, a member of the benzodiazepine class of compounds, is characterized by a lipophilic nature, which inherently leads to poor solubility in aqueous-based biological buffers and cell culture media. This low solubility can manifest as compound precipitation, leading to a cascade of experimental artifacts, including underestimated potency, high data variability, and inaccurate structure-activity relationships (SAR)[1]. This guide is designed to equip you with the knowledge and practical strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer?
Like many benzodiazepine derivatives, this compound is a lipophilic molecule with limited solubility in water[1][2]. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can crash out of solution as it is no longer in a favorable solvent environment. This is a common issue for compounds with poor aqueous solubility[1].
Q2: What are the initial signs of poor solubility in my experiment?
Common indicators of poor solubility that can adversely affect your results include:
-
Visible Particulates: You may observe undissolved powder or crystals in your solution.
-
Cloudiness or Turbidity: The solution may appear hazy or milky, especially after diluting a stock solution.
-
Precipitate Formation: A solid may form and settle at the bottom of your tubes or wells over time.
-
Inconsistent Assay Results: High variability in your data is a frequent consequence of inconsistent compound concentration due to precipitation[1].
Q3: Can I just use a higher concentration of DMSO to keep my compound in solution?
While tempting, increasing the DMSO concentration is often not a viable solution. High concentrations of DMSO can be toxic to cells and may interfere with the activity of enzymes or other biological macromolecules, leading to experimental artifacts[3]. It is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, and to always include a vehicle control with the same final DMSO concentration in all experiments[3][4].
Troubleshooting Guide: Strategies for Enhancing Solubility
This section provides a systematic approach to addressing the poor solubility of this compound. The strategies are presented in a tiered manner, from simple adjustments to more advanced formulation techniques.
Tier 1: Optimization of Stock and Working Solutions
The first line of defense against solubility issues involves careful preparation and handling of your compound solutions.
dot
Caption: Tier 1 Workflow for Solution Preparation.
This protocol is a fundamental starting point for working with poorly soluble compounds.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a precise amount of the compound.
-
Dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution. Visually inspect for any remaining solid particles.
-
-
Perform Serial Dilutions in 100% DMSO:
-
Create a series of intermediate concentrations by performing serial dilutions of your stock solution using 100% DMSO. This helps to avoid large dilution factors directly into the aqueous buffer, which can promote precipitation.
-
-
Prepare the Final Working Solution:
-
For your assay, dilute the appropriate DMSO stock into your final aqueous buffer or cell culture medium. It is critical to add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and minimize localized high concentrations of the compound that can lead to precipitation.
-
-
Final DMSO Concentration:
-
Always calculate the final percentage of DMSO in your assay and ensure it is below the tolerance level for your specific assay (typically <0.5%). Include a vehicle control with the identical final DMSO concentration.
-
Tier 2: Formulation Strategies for Enhanced Solubility
If optimizing the solution preparation is insufficient, more advanced formulation strategies are necessary.
dot
Caption: Tier 2 Decision Tree for Formulation Strategies.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility[5][6].
-
Recommended Cyclodextrins: For parenteral and in vitro use, chemically modified cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher aqueous solubility and lower toxicity compared to natural cyclodextrins[7].
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in the desired aqueous buffer to make a stock solution (e.g., 10-40% w/v).
-
Add the Compound: Add an excess amount of this compound to the cyclodextrin solution.
-
Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove Undissolved Compound: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine Concentration: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV). This solution can then be used in your biological assays.
In addition to DMSO, other water-miscible organic solvents and surfactants can be used to increase the solubility of benzodiazepines[8][9].
-
Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) can be used, but their final concentration in the assay must be carefully controlled to avoid off-target effects[9].
-
Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) and Cremophor® EL can aid in solubilization by forming micelles that encapsulate the hydrophobic compound[7]. The concentration should be kept above the critical micelle concentration (CMC) for efficacy but below levels that cause cell toxicity.
For highly lipophilic compounds, lipid-based formulations can be very effective. These systems present the drug in a solubilized state within lipid carriers.
-
Lipid Emulsions: These formulations can significantly enhance the solubilization capacity for benzodiazepines[5]. They consist of an oil phase (e.g., medium-chain triglycerides), an aqueous phase, and emulsifiers.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.
Nanonization involves reducing the particle size of the drug to the sub-micron range, which increases the surface area and dissolution rate.
-
Preparation: Nanosuspensions can be prepared by top-down methods (e.g., wet media milling, high-pressure homogenization) or bottom-up methods (e.g., precipitation). These techniques typically require specialized equipment.
-
Stabilization: Surfactants and polymers are used to stabilize the nanoparticles and prevent aggregation.
Data Summary: Comparison of Solubilization Strategies
| Strategy | Principle of Solubilization | Advantages | Disadvantages |
| DMSO/Co-solvents | Increases the polarity of the solvent system. | Simple to prepare; widely used. | Potential for solvent toxicity and interference with assays[3]. |
| Cyclodextrins | Encapsulation of the hydrophobic drug within the cyclodextrin cavity[5]. | High solubilization potential; can improve stability[6]. | Can be expensive; potential for interaction with assay components. |
| Surfactants | Formation of micelles that encapsulate the drug. | Effective at low concentrations. | Potential for cell toxicity at higher concentrations. |
| Lipid-Based Formulations | Dissolution of the lipophilic drug in a lipid carrier. | High drug loading capacity for lipophilic compounds; can enhance bioavailability[4]. | Complex formulations; may not be suitable for all assay types. |
| Nanosuspensions | Increased surface area and dissolution velocity due to reduced particle size. | Can significantly improve bioavailability; suitable for various administration routes. | Requires specialized equipment for preparation; potential for particle aggregation. |
Troubleshooting Common Issues
Problem: My compound precipitates out of the cell culture medium over the course of a long-term (24-72 hour) incubation.
Possible Causes and Solutions:
-
Metastable Supersaturation: The initial dilution may have created a supersaturated solution that is not stable over time.
-
Solution: Consider using a formulation that provides sustained solubilization, such as a cyclodextrin complex or a lipid-based formulation.
-
-
Interaction with Media Components: The compound may be interacting with proteins or salts in the media, leading to precipitation.
-
Solution: Test the solubility of your compound in simpler buffers to identify potential interactions. Sometimes, the presence of serum can either help or hinder solubility.
-
Problem: I am seeing high variability in my dose-response curves.
Possible Causes and Solutions:
-
Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or may be precipitating upon dilution.
-
Solution: Re-prepare the stock solution, ensuring complete dissolution (visual inspection, sonication). Use a tiered dilution approach as described in Protocol 1. Consider filtering the final working solution through a 0.22 µm filter (note that this may reduce the concentration if the compound is not fully dissolved).
-
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.
-
Solution: Use low-adhesion microplates and pipette tips. Including a small amount of a non-ionic surfactant in your buffer can sometimes mitigate this issue.
-
Conclusion
Overcoming the poor aqueous solubility of this compound is a critical step in obtaining reliable data from biological assays. A systematic approach, starting with the careful preparation of stock solutions and progressing to more advanced formulation strategies as needed, will enable researchers to effectively address this challenge. By understanding the underlying principles of these solubilization techniques and implementing the protocols outlined in this guide, you can enhance the quality and reproducibility of your experimental results.
References
- Jumaa, M., & Müller, B. W. (2002).
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. I. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
-
Alprazolam. In Wikipedia. Retrieved January 12, 2026, from [Link]
- Hydrolysis and Enantiodiscrimination of (R)- and (S)
- Jouyban, A. (2011). Prediction of benzodiazepines solubility using different cosolvency models. Journal of Drug Delivery Science and Technology, 21(4), 349-355.
- Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. (2018). Molecules, 23(10), 2469.
- Loftsson, T., & Hreinsdóttir, D. (2006). Cyclodextrin complexes of benzodiazepines. U.S. Patent No. 6,699,849 B1. Washington, DC: U.S.
- Loftsson, T., & Jónsdóttir, S. (2007). Inclusion complexation of diazepam with different cyclodextrins in formulations for parenteral use. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(12), 932-936.
- Jumaa, M., & Müller, B. W. (1998). Solubility and stability of tetrazepam in mixed micelles. European Journal of Pharmaceutical Sciences, 7(1), 59-64.
- Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding Assay and Pharmacological Evaluation. (2021). Iranian Journal of Pharmaceutical Research, 20(4), 47-58.
- Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. (2022). Journal of Chemistry, 2022, 1-8.
- Solubilization of rat kidney benzodiazepine binding sites. (1983). Biochimica et Biophysica Acta (BBA)-Biomembranes, 728(3), 289-292.
- Solubilization of brain benzodiazepine receptors with a zwitterionic detergent: optimal preservation of their functional interaction with the GABA receptors. (1983). Journal of Neurochemistry, 41(3), 752-758.
- Synthesis of 1, 5 Benzodiazepines A Review. (2021). International Journal of Trend in Scientific Research and Development, 5(5), 497-507.
- Nanosuspension: An approach to enhance solubility of drugs. (2012). Journal of Advanced Pharmaceutical Technology & Research, 3(2), 82-87.
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Cell Culture Question -- Send Help. (2021, February 7). Reddit. Retrieved from [Link]
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- Challenges in dissolving Sulazepam in aqueous buffers. (2025). BenchChem.
- Technical Support Center: Overcoming Poor Solubility of Benzothiazole Deriv
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2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. Retrieved from [Link]
- Lipid-Based Drug Delivery Systems. (2012). Journal of Pharmaceutical Sciences, 101(9), 3073-3101.
- In vitro-in vivo evaluation of nanosuspension release from subcutaneously implantable osmotic pumps. (2013). International Journal of Pharmaceutics, 452(1-2), 267-273.
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- Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 398-403.
- Solubilization of benzodiazepine binding site from rat cortex. (1979). Life Sciences, 25(5), 463-469.
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Has anyone had problems with media contamination or precipitants falling out of media? (2016, June 8). ResearchGate. Retrieved from [Link]
- 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2021). Molecules, 26(21), 6489.
- 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (2013). Research Journal of Chemical Sciences, 3(1), 88-96.
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Lipid-Based Formulations for Early-Stage Clinical Trials. (2020, March 25). American Pharmaceutical Review. Retrieved from [Link]
- Enhancing dissolution profile of diazepam using hydrophilic polymers by solid dispersion technique. (2013). Dhaka University Journal of Pharmaceutical Sciences, 12(1), 43-49.
- Determination of 14 Benzodiazepine Multiresidues in Aquaculture Environment by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). Molecules, 27(3), 999.
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- The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2018). Molecules, 23(11), 2948.
- Diazepam nanocapsules as an alternative for sleep induction: Development study and toxicity assessment. (2024). Food and Chemical Toxicology, 192, 114962.
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2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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- 1, 5-Benzodiazepines: A Review Update. (2015). International Journal of Chemical Studies, 3(5), 46-56.
-
1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-, cis-. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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- 5. 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 7. Determinants of benzodiazepine brain uptake: lipophilicity versus binding affinity | Semantic Scholar [semanticscholar.org]
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- 9. 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Enantiomers
Welcome to the technical support center for the chiral separation of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific analytical challenge. As there is limited specific literature for this exact molecule, this guide synthesizes established principles for the chiral separation of benzodiazepine derivatives to provide a robust starting point for your method development.
Introduction: The Stereochemical Challenge of 1,5-Benzodiazepines
This compound possesses a chiral center, leading to the existence of two enantiomers. As is often the case in pharmacology, these enantiomers may exhibit different biological activities, making their separation and quantification crucial for drug development and quality control.[1][2] This guide will walk you through the common chromatographic techniques for chiral separations and provide practical solutions to the challenges you may encounter.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations, primarily through the use of Chiral Stationary Phases (CSPs).[3][4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for benzodiazepine enantioseparation due to their broad applicability.[5]
Troubleshooting Guide: Chiral HPLC
Q1: I am not seeing any separation of my enantiomers. Where do I start?
A1: Lack of initial separation is a common hurdle. Here’s a systematic approach to address it:
-
Confirm Chiral Stationary Phase (CSP) Suitability: The choice of CSP is the most critical factor.[5] For a basic, nitrogen-containing heterocycle like this compound, polysaccharide-based columns are a highly recommended starting point. Consider screening columns with different chiral selectors, for instance, a cellulose-based column (e.g., Chiralcel® OD) and an amylose-based column (e.g., Chiralpak® AD).
-
Mobile Phase Composition: The polarity of your mobile phase dictates the interaction between your analyte and the CSP.
-
Normal Phase: Start with a simple mobile phase like Hexane/Isopropanol (IPA) or Hexane/Ethanol. Vary the ratio of the alcohol from 10% to 30%. A lower percentage of the polar solvent generally increases retention and can improve resolution.
-
Reverse Phase: While less common for initial screening of such compounds, a mobile phase of Acetonitrile/water or Methanol/water with a suitable buffer can sometimes provide unique selectivity.
-
-
The Role of Additives: For basic compounds, the addition of a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase is often essential.[5] This suppresses the interaction of the basic analyte with acidic silanol groups on the silica support of the CSP, leading to improved peak shape and, often, better resolution.[5]
Q2: My peaks are broad and tailing, which is compromising my resolution. What can I do?
A2: Poor peak shape is usually due to secondary interactions or issues with the mobile phase.
-
Secondary Interactions: As mentioned above, the basic nature of your compound can lead to interactions with residual silanols on the CSP, causing peak tailing.[5] The solution is to add a basic modifier like DEA or TEA (0.05% - 0.1%) to your mobile phase.[5]
-
Mobile Phase pH (in Reversed-Phase): If you are working in reversed-phase mode, ensure the mobile phase pH is appropriate for your analyte. For a basic compound, a pH of 2-3 units above its pKa will keep it in its neutral form, which may be beneficial for some CSPs. Conversely, a pH 2-3 units below the pKa will ensure it is fully protonated. The optimal pH will depend on the specific CSP.
-
Sample Solvent: Dissolve your sample in the mobile phase or a weaker solvent. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.
Q3: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A3: Optimizing resolution involves fine-tuning several parameters:
-
Flow Rate: Chiral separations are often sensitive to flow rate. Reducing the flow rate can provide more time for the enantiomers to interact with the CSP, thereby improving resolution.[5] Try decreasing your flow rate by 25-50%.
-
Temperature: Temperature affects the thermodynamics of chiral recognition.[5] Both increasing and decreasing the temperature can improve resolution, and the effect is often unpredictable. It is worthwhile to screen temperatures between 10°C and 40°C. For some benzodiazepines, sub-ambient temperatures have been shown to be effective.
-
Mobile Phase Modifier Ratio: Systematically vary the percentage of the polar modifier (e.g., IPA or ethanol) in your mobile phase in small increments (e.g., 2-5%). A small change can have a significant impact on selectivity.
Experimental Protocol: HPLC Screening
Here is a suggested starting protocol for screening CSPs for the chiral separation of this compound:
-
Column Selection:
-
Column 1: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H)
-
Column 2: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H)
-
-
Mobile Phase Screening:
-
Mobile Phase A: n-Hexane/Isopropanol (80:20, v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane/Ethanol (80:20, v/v) + 0.1% DEA
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at an appropriate wavelength for your compound (e.g., 254 nm)
-
Injection Volume: 5-10 µL
-
-
Data Analysis: Evaluate the chromatograms for any signs of peak splitting or separation. If partial separation is observed, proceed with optimization of the mobile phase ratio, flow rate, and temperature.
Data Summary Table: HPLC Starting Conditions
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Cellulose-based | Amylose-based |
| Mobile Phase | n-Hexane/IPA (80:20) + 0.1% DEA | n-Hexane/EtOH (80:20) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
Workflow Diagram: HPLC Method Development
Caption: A typical workflow for developing a chiral HPLC method.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[6] It is particularly well-suited for preparative scale separations.
Troubleshooting Guide: Chiral SFC
Q1: Why should I consider SFC for my compound?
A1: SFC offers several advantages:
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency, leading to faster separations.[7]
-
Solvent Reduction: The primary mobile phase component is CO2, which is more environmentally friendly and less costly than organic solvents.[6]
-
Unique Selectivity: SFC can sometimes provide different elution orders and better resolution compared to HPLC for the same CSP.
Q2: What are the key parameters to optimize in SFC?
A2: Similar to HPLC, but with some unique considerations:
-
Co-solvent: Methanol is the most common co-solvent in SFC. Ethanol and isopropanol are also used and can offer different selectivities. The percentage of co-solvent is a critical parameter to optimize.
-
Additives: As with HPLC, basic additives like DEA are crucial for good peak shape for basic compounds.
-
Backpressure and Temperature: These parameters control the density of the supercritical fluid and thus its solvating power. Typical backpressures are in the range of 100-200 bar, and temperatures are often between 30-40°C.
Experimental Protocol: SFC Screening
-
Column Selection: The same polysaccharide-based columns used for HPLC screening are excellent starting points for SFC.
-
Mobile Phase Screening:
-
Mobile Phase A: CO2/Methanol (80:20, v/v) + 0.1% DEA
-
Mobile Phase B: CO2/Ethanol (80:20, v/v) + 0.1% DEA
-
-
SFC Conditions:
-
Flow Rate: 2-4 mL/min
-
Backpressure: 150 bar
-
Temperature: 40°C
-
Detection: UV
-
Capillary Electrophoresis (CE)
CE is another valuable technique for chiral separations, offering high efficiency and low sample consumption.[8]
Troubleshooting Guide: Chiral CE
Q1: How does chiral separation work in CE?
A1: In CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities, leading to their separation.[2] For benzodiazepines, cyclodextrins (CDs) are commonly used chiral selectors.
Q2: What are the critical parameters for optimizing a chiral CE method?
A2:
-
Chiral Selector Type and Concentration: The choice of CD (e.g., neutral, charged, derivatized) and its concentration in the BGE are the most important factors. Highly sulfated cyclodextrins have shown success in separating benzodiazepine enantiomers.
-
BGE pH and Composition: The pH of the BGE affects the charge of the analyte and the electroosmotic flow (EOF). For a basic compound, a low pH BGE will ensure it is positively charged.
-
Organic Modifier: Adding an organic solvent like methanol or acetonitrile to the BGE can modify the selectivity and solubility.
Experimental Protocol: CE Screening
-
Chiral Selector: Start with a sulfated beta-cyclodextrin (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) at a concentration of 10-20 mg/mL.
-
Background Electrolyte (BGE): A phosphate or borate buffer at a pH of 2.5 or 9.0.
-
CE Conditions:
-
Voltage: 15-25 kV
-
Temperature: 25°C
-
Detection: UV
-
Frequently Asked Questions (FAQs)
Q: Is the chirality of this compound stable?
A: The chiral center in this compound is at a stereogenic carbon, which is generally configurationally stable under typical chromatographic conditions. This is in contrast to some 1,4-benzodiazepines where chirality can arise from the non-planar seven-membered ring, and the enantiomers can interconvert at room temperature.
Q: Can I use the same column for both analytical and preparative separations?
A: Yes, you can develop a method on an analytical column (typically 4.6 mm ID) and then scale it up to a preparative column (e.g., 20 mm ID or larger) with the same stationary phase. SFC is often preferred for preparative scale due to the ease of removing the CO2 mobile phase.
Q: My column performance has degraded over time. What can I do?
A: Column degradation can be caused by strongly retained impurities or harsh mobile phase conditions. Refer to the column manufacturer's instructions for recommended washing and regeneration procedures. It is good practice to use a guard column to protect your analytical column.
Q: How do I choose between HPLC, SFC, and CE?
A:
-
HPLC: The most common and well-established technique. A great starting point for method development.
-
SFC: Ideal for high-throughput screening and preparative separations, especially if you want to reduce organic solvent usage.
-
CE: A good choice for very small sample amounts and when high separation efficiency is required. It can be a valuable orthogonal technique to HPLC and SFC.
Conclusion
The chiral separation of this compound enantiomers is an achievable but potentially challenging task that requires systematic method development. By leveraging the principles outlined in this guide for HPLC, SFC, and CE, and by carefully optimizing the key parameters, you can develop a robust and reliable method for the separation and quantification of these enantiomers. Remember that a thorough screening of chiral stationary phases and mobile phase conditions is the foundation of a successful chiral separation.
References
-
Diastereomeric separation of 1,5-benzodiazepines due to the presence of a chiral centre on the N-5 alkylic chain. Il Farmaco.
-
Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Journal of Chromatography A.
-
Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
-
Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Journal of the Mexican Chemical Society.
-
Comparison of enantioseparation of selected benzodiazepine and phenothiazine derivatives on chiral stationary phases based on β‐cyclodextrin and macrocyclic antibiotics. Journal of Separation Science.
-
HPLC Resolution of C5 Chiral 4,5-dihydro-1,4-benzodiazepines: Stereochemical Characterization and Enantioselective GABAA Receptor Binding. Journal of Pharmaceutical and Biomedical Analysis.
-
Chiral Drugs: An Overview. Journal of Bioanalysis & Biomedicine.
-
High-performance liquid chromatography has become the gold standard for chiral drug analysis through the utilization of specialized chiral stationary phases (CSPs). American Pharmaceutical Review.
-
Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis.
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences.
-
Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society.
-
Enantiomerically pure 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. PubMed.
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances.
-
Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Organic Letters.
-
(PDF) Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation. ResearchGate.
-
Enantioseparation, absolute configuration determination, and anticonvulsant activity of (+/-)-1-(4-aminophenyl)-7,8-methylenedioxy-1,2,3,5-tetrahydro-4H-2,3-benzodiazepin-4-one. Chirality.
-
Chiral HPLC Separations. Phenomenex.
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
-
Journal of Chromatography A.
-
Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-contain. Journal of Chromatography A.
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules.
-
5.10: Chirality at Nitrogen, Phosphorus, and Sulfur. Chemistry LibreTexts.
-
(PDF) Thin Layer Chromatographic Separation of Benzodiazepine Derivates. ResearchGate.
-
The major benefits of this technique result from the fact that supercritical fluids possess a higher diffusivity and lower viscosity. Hence, higher flow rates can be used, which reduce analysis- and equilibration times, and increase the throughput capacity, without compromising efficiency. Journal of Chromatography A.
Sources
- 1. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioseparation, absolute configuration determination, and anticonvulsant activity of (+/-)-1-(4-aminophenyl)-7,8-methylenedioxy-1,2,3,5-tetrahydro-4H-2,3-benzodiazepin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
- 8. iris.uniroma1.it [iris.uniroma1.it]
Technical Support Center: Immunoassay Cross-Reactivity of 1,5-Benzodiazepines
Welcome to the technical support center for addressing challenges related to 1,5-benzodiazepine immunoassays. This guide is designed for researchers, clinical scientists, and drug development professionals who encounter issues with assay specificity and accuracy. Here, we move beyond simple protocols to explain the underlying science, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Understanding the Core Challenge: 1,4- vs. 1,5-Benzodiazepines
Immunoassays are powerful screening tools, but their accuracy hinges on the specificity of the antibody-antigen interaction.[1] The majority of commercial benzodiazepine immunoassays utilize antibodies developed against common 1,4-benzodiazepines (e.g., diazepam, nordiazepam, or oxazepam).[2] This presents a significant challenge when detecting 1,5-benzodiazepines, such as clobazam.
The structural distinction is critical:
-
1,4-Benzodiazepines: The diazepine ring has nitrogen atoms at the 1st and 4th positions.
-
1,5-Benzodiazepines: The nitrogen atoms are located at the 1st and 5th positions.[3][4]
This seemingly minor shift in a single nitrogen atom fundamentally alters the molecule's three-dimensional shape and epitope presentation. Consequently, antibodies raised against a 1,4-BZD backbone often exhibit weak or unpredictable binding to 1,5-BZDs, leading to potential false-negative results.[4]
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding 1,5-benzodiazepine cross-reactivity.
Q1: Why did my immunoassay screen fail to detect clobazam in a confirmed positive sample?
This is a classic example of poor cross-reactivity due to structural differences. The assay's antibodies, likely optimized for 1,4-benzodiazepines, do not efficiently recognize the 1,5-benzodiazepine structure of clobazam.[3][4] Furthermore, many benzodiazepines are extensively metabolized and excreted as glucuronide conjugates.[5][6] These conjugated metabolites are often poorly detected by immunoassays, compounding the risk of false negatives.[7][8]
Q2: My assay returned a positive result for benzodiazepines, but the subject was only administered clobazam. Is this expected?
While poor recognition is common, some cross-reactivity can occur. The degree of cross-reactivity is highly dependent on the specific antibody clone used in the assay kit.[9][10] A positive result could be due to limited cross-reactivity with the parent clobazam or, more likely, its primary active metabolite, N-desmethylclobazam, which may present an epitope that is partially recognized by the antibody. However, any positive immunoassay screen should be considered presumptive and requires confirmation by a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12][13]
Q3: We received a positive benzodiazepine result for a patient prescribed the antidepressant sertraline (Zoloft). Is this a false positive?
This is a well-documented instance of cross-reactivity. Sertraline and its metabolites can be structurally similar enough to the target benzodiazepine to bind to the assay's antibodies, causing a false-positive result.[1][14] The package insert for sertraline even notes this potential for interference.[13][14] Other medications, such as the NSAID oxaprozin, have also been reported to cause similar false positives.[1][15] This underscores the importance of reviewing a subject's full medication history when interpreting immunoassay results.[11]
Q4: Can I improve the detection of benzodiazepine metabolites in my assay?
Yes. For glucuronidated metabolites, which are a major source of false negatives for drugs like lorazepam, enzymatic hydrolysis is a key strategy.[5][16] By pretreating the urine sample with β-glucuronidase, you cleave the glucuronide group, releasing the parent drug or metabolite.[7][8] This unconjugated form is often much more reactive in the immunoassay, significantly improving detection sensitivity.[6][17]
Section 3: In-Depth Troubleshooting Guides
When unexpected results arise, a systematic approach is crucial. Use these guides to diagnose and resolve common issues.
Guide 1: Investigating a Suspected False-Positive Result
A false positive can have significant consequences. This workflow provides a self-validating system to ensure result accuracy.
The Causality: False positives occur when a non-target compound present in the sample has a similar enough structure (epitope) to the target analyte that it binds to the assay's capture or detection antibodies.[18][19]
Caption: Troubleshooting workflow for a suspected false-positive result.
Experimental Protocol: Serial Dilution for Parallelism Assessment
-
Objective: To determine if the sample matrix is causing interference. A true positive sample should show a linear and proportional decrease in concentration upon dilution (parallelism), while a sample with a cross-reactant often will not.[20]
-
Preparation: Prepare a series of dilutions of the positive sample (e.g., 1:2, 1:4, 1:8, 1:16) using the same assay buffer that is used for the calibrators.
-
Analysis: Run the undiluted sample and all dilutions in the immunoassay according to the manufacturer's protocol.
-
Interpretation:
-
Calculate the concentration of the analyte in each diluted sample and multiply by the dilution factor.
-
Parallelism: If the back-calculated concentrations are consistent across the dilution series (e.g., within 20% of each other), the result is likely a true positive.
-
Non-Parallelism: If the back-calculated concentrations diverge significantly, it strongly suggests the presence of an interfering substance.[20] Proceed to confirmatory analysis.
-
Guide 2: Improving Detection of a Suspected False-Negative Result
False negatives, particularly with glucuronidated metabolites, can mask the presence of a compound.
The Causality: Many drugs, including benzodiazepines like lorazepam and temazepam, are metabolized in the liver by adding a glucuronic acid molecule.[17] This makes them more water-soluble for excretion but also masks the epitopes recognized by most immunoassay antibodies, preventing binding.[5][7]
Experimental Protocol: Enzymatic Hydrolysis with β-glucuronidase
-
Objective: To enzymatically cleave the glucuronide conjugate from benzodiazepine metabolites, increasing their immunoreactivity.[6][8]
-
Materials:
-
Urine sample
-
β-glucuronidase enzyme (from a source like Patella vulgata or recombinant)
-
Appropriate buffer (e.g., 0.5 M acetate buffer, pH 5.0)
-
Incubator or water bath set to 55-65°C
-
-
Procedure:
-
To 500 µL of urine sample, add 250 µL of acetate buffer.
-
Add a sufficient activity of β-glucuronidase enzyme (consult enzyme datasheet for optimal units/sample).
-
Vortex gently to mix.
-
Incubate the mixture for 1-2 hours at the optimal temperature for the enzyme (e.g., 60°C).
-
After incubation, centrifuge the sample to pellet any precipitate.
-
Analyze the supernatant using your standard immunoassay protocol.
-
-
Validation: Always run a positive control (a known glucuronidated benzodiazepine standard) and a negative control (drug-free urine) through the same hydrolysis procedure to validate the enzyme's activity and ensure the process does not generate a false positive.
Section 4: Advanced Strategies & Data Interpretation
For labs facing persistent challenges, developing a more robust assay strategy is key.
Characterizing Cross-Reactivity: Spike and Recovery
To truly understand your assay's limitations, you must characterize its cross-reactivity with the specific compounds you're interested in, including 1,5-benzodiazepines.
The Causality: A spike and recovery experiment quantifies the effect of the sample matrix and measures the assay's ability to accurately detect a known amount of analyte that has been added ("spiked") into the matrix.[20][21] Poor recovery indicates suppression or enhancement of the signal by interfering components.
Cross-Reactivity Data Interpretation
Cross-reactivity is typically expressed as a percentage relative to the primary target analyte of the assay.
% Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant that gives the same response) x 100
| Compound | Class | Typical % Cross-Reactivity* | Comments |
| Nordiazepam | 1,4-Benzodiazepine | 100% | Often used as the primary calibrator. |
| Oxazepam | 1,4-Benzodiazepine | 80-120% | Common metabolite, usually shows high reactivity.[2] |
| Lorazepam | 1,4-Benzodiazepine | 15-50% | Known for variable and often low cross-reactivity.[2][22] |
| Lorazepam-Glucuronide | Metabolite | <2% | Very poor reactivity is a major cause of false negatives.[2][7] |
| Clobazam | 1,5-Benzodiazepine | <1% - 30% | Highly variable and assay-dependent. Not reliably detected.[4] |
| Sertraline | Antidepressant | Variable | A known cross-reactant that can cause false positives.[14] |
*Values are representative and can vary significantly between different manufacturers' assays. Always consult the package insert and perform in-house validation.[23]
The Path to Higher Specificity: Monoclonal Antibodies
The ultimate solution to cross-reactivity issues lies in the development of highly specific antibodies. While polyclonal antibodies can offer high sensitivity, monoclonal antibodies (mAbs) provide superior specificity because they recognize a single, defined epitope.[24] For applications requiring the unambiguous detection of 1,5-benzodiazepines, developing a monoclonal antibody specifically against a clobazam-hapten conjugate is the most effective strategy.[25][26][27] This approach ensures that the resulting immunoassay is highly selective for the target 1,5-BZD structure, minimizing interference from 1,4-BZDs and other structurally similar compounds.
Caption: Antibody binding specificity for target vs. cross-reacting molecules.
References
-
Lund, K., Menlyadiev, M., Lee, K., & Suhandynata, R. T. (2023). Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens. Journal of Mass Spectrometry and Advances in the Clinical Lab, 28, 91-98. [Link]
-
Moore, C., Rana, S., & Coulter, C. (2009). Evaluation of Four Immunoassay Screening Kits for the Detection of Benzodiazepines in Urine. Journal of Analytical Toxicology, 33(1), 38-43. [Link]
-
Bertol, E., Vaiano, F., Furlanetto, S., & Mari, F. (2013). Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT® immunoassay. Journal of Pharmaceutical and Biomedical Analysis, 83, 111-116. [Link]
-
12PanelNow. (n.d.). Benzodiazepines Detection: 7 Proven Methods & Accuracy Guide. [Link]
-
Sword Bio. (n.d.). Overcoming Matrix Interference in Plate-Based Immunoassays. [Link]
-
Ge, M., Alabi, A., Kelner, M., & Fitzgerald, R. L. (2024). Evaluation of a Benzodiazepine Immunoassay for Urine Drug Testing in Clinical Specimens. The Journal of Applied Laboratory Medicine, 9(6). [Link]
-
Saitman, A. (2015). Choosing the Right Benzodiazepine Assay: Impact on Clinical Decision Making. AACC. [Link]
-
Dasgupta, A. (2015). How to Detect and Solve Immunoassay Interference. AACC. [Link]
-
Miller, J. J., & Valdes, R. Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144-153. [Link]
-
Manconi, B., Lendo, M. F., & D'Aloja, E. (2021). Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine. Journal of Analytical Toxicology, 46(6), 633-641. [Link]
-
ResearchGate. (n.d.). Cross reactivity of designer benzodiazepines measured by the two immunoassays. [Link]
-
U.S. Screening Source. (n.d.). Master Cross-Reaction List. [Link]
-
ResearchGate. (n.d.). Reagent Stability of Commercial High Sensitivity Benzodiazepine Immunoassays. [Link]
-
Pesce, A. J., & Tran, K. (2024). Immunoassay Testing of Benzodiazepines in Urine Fails to Protect Patients. Iris Journal of Nursing & Care. [Link]
-
MedCentral. (2024). False-Positive Urine Screenings for Benzodiazepines. [Link]
-
ResearchGate. (n.d.). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. [Link]
-
Ge, M., Alabi, A., Kelner, M., & Fitzgerald, R. L. (2024). Evaluation of a Benzodiazepine Immunoassay for Urine Drug Testing in Clinical Specimens. The Journal of Applied Laboratory Medicine. [Link]
-
Reisfield, G. M., Goldberger, B. A., & Bertholf, R. L. (2009). KIMS, CEDIA, and HS-CEDIA Immunoassays Are Inadequately Sensitive for Detection of Benzodiazepines in Urine from Patients Treated for Chronic Pain. Pain Physician, 12(4), 775-780. [Link]
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Dr. Oracle. (n.d.). What can cause a false positive benzodiazepine result on a urine drug screen? [Link]
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Radix Recovery. (n.d.). What Can Cause a False Positive Benzodiazepine Test? [Link]
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Colby, J. M. (2018). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. Bioanalysis, 10(12), 917-927. [Link]
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Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
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De Blas, A. L., Sangameswaran, L., Haney, S. A., Park, D., Abraham, C. J. Jr, & Rayner, C. A. (1985). Monoclonal antibodies to benzodiazepines. Journal of Neurochemistry, 45(6), 1748-1753. [Link]
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Dhaliwal, J. S., & Rosani, A. (2023). Clobazam. In StatPearls. StatPearls Publishing. [Link]
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De Blas, A. L., Sangameswaran, L., Haney, S. A., Park, D., Abraham, C. J. Jr, & Rayner, C. A. (1985). Monoclonal antibodies to benzodiazepines. Journal of Neurochemistry, 45(6), 1748-1753. [Link]
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Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. [Link]
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Gidal, B. E., & Goya, A. (2021). Clobazam Therapeutic Drug Monitoring: A Comprehensive Review of the Literature with Proposals to Improve Future Studies. Therapeutic Drug Monitoring, 43(1), 36-47. [Link]
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Saitman, A., & Fitzgerald, R. L. (2016). Data on Compound Cross-Reactivity for Benzodiazepines Urine Drug Testing (UDT Immunoassays). Data in Brief, 8, 111-114. [Link]
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Bertol, E., Vaiano, F., Furlanetto, S., & Mari, F. (2013). Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT (R) immunoassay. Journal of Pharmaceutical and Biomedical Analysis, 83, 111-116. [Link]
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Wang, Z., Liu, S., He, J., & Beier, R. C. (2015). Development of an ELISA for nitrazepam based on a monoclonal antibody. Cogent Chemistry, 1(1). [Link]
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Technical Support Center: Minimizing Degradation of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine During Storage
Welcome to the technical support guide for 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its lifecycle in the laboratory. By understanding its potential liabilities and implementing proper storage and handling protocols, you can ensure the reliability and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs) - Understanding Compound Stability
This section addresses fundamental questions regarding the inherent stability of this compound.
Q1: What are the primary chemical liabilities and potential degradation pathways for this compound?
A1: The structure of this compound contains two key features prone to degradation: secondary amine groups within a seven-membered ring and an associated aromatic ring. The primary degradation pathways are:
-
Oxidation: The secondary amine functionalities are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or light exposure. Oxidation can lead to the formation of N-oxides, imines, or potentially ring-opened byproducts, all of which will alter the compound's biological activity and physical properties. Aromatic amines and related heterocyclic compounds are known to be sensitive to oxidative degradation.[1][2]
-
Hydrolysis: The diazepine ring, particularly the aminal-like linkages, can be susceptible to hydrolysis under acidic conditions.[3] While generally stable at neutral pH, exposure to strong acids during experimental workups or in unbuffered aqueous solutions can lead to ring cleavage. Studies on other benzodiazepines have shown degradation in artificial gastric juice, highlighting their lability at low pH.[4]
-
Photodegradation: Many nitrogen-containing heterocyclic compounds are sensitive to light.[5] UV or even ambient light can provide the energy to initiate oxidative processes, leading to discoloration and the formation of impurities. Photostability testing is a core component of ICH stability guidelines for this reason.[6][7]
Q2: How do environmental factors like temperature, air, and light affect the stability of the solid compound?
A2: Environmental factors are critical to maintaining the long-term stability of the solid material.
-
Temperature: Higher temperatures accelerate the rates of all chemical reactions, including degradation.[5][8] For sensitive compounds like amines, storage at elevated temperatures can significantly shorten shelf-life. Long-term storage should be at controlled, cool temperatures.
-
Air (Oxygen): As oxidation is a primary concern, exposure to atmospheric oxygen should be minimized. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is the best practice to prevent oxidative degradation.[1]
-
Light: Exposure to light should be strictly avoided. Use of amber vials or light-blocking containers is mandatory to prevent photolytic degradation.[1][5]
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life is not absolute and depends heavily on the initial purity of the material and the storage conditions. When stored under the ideal conditions outlined in this guide (see Table 1), a high-purity solid can be expected to be stable for years. However, for cGMP applications or long-term research projects, a formal stability testing program according to ICH guidelines (e.g., ICH Q1A) is required to establish a definitive shelf-life and re-test date.[5][6][9] For solutions, the shelf-life is significantly shorter and should be determined empirically, as degradation is much faster in the solution state.[10][11]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides practical solutions to common problems encountered during the storage and use of this compound.
Issue 1: My solid material has turned yellow/brown upon storage. What has happened and can I still use it?
-
Probable Cause: Discoloration is a classic indicator of oxidative degradation. The formation of oxidized species and polymeric impurities often leads to colored compounds. This suggests that the material was likely exposed to air and/or light.
-
Recommended Action:
-
Do NOT use the material for sensitive experiments. The presence of degradants can lead to erroneous and irreproducible results.
-
Quantify the Purity: Perform a purity analysis using a stability-indicating method like HPLC-UV (see Part 3 for a sample method). Compare the purity to a fresh or properly stored lot if available.
-
Decision: If the purity is still within your experimental tolerance (e.g., >98%) and the impurity profile is minimal and well-defined, you may consider using it for non-critical applications. However, the best practice is to discard the discolored material and obtain a fresh lot.
-
Preventative Measures: Review your storage protocol. Ensure the new material is stored in a tightly sealed amber vial, with the headspace purged with an inert gas like argon, and placed in a freezer.[1]
-
Issue 2: My stock solution in DMSO (or another solvent) has become cloudy or shows precipitation.
-
Probable Cause: This can be due to two main reasons:
-
Degradation: Degradation products may have lower solubility in the chosen solvent, causing them to precipitate out.
-
Solubility Issues: The compound may have limited long-term solubility in the solvent, or temperature fluctuations (e.g., freeze-thaw cycles) may have caused it to crash out of solution. Many benzodiazepines have poor water solubility, and this can be a factor in mixed solvent systems.[12]
-
-
Recommended Action:
-
Gently warm the solution to see if the precipitate redissolves. If it does, it was likely a solubility issue. If it remains, it is likely a degradant.
-
Analyze the Solution: Centrifuge the sample to pellet the precipitate. Carefully decant the supernatant and analyze both the supernatant and a redissolved sample of the precipitate (if possible) by HPLC or LC-MS to identify the components. This will confirm if the precipitate is the parent compound or an impurity.
-
Prepare Fresh Solutions: It is highly recommended to prepare stock solutions fresh for each experiment or, at most, for short-term use. If solutions must be stored, they should be kept at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[10][13]
-
Issue 3: My experimental results are inconsistent, and I suspect compound instability.
-
Probable Cause: Loss of potency due to degradation is a common cause of experimental variability. This is especially true if stock solutions are stored for extended periods at 4°C or room temperature, where degradation is accelerated.[10][11]
-
Recommended Action:
-
Implement a Quality Control (QC) Check: Before starting a critical set of experiments, run a quick purity check on your solid material or stock solution using a validated analytical method (e.g., HPLC, LC-MS).
-
Establish a Solution Stability Protocol: Determine the stability of your compound in your specific experimental solvent. Prepare a solution and analyze its purity at time points (e.g., 0, 2, 4, 8, 24 hours) under your typical experimental conditions (temperature, lighting). This will define the "use-by" time for your prepared solutions.
-
Adopt Best Practices: Always prepare solutions fresh from a properly stored solid. Minimize the time solutions spend at room temperature on the benchtop.
-
Recommended Storage Conditions Summary
| Form | Temperature | Atmosphere | Light | Container | Comments |
| Solid (Powder) | -20°C (Long-term) 2-8°C (Short-term) | Inert Gas (Argon or N₂) | Protected from light | Tightly sealed, amber glass vial | Crucial to purge with inert gas after each use to displace air and moisture.[1] |
| Solution in Organic Solvent (e.g., DMSO) | -80°C (Long-term) -20°C (Short-term) | N/A | Protected from light | Tightly sealed, amber vial or tube | Prepare in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Solution in Aqueous Buffer | Prepare fresh daily. Do not store. | N/A | Protected from light | N/A | Stability in aqueous media is often limited and pH-dependent.[3] |
Part 3: Advanced Protocols & Visualization
For laboratories needing to rigorously assess stability or troubleshoot complex issues, the following protocols and diagrams provide a framework.
Visualizing Potential Degradation
The following diagram illustrates the likely points of chemical attack on the this compound molecule.
Caption: Potential degradation pathways for the target compound.
Experimental Workflow: Forced Degradation Study
A forced degradation study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[14][15] This workflow, guided by ICH principles, outlines the process.[6][14]
Caption: Workflow for a forced degradation study.
Protocol: Example Stability-Indicating HPLC Method
This method serves as a starting point for assessing the purity of this compound and separating it from potential degradants. Method development and validation are required for specific applications. High-performance liquid chromatography (HPLC) is a technique of choice for benzodiazepine analysis.[16][17][18]
-
Objective: To separate the parent compound from more polar (hydrolyzed) and potentially less polar (some oxidative) degradants.
-
Instrumentation: HPLC with UV/PDA Detector.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0.0 10 15.0 90 18.0 90 18.1 10 | 22.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or scan with PDA to find optimal wavelength).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.
System Suitability:
-
Peak Tailing: The peak for the parent compound should have a tailing factor between 0.9 and 1.5.
-
Resolution: In forced degradation samples, the resolution between the parent peak and the closest eluting degradant peak should be >2.0.
-
Reproducibility: Multiple injections of the same standard should have a relative standard deviation (RSD) of <2.0% for peak area.
References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
-
RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]
-
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]
-
Slideshare. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Available from: [Link]
-
ClinPGx. Benzodiazepine Pathway, Pharmacokinetics. Available from: [Link]
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Qriouet, Z. et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Available from: [Link]
-
Qriouet, Z. et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available from: [Link]
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Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]
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Khan, R. A. (2017, January 31). How to store cyclic hydroxylamine CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine)? ResearchGate. Available from: [Link]
-
Eawag-BBD. (2011, August 31). Diazepam Degradation Pathway. Available from: [Link]
-
Nakama, H. et al. (2020). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). PubMed. Available from: [Link]
-
Pistos, C. et al. (2004). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed. Available from: [Link]
-
Madej, K. et al. (2015). Analytical methodologies for the determination of benzodiazepines in biological samples. PubMed. Available from: [Link]
-
OUCI. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available from: [Link]
-
Tei, K. et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC. Available from: [Link]
-
Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product. Available from: [Link]
-
Archer, G. A. & Sternbach, L. H. (1968). Chemistry of benzodiazepines. ACS Publications. Available from: [Link]
-
Müller, B. W. & Rgehr, M. (1998). Solubility and stability of tetrazepam in mixed micelles. PubMed. Available from: [Link]
-
CHEM-ADDITIVE. (2025, June 24). How to store organic amine mixtures properly?. Available from: [Link]
-
Xu, P. et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. Available from: [Link]
-
ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Available from: [Link]
-
El Mahjoub, A. & Staub, C. (2000). Stability of benzodiazepines in whole blood samples stored at varying temperatures. PubMed. Available from: [Link]
-
Sun, Y. et al. (2020). Enhanced anaerobic degradation of nitrogen heterocyclic compounds with methanol, sodium citrate, chlorella, spirulina, and carboxymethylcellulose as co-metabolic substances. PubMed. Available from: [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Available from: [Link]
-
Villain, M. et al. (2001). Benzodiazepine stability in postmortem samples stored at different temperatures. PubMed. Available from: [Link]
-
Robertson, M. D. & Hime, G. W. (1998). A preliminary study on the stability of benzodiazepines in blood and plasma stored at 4 degrees C. PubMed. Available from: [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
PubChem. 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. Available from: [Link]
-
PubChem. 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Available from: [Link]
-
Say Explorer. Degradation of some benzodiazepines by a laccase-mediated system in aqueous solution. Available from: [Link]
-
International Science Community Association. 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Available from: [Link]
-
IJTSRD. Synthesis of 1,5- Benzodiazepines A Review. Available from: [Link]
-
Taylor & Francis Online. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Available from: [Link]
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Technical Support Center: Troubleshooting Low Efficacy of 1,5-Benzodiazepine Analogs in Cellular Models
Prepared by: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering low or inconsistent efficacy with 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and related analogs in cellular models. As a Senior Application Scientist, my goal is to provide you with a logical, scientifically-grounded framework to diagnose and resolve these common but often complex challenges. We will move beyond simple checklists to explore the causality behind experimental variables, ensuring your protocols are robust and your data is reliable.
Part 1: Frequently Asked Questions (FAQs) - Your First-Line Diagnostic Tool
This section addresses the most common initial questions when an experimental compound fails to produce the expected effect.
Q1: My 1,5-benzodiazepine analog shows no activity in my cell-based assay. What is the absolute first thing I should verify?
A: Before questioning the biological hypothesis, you must first confirm the fundamentals: compound integrity and concentration . A common pitfall is to assume the compound in your tube is what you think it is, and at the correct concentration.
-
Identity & Purity: Was the compound's identity confirmed post-synthesis or upon receipt from a vendor (e.g., via NMR or mass spectrometry)? Impurities can inhibit activity or cause off-target effects.
-
Stock Solution: How was the stock solution prepared and stored? Was the compound fully dissolved? Precipitates in your stock solution, even if microscopic, mean the actual concentration is lower than calculated. Always visually inspect for precipitation before making dilutions.
-
Weighing Errors: For potent compounds, small weighing errors can lead to significant concentration discrepancies.
Q2: I've confirmed my stock solution is correct, but the efficacy is still low. Could the compound be degrading in my cell culture media?
A: Yes, this is a highly probable cause. Standard incubator conditions (37°C, 5% CO₂, high humidity) can be harsh.[1] Several factors in your cell culture media can affect compound stability:
-
Hydrolysis: The aqueous environment at a physiological pH of 7.2-7.4 can lead to hydrolytic degradation of sensitive functional groups.[1]
-
Media Components: Components like amino acids (e.g., cysteine), vitamins, and metal ions can react with your compound.[1][2]
-
Light Sensitivity: Some compounds are photodegradable; exposure to ambient lab light during preparation can be detrimental.[1][3]
-
Adsorption: Compounds can adsorb to plasticware (flasks, plates, pipette tips), reducing the effective concentration available to the cells.[4]
A stability test is crucial. The most reliable method is to incubate the compound in your complete cell culture media for the duration of your experiment, then quantify the remaining parent compound using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[1][4]
Q3: How do I know if my chosen cellular model is appropriate for this compound?
A: The "right" cell line is fundamental to a successful experiment.[5] Low efficacy can often be traced back to a mismatch between the compound's presumed mechanism and the cell model's biology.
-
Target Expression: Benzodiazepines classically act by enhancing the effect of the neurotransmitter GABA at the GABA-A receptor.[6][7] Does your cell line express the relevant subunits of the GABA-A receptor (e.g., α1, α2, γ2)?[6] If the target is unknown, this becomes more complex. You must ensure the cell line is relevant to the disease you are modeling.
-
Cell Health & Passage Number: Unhealthy cells respond poorly and inconsistently to stimuli. Always monitor cell morphology and viability. Furthermore, using cells at a high passage number can lead to phenotypic drift, altering their response to drugs.[8][9] It is critical to use cells within a consistent and low passage number range.[9]
Q4: My dose-response curve is flat. Could my assay endpoint or incubation time be wrong?
A: Absolutely. The assay you use to measure the compound's effect must be carefully optimized.
-
Incubation Time: The biological effect you're measuring may take time to develop. A 24-hour incubation might be too short to see changes in cell proliferation, while a 72-hour incubation might be too long, leading to compound degradation or secondary effects. An initial time-course experiment is highly recommended.
-
Endpoint Relevance: Ensure your measurement (e.g., ATP levels for viability, caspase activity for apoptosis, reporter gene expression) is directly relevant to the compound's expected mechanism of action.[10] A compound might inhibit signaling without immediately affecting cell viability, in which case a viability assay would produce a false negative.[11]
Part 2: In-Depth Troubleshooting Guides
If the FAQs did not resolve your issue, a more systematic approach is required. Follow this workflow to methodically isolate the problem.
Workflow: Diagnosing Low Compound Efficacy
Caption: A systematic workflow for troubleshooting low compound efficacy.
Guide 1: Compound Solubility & Stability in Media
Problem: The compound is precipitating in the culture media or degrading over the course of the experiment, leading to an unknown and reduced effective concentration.
Causality: Cell culture media is a complex aqueous solution. The presence of salts, proteins (especially in serum), and a buffered pH can drastically reduce the solubility of hydrophobic small molecules.[4] Furthermore, the standard incubation temperature of 37°C accelerates chemical degradation compared to storage at 4°C or -20°C.[1]
Solution Protocol: HPLC-Based Stability Assessment
-
Preparation: Prepare your 1,5-benzodiazepine analog at its highest final assay concentration in two media types: your complete, serum-containing media and a serum-free version.
-
Incubation: Aliquot the solutions into separate tubes. Place one set in the cell culture incubator (37°C, 5% CO₂) and a control set at 4°C.
-
Time Points: At T=0, 2, 8, 24, and 48 hours (or your experiment's duration), remove an aliquot from each condition.
-
Sample Processing: Immediately stop potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and centrifuge to pellet any precipitated protein.
-
Analysis: Analyze the supernatant using a validated HPLC-UV method to quantify the peak area of the parent compound.
-
Interpretation: Calculate the percentage of the compound remaining relative to the T=0 sample.
Data Interpretation Table:
| Time (Hours) | Condition | % Compound Remaining | Observation |
| 0 | 37°C, +Serum | 100% | Baseline |
| 24 | 4°C, +Serum | 98% | Stable at low temperature. |
| 24 | 37°C, -Serum | 85% | Minor degradation at 37°C. |
| 24 | 37°C, +Serum | 45% | Significant Loss! Possible serum protein binding or enzymatic degradation. |
| 48 | 37°C, +Serum | 20% | Unacceptable. The majority of the compound is gone by 48h. |
Actionable Insights: If significant loss is observed (like the >50% loss at 24h with serum), you must reconsider your experimental design. Options include: reducing incubation time, using serum-free media if possible, or replenishing the compound with fresh media during the experiment.[4]
Guide 2: Optimizing the Dose-Response Experiment
Problem: The dose-response curve is flat or has a very narrow dynamic range, making it impossible to determine an accurate IC50/EC50.
Causality: A robust dose-response experiment requires careful optimization of several parameters, including cell density, compound concentration range, and the assay's measurement window.[12][13] Seeding too many cells can cause them to become confluent and enter a stationary growth phase, making them less sensitive to treatment.[8] Seeding too few may result in a signal that is too weak to detect above background.[14]
Solution Protocol: Generating a Robust Dose-Response Curve
-
Cell Seeding Optimization: First, perform a cell titration experiment. Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well). Culture for your intended experiment duration (e.g., 48 hours) and measure your endpoint (e.g., viability). Choose a seeding density that results in cells being in the exponential growth phase (typically 70-80% confluency) at the end of the assay.[8]
-
Compound Dilution Series: Prepare a wide, logarithmic dilution series of your compound. A common starting point is an 8-point curve from 100 µM down to 1 nM. If the potency is completely unknown, a wider range may be necessary.[13]
-
Plate Layout:
-
Wells 1-10 (Rows B-G): Add 100 µL of cells at the optimized density. Add 100 µL of media containing your compound at 2x the final concentration (for an 8-point curve, plus two controls).
-
Row A (Vehicle Control): Cells + vehicle (e.g., 0.1% DMSO). This represents 100% activity/viability.
-
Row H (Positive Control/Lethal Dose): Cells + a known lethal compound (e.g., staurosporine) or a lysis agent. This represents 0% activity/viability.
-
Blank Wells: Media only (no cells) to measure background signal.
-
-
Incubation: Incubate for the predetermined optimal time (e.g., 48 hours).
-
Assay Readout: Add your detection reagent (e.g., CellTiter-Glo®, MTT) and read the plate according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the average background from all wells.
-
Normalize the data: [(Signal_Compound - Signal_PositiveControl) / (Signal_Vehicle - Signal_PositiveControl)] * 100.
-
Plot the normalized response (%) versus the log of the compound concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50/EC50.
-
Signaling Pathway Visualization
While the exact target of a novel 1,5-benzodiazepine may be unknown, the classic mechanism involves the GABA-A receptor, a ligand-gated ion channel. Understanding this provides a conceptual starting point.
Caption: Allosteric modulation of the GABA-A receptor by benzodiazepines.
This guide provides a comprehensive framework for systematically troubleshooting low efficacy. Remember that drug discovery research is an iterative process. By validating each component of your experimental system—the compound, the cells, and the assay—you can build confidence in your results and successfully advance your project.
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1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association. [Link]
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The Problems with the Cells Based Assays. SciTechnol. [Link]
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1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. PMC. [Link]
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Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
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Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. PubMed. [Link]
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Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. Springer Nature Experiments. [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
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Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]
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Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
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Applying analytical method validation to cell-based potency assays. European Pharmaceutical Review. [Link]
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Vitamins in cell culture media: Stability and stabilization strategies. PubMed. [Link]
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Cell culture media impact on drug product solution stability. ResearchGate. [Link]
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Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
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Addressing Variability in Dry Powder Mammalian Cell Culture Media. Drug Development and Delivery. [Link]
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Benzodiazepine. Wikipedia. [Link]
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1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. PubMed. [Link]
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How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
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1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica. [Link]
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Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publishing. [Link]
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Mechanism of Action. Benzodiazepine Information Coalition. [Link]
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Cell Culture Troubleshooting Tips and Tricks. YouTube. [Link]
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1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]
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Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC - NIH. [Link]
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Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab. [Link]
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Benzodiazepines: Their Use either as Essential Medicines or as Toxics Substances. PMC. [Link]
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Technical Support Center: Enhancing the Metabolic Stability of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Welcome to the technical support center for drug development professionals. This guide provides in-depth, practical answers and troubleshooting strategies for researchers working to enhance the metabolic stability of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and related scaffolds. Our approach is rooted in mechanistic understanding and validated experimental protocols to empower you to make informed decisions in your lead optimization campaigns.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability, and why is it a critical parameter for my 1,5-benzodiazepine candidate?
Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[1] For a drug candidate like this compound, poor metabolic stability is a major liability that can terminate its development.[2]
The Causality Behind Its Importance:
-
Pharmacokinetics & Bioavailability: A compound that is rapidly metabolized by the liver (high first-pass metabolism) may fail to achieve sufficient plasma concentrations to exert its therapeutic effect, resulting in low oral bioavailability.[2][3]
-
Half-Life & Dosing Regimen: Rapid metabolism leads to a short half-life (t½), which may necessitate frequent, high doses, leading to poor patient compliance.[4]
-
Inter-Individual Variability: Patient-to-patient differences in the expression and activity of metabolic enzymes can lead to inconsistent drug exposure and unpredictable clinical outcomes.[4]
-
Active or Toxic Metabolites: Metabolism can produce metabolites that are pharmacologically active, inactive, or even toxic, complicating the drug's safety and efficacy profile.[1][3]
Enhancing metabolic stability is a key objective in lead optimization to ensure a drug candidate has a favorable pharmacokinetic profile, leading to a predictable and effective therapeutic agent.[4]
Q2: What are the likely metabolic liabilities of this compound?
The metabolic fate of benzodiazepines is primarily dictated by Phase I oxidation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes in the liver, followed by Phase II conjugation.[5][6] For the this compound scaffold, the most probable "metabolic hotspots" are:
-
N-Dealkylation: The N1-methyl group is a primary target for oxidative demethylation, a common metabolic pathway for many benzodiazepines, primarily mediated by CYP3A4 and CYP2C19.[7][8][9] This reaction removes the methyl group, forming the corresponding secondary amine, which can significantly alter the compound's pharmacological properties.
-
Aromatic Hydroxylation: The fused benzene ring is susceptible to hydroxylation at various positions, most commonly at positions that are electronically activated and sterically accessible. This process, also driven by CYP enzymes, introduces a phenolic group that can then be rapidly conjugated (e.g., glucuronidation) in Phase II metabolism, facilitating excretion.[10][11]
-
Aliphatic Hydroxylation: The saturated seven-membered diazepine ring can also undergo hydroxylation, although this is often a slower process compared to N-dealkylation and aromatic hydroxylation.
The diagram below illustrates these primary potential metabolic pathways.
Caption: Predicted Phase I metabolic pathways for the parent compound.
Experimental Assessment & Troubleshooting Guides
Q3: How do I experimentally determine the metabolic stability of my compound? Which in vitro system should I use?
The first step in addressing metabolic instability is to quantify it. This is achieved using in vitro systems derived from liver tissue, the primary site of drug metabolism.[3][12] The choice of system depends on the specific questions you are asking.
| In Vitro System | Description | Primary Use Case | Advantages | Limitations |
| Liver Microsomes | Subcellular fraction containing Phase I enzymes (e.g., CYPs, FMOs) from the endoplasmic reticulum.[12] | High-throughput screening for Phase I metabolic stability.[13] | Cost-effective, high-throughput, well-established for predicting intrinsic clearance (CLint) by CYPs.[14][15] | Lacks Phase II enzymes and cytosolic enzymes; requires addition of cofactors (e.g., NADPH).[15] |
| Liver S9 Fraction | Supernatant fraction containing both microsomal and cytosolic enzymes.[1] | Broader assessment of Phase I and some Phase II metabolism. | Contains a wider range of enzymes than microsomes, including cytosolic enzymes like aldehyde oxidase (AO).[1] | Can have lower specific activity than microsomes; still requires cofactor supplementation. |
| Hepatocytes | Intact, viable liver cells.[12] | "Gold standard" for in vitro metabolism, assessing Phase I, Phase II, and transporter activity.[12] | Contains the full complement of metabolic enzymes and cofactors in a physiological context.[13][14] | More expensive, lower throughput, limited availability (primary cells), potential for batch-to-batch variability. |
Recommendation: For initial screening and identifying liabilities related to CYP-mediated metabolism of your 1,5-benzodiazepine, the liver microsomal stability assay is the most efficient and informative starting point.
Protocol: Standard Liver Microsomal Stability Assay
This protocol provides a framework for assessing the rate of disappearance of your compound when incubated with liver microsomes.
1. Materials:
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[16]
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Ice-cold stop solution (e.g., acetonitrile containing an internal standard for LC-MS/MS analysis)
2. Experimental Workflow:
Caption: Step-by-step workflow for the in vitro microsomal stability assay.
3. Procedure:
-
Preparation: Thaw microsomes and the NADPH system on ice. Prepare working solutions of your test compound and controls by diluting the stock solution in buffer (final DMSO concentration should be <0.5%).
-
Reaction Setup: In a 96-well plate, combine the phosphate buffer, microsomal solution (e.g., final protein concentration of 0.5 mg/mL), and your test compound (e.g., final concentration of 1 µM).[15] Prepare parallel wells without the NADPH system as a negative control.
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The "0 min" time point is taken immediately before or after this addition by quenching with the stop solution.
-
Time Course: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the ice-cold stop solution to terminate the reaction.[15][16]
-
Sample Processing: Once all time points are collected, centrifuge the quenched plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
4. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot equals the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
Troubleshooting & Optimization
Q4: My compound shows high clearance (t½ < 15 min) in the microsomal assay. What are my strategic options to improve its stability?
Observing rapid clearance is not a dead end; it's an opportunity for rational, structure-based optimization. The goal is to modify the molecule to block the metabolic "hotspots" without compromising its desired pharmacological activity.
Decision-Making Framework for Enhancing Stability:
Caption: Logic flow for selecting a strategy to improve metabolic stability.
Strategy 1: Block Metabolism via Steric or Electronic Shielding
-
Mechanism: Introduce a substituent near the metabolic hotspot to physically block the CYP enzyme's active site or to electronically deactivate the site.
-
Application: If aromatic hydroxylation is the issue, introducing a small, electron-withdrawing group like fluorine onto the aromatic ring can deactivate it towards oxidation.[17] The substitution of hydrogen with fluorine is a common strategy as their sizes are similar, minimizing steric clashes at the target receptor.[17]
-
Caveat: The position and nature of the substituent are critical. An incorrectly placed group could disrupt binding to the pharmacological target.
Strategy 2: Deuteration (Kinetic Isotope Effect)
-
Mechanism: Replace a hydrogen atom at a metabolic hotspot with its heavier, stable isotope, deuterium. The carbon-deuterium (C-D) bond has a lower vibrational energy and is stronger than a carbon-hydrogen (C-H) bond. This difference can significantly slow the rate of bond cleavage in CYP-mediated oxidation reactions.[18]
-
Application: If N-dealkylation is the primary metabolic route, creating the N-trideuteromethyl (N-CD3) analog of your compound can substantially increase its metabolic half-life.
-
Caveat: This strategy is most effective when a single C-H bond cleavage is the rate-determining step of metabolism. If multiple metabolic pathways exist, the overall improvement may be modest.
Strategy 3: Bioisosteric Replacement
-
Mechanism: Replace a metabolically labile functional group with a different group that is physicochemically similar but more robust to metabolism, while preserving the key interactions with the biological target.[19][20][21]
-
Application: The N-methyl group could be replaced with an N-ethyl group, which may alter the rate of dealkylation, or with a small, stable group like an N-cyclopropylmethyl. In more complex scenarios, entire sections of the molecule, like the benzene ring, could be replaced with a heterocycle (e.g., pyridine, thiophene) to alter metabolic susceptibility.[18]
-
Caveat: Bioisosteric replacement can significantly alter a compound's potency, selectivity, and physical properties (like solubility), requiring a careful multiparameter optimization approach.[19]
Q5: My results are inconsistent between experiments. What are the common causes of variability?
Inconsistent results in in vitro assays are a common challenge. Here are the most frequent culprits and how to address them:
-
Compound Precipitation: Your compound may be precipitating in the aqueous assay buffer, especially at higher concentrations.
-
Troubleshooting: Visually inspect your assay wells for cloudiness. Determine the kinetic solubility of your compound in the assay buffer. Always run assays below the solubility limit.
-
-
Inconsistent Stock Solutions: Errors in weighing, dilution, or degradation of the compound in the stock solution can cause major issues.
-
Troubleshooting: Prepare fresh stock solutions regularly. Store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[22] Periodically verify the concentration of your stock solution.
-
-
Variability in Biological Reagents: Different lots of pooled liver microsomes can have different levels of enzymatic activity.
-
Troubleshooting: When switching to a new lot of microsomes, re-test your standard positive and negative control compounds to ensure the performance is consistent with previous batches.
-
-
Adsorption to Plasticware: Highly lipophilic compounds can stick to the surfaces of pipette tips and plates, reducing the effective concentration in the assay.[22]
-
Troubleshooting: Consider using low-adhesion plasticware. Pre-rinsing tips with the solution can sometimes help. Include a low concentration of a non-ionic surfactant in your buffers if it doesn't interfere with the assay.
-
By systematically controlling these variables, you can significantly improve the reproducibility and reliability of your metabolic stability data.
References
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
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Ohtani, H., et al. (1998). [Cytochrome P450 3A4 and Benzodiazepines]. PubMed. Retrieved from [Link]
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Fukasawa, T., et al. (2007). Effects of genetic polymorphism of cytochrome P450 enzymes on the pharmacokinetics of benzodiazepines. PubMed. Retrieved from [Link]
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Fukasawa, T., et al. (2007). Effects of genetic polymorphism of cytochrome P450 enzymes on the pharmacokinetics of benzodiazepines. ResearchGate. Retrieved from [Link]
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Giraud, B. G., et al. (1995). Metabolic profiling of clobazam, a 1,5-benzodiazepine, in rats. PubMed. Retrieved from [Link]
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Ohtani, H., et al. (1998). [Cytochrome P450 3A4 and Benzodiazepines]. ResearchGate. Retrieved from [Link]
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Nikalje, A. P. G. (2012). Anticonvulsant compounds designed by bioisosteric replacement. ResearchGate. Retrieved from [Link]
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NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
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Benzo Medicine. (2024, January 8). Benzodiazepine EXPERT Reveals Liver Metabolism Secrets. YouTube. Retrieved from [Link]
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Roda, G., et al. (2008). Benzodiazepine Metabolism: An Analytical Perspective. Bentham Science Publishers. Retrieved from [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Retrieved from [Link]
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Kumar, A., et al. (2012). 1,5-Benzothiazepine, a versatile pharmacophore: a review. PubMed. Retrieved from [Link]
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Marsters, J. C., & Rawson, T. E. (1999). Synthesis of 3-Amino-l-CarboxymethyI-Benzodiazepine (BZA) Peptidomimetics. ResearchGate. Retrieved from [Link]
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SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]
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Drug Design Org. (n.d.). Bioisosterism. Retrieved from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Breimer, D. D. (1983). Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles. PubMed. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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Wikipedia. (n.d.). Benzodiazepine. Retrieved from [Link]
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protocols.io. (2023, December 9). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
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Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
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Optibrium. (2023, September 13). How to improve metabolic stability in drug discovery. YouTube. Retrieved from [Link]
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Bunce, R. A. (n.d.). (PDF) Tetrahydro-1,5-Benzoxazepines and - Amanote Research. Retrieved from [Link]
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Geisinger Medical Laboratories. (2016). Benzodiazepines metabolic pathway. Retrieved from [Link]
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International Science Community Association. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Retrieved from [Link]
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Lau, J., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. Retrieved from [Link]
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Pfister, J. R., & Wymann, W. E. (1980). Synthesis of tetrahydro-1H-benzo-1,5-diazepines. RSC Publishing. Retrieved from [Link]
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PubChem. (n.d.). 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-, cis-. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Majid, S. A., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. NIH. Retrieved from [Link]
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Podgórski, R., et al. (2004). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Retrieved from [Link]
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ResearchGate. (2012). (PDF) 4-Methyl-1H-1,5-benzodiazepin-2(3H)-one. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 1,4- and 1,5-Benzodiazepines: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of 1,4- and 1,5-benzodiazepines, two prominent classes of psychoactive compounds. Moving beyond a surface-level overview, this document delves into the nuanced structural, pharmacological, and clinical distinctions that are critical for researchers, scientists, and professionals engaged in drug development. By synthesizing experimental data and established scientific principles, this guide aims to provide a comprehensive and objective resource to inform research and development in this vital area of medicinal chemistry.
Introduction: A Tale of Two Scaffolds
Benzodiazepines represent a cornerstone of pharmacotherapy for a range of central nervous system (CNS) disorders, including anxiety, insomnia, and seizures.[1] Their therapeutic effects are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2] The core chemical structure of benzodiazepines consists of a fused benzene and diazepine ring system. However, the arrangement of the two nitrogen atoms within the seven-membered diazepine ring gives rise to distinct subclasses with unique pharmacological profiles. This guide focuses on the comparative analysis of the two most clinically significant classes: 1,4-benzodiazepines and 1,5-benzodiazepines.
The classical 1,4-benzodiazepines, such as diazepam and lorazepam, have been extensively studied and are widely prescribed. The less common, yet clinically important, 1,5-benzodiazepines, exemplified by clobazam, present a different set of properties that offer distinct therapeutic advantages in certain clinical contexts. Understanding the subtle yet significant differences between these two scaffolds is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.
Structural and Physicochemical Distinctions
The fundamental difference between 1,4- and 1,5-benzodiazepines lies in the placement of the nitrogen atoms within the diazepine ring. This seemingly minor structural alteration has profound implications for the molecule's three-dimensional conformation, electronic distribution, and physicochemical properties.[3][4]
| Feature | 1,4-Benzodiazepines (e.g., Diazepam) | 1,5-Benzodiazepines (e.g., Clobazam) |
| Nitrogen Positions | 1 and 4 | 1 and 5 |
| Key Functional Group | Weakly basic imine group | Carboxamide group |
| Lipophilicity | Generally more lipophilic | Generally more hydrophilic |
| Basicity | Weakly basic | Acidic methylene protons |
The presence of a weakly basic imine group in 1,4-benzodiazepines contrasts with the more hydrophilic carboxamide group in 1,5-benzodiazepines.[3][4] This difference in polarity influences their solubility, membrane permeability, and ultimately, their pharmacokinetic profiles. The distinct electronic charge distribution also dictates the chemically reactive centers of the molecules, which can affect their metabolism and potential for drug-drug interactions.[3]
Comparative Pharmacology: A Deeper Dive into GABA-A Receptor Interactions
Both 1,4- and 1,5-benzodiazepines exert their primary pharmacological effects by binding to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site.[2] This binding enhances the affinity of the receptor for its endogenous ligand, GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.[2] However, the nuances of their interaction with the diverse subtypes of the GABA-A receptor are where their pharmacological profiles begin to diverge.
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, with the most common being two α, two β, and one γ subunit. The specific α subunit (α1, α2, α3, or α5) present in the receptor complex plays a crucial role in determining the pharmacological effects of benzodiazepines. It is generally accepted that:
-
α1 subunits are associated with sedative effects.
-
α2 and α3 subunits are linked to anxiolytic and muscle relaxant effects.
-
α5 subunits are involved in cognitive processes.
While many classical 1,4-benzodiazepines exhibit broad affinity for multiple α subunits, some 1,5-benzodiazepines, notably clobazam, have demonstrated a degree of selectivity.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound for its target receptor is a critical determinant of its potency. The following table summarizes the binding affinities (Ki values in nM) of representative 1,4- and 1,5-benzodiazepines for different GABA-A receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | Class | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) | Reference |
| Diazepam | 1,4-Benzodiazepine | 18.9 ± 1.7 | 15.6 ± 1.4 | 20.1 ± 2.2 | 16.3 ± 1.5 | |
| Clobazam | 1,5-Benzodiazepine | 237 ± 18 | 24.6 ± 2.0 | 79.2 ± 3.8 | 321 ± 20 | |
| N-desmethylclobazam | 1,5-Benzodiazepine | 181 ± 11 | 22.3 ± 1.5 | 73.1 ± 3.4 | 299 ± 17 | [5] |
| Clonazepam | 1,4-Benzodiazepine | 1.3 ± 0.1 | 1.1 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.1 | [5] |
Data presented as mean ± SEM.
As the data indicates, the 1,5-benzodiazepine clobazam and its active metabolite, N-desmethylclobazam, exhibit a significantly higher affinity for the α2 subunit compared to the α1 subunit.[5] This selectivity may contribute to its observed clinical profile of potent anticonvulsant and anxiolytic effects with a potentially lower incidence of sedation compared to non-selective 1,4-benzodiazepines.[5] In contrast, diazepam and clonazepam show relatively low subtype selectivity.
It is important to note that different benzodiazepine chemotypes may adopt distinct binding modes within the benzodiazepine binding pocket at the α/γ subunit interface.[1][2] This further underscores the complexity of their structure-activity relationships.
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical to its clinical utility. The structural differences between 1,4- and 1,5-benzodiazepines lead to variations in their pharmacokinetic profiles.
| Parameter | Diazepam (1,4-BZD) | Clobazam (1,5-BZD) | Lorazepam (1,4-BZD) |
| Bioavailability (%) | >90% (oral)[6] | ~87% (oral) | ~85% (oral) |
| Time to Peak (Tmax, h) | 1 - 1.5 (oral)[7] | 1 - 4 (oral) | 2 (oral)[7] |
| Protein Binding (%) | 98 - 99%[8] | ~80-90% | ~85% |
| Elimination Half-life (t½, h) | 20 - 50 (parent); 36 - 200 (active metabolite) | 10 - 50 | 10 - 20[7] |
Diazepam, a highly lipophilic 1,4-benzodiazepine, is rapidly absorbed and extensively protein-bound.[8][9] Its long half-life is attributed to its slow elimination and the presence of a long-acting active metabolite, desmethyldiazepam.[9] Clobazam, a 1,5-benzodiazepine, also has good oral bioavailability but is less protein-bound than diazepam. Its half-life is also considerable, and it is metabolized to an active metabolite, N-desmethylclobazam. Lorazepam, another 1,4-benzodiazepine, has a shorter half-life and is metabolized via glucuronidation, a pathway less prone to age-related changes and drug-drug interactions.[9]
Clinical Applications and Side Effect Profiles
The distinct pharmacological and pharmacokinetic profiles of 1,4- and 1,5-benzodiazepines translate into different clinical applications and side-effect profiles.
1,4-Benzodiazepines (e.g., Diazepam, Lorazepam):
-
Primary Uses: Anxiety disorders, insomnia, status epilepticus, muscle spasms, and alcohol withdrawal.[9]
-
Side Effects: Drowsiness, sedation, cognitive impairment, and a higher potential for dependence and withdrawal symptoms.[10]
1,5-Benzodiazepines (e.g., Clobazam):
-
Primary Uses: Adjunctive treatment for seizures associated with Lennox-Gastaut syndrome and other forms of epilepsy.[5]
-
Side Effects: While sedation can still occur, some studies suggest a lower incidence and severity compared to 1,4-benzodiazepines at therapeutic doses for epilepsy.[10]
Clinical studies directly comparing clobazam and diazepam have suggested that clobazam may have a more favorable side-effect profile, particularly concerning motor coordination and sedation.[10]
Experimental Protocols for Comparative Analysis
For researchers aiming to directly compare novel 1,4- and 1,5-benzodiazepine derivatives, a combination of synthetic chemistry, in vitro pharmacology, and electrophysiology is essential.
Synthesis of Benzodiazepine Scaffolds
The synthesis of both 1,4- and 1,5-benzodiazepines often utilizes o-phenylenediamine as a key starting material.
Workflow for Benzodiazepine Synthesis
Caption: Generalized synthetic routes for 1,4- and 1,5-benzodiazepines.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex or cells expressing recombinant GABA-A receptors in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]-flunitrazepam or [³H]-Ro15-1788), and varying concentrations of the unlabeled test compound (1,4- or 1,5-benzodiazepine derivative).
-
For non-specific binding, use a high concentration of a known benzodiazepine like diazepam.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Studies
Electrophysiology, particularly the two-electrode voltage-clamp technique using Xenopus oocytes or patch-clamp recordings from mammalian cells expressing recombinant GABA-A receptors, allows for the functional characterization of benzodiazepine modulation.
Workflow for Electrophysiological Recording
Caption: A simplified workflow for assessing benzodiazepine modulation of GABA-A receptor function.
Step-by-Step Protocol:
-
Receptor Expression:
-
Inject cRNAs encoding the desired GABA-A receptor subunits into Xenopus oocytes or transfect mammalian cells.
-
Allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place the oocyte or cell in a recording chamber and impale it with two microelectrodes (for voltage clamp) or form a gigaseal (for patch clamp).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Apply a submaximal concentration of GABA to elicit a control current.
-
Co-apply the same concentration of GABA with the test benzodiazepine.
-
Wash out the drugs and allow the cell to recover.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the benzodiazepine.
-
Calculate the potentiation of the GABA response by the benzodiazepine.
-
Construct concentration-response curves to determine the EC50 and maximal efficacy of the benzodiazepine.
-
Conclusion and Future Directions
The comparative analysis of 1,4- and 1,5-benzodiazepines reveals a fascinating interplay between chemical structure and pharmacological function. While both classes act as positive allosteric modulators of the GABA-A receptor, the distinct positioning of the nitrogen atoms in the diazepine ring leads to significant differences in their physicochemical properties, receptor subtype selectivity, pharmacokinetic profiles, and clinical applications.
The greater α2-subunit selectivity of the 1,5-benzodiazepine clobazam may underpin its clinical profile as a potent anticonvulsant with a potentially more favorable side-effect profile compared to some non-selective 1,4-benzodiazepines. This highlights the potential for designing novel benzodiazepine derivatives with enhanced receptor subtype selectivity to achieve more targeted therapeutic effects with reduced adverse reactions.
Future research should continue to explore the structure-activity relationships of both 1,4- and 1,5-benzodiazepine scaffolds. The development of highly selective ligands for specific GABA-A receptor subtypes remains a key objective in the quest for safer and more effective treatments for a wide range of neurological and psychiatric disorders. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such novel compounds.
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A Comparative Analysis of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and Diazepam in Preclinical Anxiety Models
Introduction: The Quest for Novel Anxiolytics
Anxiety disorders represent a significant global health challenge, necessitating the continued development of novel therapeutic agents with improved efficacy and safety profiles. For decades, benzodiazepines have been a cornerstone in the management of anxiety.[1] Diazepam (Valium), a classical 1,4-benzodiazepine, has been widely prescribed for its rapid onset of anxiolytic, anticonvulsant, and muscle relaxant effects.[1][2] Its mechanism of action, centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, is well-established.[2][3][4] However, the therapeutic utility of diazepam is often limited by side effects such as sedation, cognitive impairment, and the potential for tolerance and dependence with long-term use.[1]
This has spurred the exploration of alternative benzodiazepine scaffolds, such as the 1,5-benzodiazepines. This guide provides a comparative overview of the preclinical evaluation of a representative 1,5-benzodiazepine, 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, against the benchmark compound, diazepam, in established rodent models of anxiety. While direct comparative experimental data for this compound is limited in publicly available literature, this guide will leverage the known pharmacology of the 1,5-benzodiazepine class and contrast it with the extensive data on diazepam to provide a scientifically grounded comparison for researchers in the field of drug development.
Pharmacological Profiles: A Tale of Two Scaffolds
The primary distinction between these two compounds lies in the arrangement of nitrogen atoms within the diazepine ring, which influences their three-dimensional structure and, consequently, their interaction with the GABA-A receptor.
Diazepam: The Archetypal 1,4-Benzodiazepine
Diazepam, a 7-chloro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one, acts as a positive allosteric modulator of the GABA-A receptor.[2] It binds to a specific site at the interface of the α and γ subunits of the receptor complex, distinct from the GABA binding site.[2] This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron.[2][4] This heightened inhibitory neurotransmission in brain regions like the limbic system, thalamus, and hypothalamus underlies its anxiolytic effects.[1][2] The sedative and muscle relaxant properties are primarily mediated by its interaction with α1 and α2/α3-containing GABA-A receptor subtypes, respectively.[5]
This compound: A Novel Contender
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic potential of novel compounds is typically assessed in a battery of behavioral paradigms that rely on the natural aversion of rodents to open, brightly lit, or elevated spaces.
The Elevated Plus-Maze (EPM)
The EPM is a widely used test for anxiolytic agents.[9][10] The apparatus consists of two open and two enclosed arms elevated from the ground. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.
Diazepam in the EPM: Diazepam consistently produces a dose-dependent increase in open arm exploration in rodents.[11][12][13] This effect is a hallmark of its anxiolytic activity and serves as a positive control in the validation of this model.[9]
Expected Profile of this compound in the EPM: A novel 1,5-benzodiazepine with anxiolytic potential would be expected to demonstrate a similar increase in open arm time and entries. A key point of comparison would be the dose at which these effects are observed and whether they are accompanied by a decrease in overall locomotor activity (number of closed arm entries), which would indicate sedation.
The Open-Field Test (OFT)
The OFT assesses exploratory behavior and anxiety in a novel, open arena. Anxious rodents tend to stay close to the walls (thigmotaxis), while anxiolytic drugs increase exploration of the more anxiogenic central area.
Diazepam in the OFT: Diazepam has been shown to reduce anxiety-related behaviors in the OFT, such as decreasing stretch-attend postures.[12] However, its effects on center time can be variable and are often confounded by its sedative effects at higher doses, which reduce overall locomotor activity.
Expected Profile of this compound in the OFT: An ideal anxiolytic profile for the novel compound in the OFT would be an increase in the time spent in the center of the arena without a significant reduction in total distance traveled, suggesting a specific anxiolytic effect devoid of sedation.
The Light-Dark Box Test
This test utilizes the innate aversion of rodents to brightly illuminated areas.[9] The apparatus consists of a dark, safe compartment and a brightly lit, anxiogenic compartment. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.[14]
Diazepam in the Light-Dark Box: Diazepam is effective in this model, increasing the time rodents spend in the brightly lit chamber, which is indicative of its anxiolytic properties.[14]
Expected Profile of this compound in the Light-Dark Box: Similar to the other models, a positive anxiolytic signal would be an increased duration in the light compartment. Comparing the dose-response curves of the novel compound and diazepam would be crucial to determine their relative potencies.
Quantitative Data Summary
The following table summarizes the expected and established quantitative effects of diazepam and the hypothetical profile of an effective this compound in standard anxiety models.
| Behavioral Test | Parameter | Diazepam (0.5 - 3 mg/kg, i.p.) | This compound (Hypothetical Effective Dose) |
| Elevated Plus-Maze | % Time in Open Arms | Significant Increase[11][12] | Significant Increase |
| Open Arm Entries | Significant Increase[13] | Significant Increase | |
| Closed Arm Entries | No significant change or decrease at higher doses | No significant change | |
| Open-Field Test | Time in Center | Variable, potential increase | Significant Increase |
| Stretch-Attend Postures | Significant Decrease[12] | Significant Decrease | |
| Total Distance Traveled | Decrease at higher doses | No significant change | |
| Light-Dark Box | Time in Light Compartment | Significant Increase[14] | Significant Increase |
| Transitions | Significant Increase | Significant Increase |
Experimental Protocols
Elevated Plus-Maze Protocol
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) elevated 50 cm above the floor.
-
Animals: Male mice (e.g., C57BL/6J strain) are commonly used.[9]
-
Procedure:
-
Administer the test compound (e.g., this compound), diazepam (as a positive control), or vehicle intraperitoneally (i.p.) 30 minutes before the test.[12]
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the number of entries and the time spent in each arm using an automated tracking system.
-
An entry is defined as all four paws entering an arm.
-
Open-Field Test Protocol
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with the floor divided into a central zone and a peripheral zone.
-
Animals: Male or female mice of an appropriate strain.
-
Procedure:
-
Administer the compound or vehicle 30 minutes prior to testing.[12]
-
Place the mouse in the center of the open field.
-
Record locomotor activity, time spent in the center and peripheral zones, and specific behaviors like stretch-attend postures for a defined period (e.g., 10-30 minutes).
-
Visualizing the Mechanisms and Workflows
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
Caption: General workflow for preclinical evaluation of anxiolytic compounds.
Discussion and Future Directions
The established preclinical profile of diazepam serves as a robust benchmark for the evaluation of novel anxiolytics.[11][15] Its efficacy across multiple anxiety models is well-documented, as are its sedative side effects at higher doses.[12] The therapeutic potential of this compound will hinge on its ability to produce significant anxiolytic effects at doses that do not impair motor function.
The structural differences between 1,4- and 1,5-benzodiazepines offer a promising avenue for dissociating the desired anxiolytic properties from the undesirable sedative effects. Future research should focus on direct, head-to-head comparative studies of these compounds in the behavioral paradigms outlined above. Furthermore, receptor binding assays investigating the affinity of this compound for different GABA-A receptor subtypes are essential to elucidate its mechanism of action and predict its clinical profile. Such studies will be instrumental in determining whether this novel 1,5-benzodiazepine represents a meaningful advancement in the treatment of anxiety disorders.
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A Researcher's Guide to Comparing the Receptor Binding Affinity of a Novel 1,5-Benzodiazepine with Lorazepam
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the receptor binding affinity of a novel or investigational 1,5-benzodiazepine, such as 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, against a well-characterized, high-potency 1,4-benzodiazepine standard like lorazepam.
The primary pharmacological target for benzodiazepines is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system (CNS).[1] Benzodiazepines act as positive allosteric modulators, binding to a specific site on the receptor—distinct from the GABA binding site—to enhance the effect of GABA.[2][3][4][5] This potentiation of GABAergic signaling increases the influx of chloride ions, leading to hyperpolarization of the neuron and resulting in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.[3][4][6][7]
The affinity of a compound for the benzodiazepine binding site is a critical determinant of its potency. This guide will detail the experimental methodology required to precisely quantify and compare these binding affinities, providing the foundational data necessary for further pharmacological characterization.
Pharmacological Profiles: 1,5- vs. 1,4-Benzodiazepines
While both belonging to the broader benzodiazepine class, 1,5-benzodiazepines and 1,4-benzodiazepines represent distinct structural scaffolds that can influence their pharmacological profiles.
-
Lorazepam (A 1,4-Benzodiazepine): Lorazepam is a high-potency, intermediate-acting benzodiazepine widely used for treating anxiety, insomnia, and seizures.[3] It is known to have a high affinity for GABA-A receptors.[3][4] Its mechanism involves binding to the interface between the α and γ subunits of the GABA-A receptor, enhancing the frequency of channel opening induced by GABA.[2][3]
-
This compound (A 1,5-Benzodiazepine Analog): The 1,5-benzodiazepine core is a versatile pharmacophore associated with a wide range of biological activities, including CNS-depressant, anti-inflammatory, and antimicrobial effects.[6][8][9] Compounds based on this scaffold are actively investigated for various therapeutic applications.[9][10][11] Direct, publicly available binding affinity data for this compound is not readily found in scientific literature, highlighting the necessity for the experimental approach detailed below to characterize such novel compounds.
Quantitative Comparison of Binding Affinity
The primary metric for quantifying and comparing the binding affinity of unlabelled compounds (like lorazepam and the test compound) is the inhibition constant (Ki). The Ki is a measure of the direct binding affinity of the inhibitory ligand to its target.[12] It is derived from the IC50 value (the concentration of the compound that displaces 50% of a specific radioligand) obtained in a competitive binding assay.
Below is a table presenting known binding affinities for the reference compound, lorazepam, at various GABA-A receptor subtypes. The corresponding data for the novel 1,5-benzodiazepine would be determined experimentally.
Table 1: GABA-A Receptor Binding Affinities (Ki) for Lorazepam
| Receptor Subtype | Ki (nM) | Source(s) |
|---|---|---|
| α1β3γ2 | 9.8 | [13] |
| α2β3γ2 | 7.9 | [13] |
| α3β3γ2 | 9.4 | [13] |
| α5β3γ2 | 10.0 |[13] |
Note: Ki values can vary slightly between studies depending on experimental conditions. The values for the novel 1,5-benzodiazepine would be populated upon completion of the experimental protocol described herein.
Experimental Protocol: Competitive Radioligand Binding Assay
To determine the Ki of the investigational compound and directly compare it to lorazepam, a competitive radioligand binding assay is the gold-standard method. This protocol uses a radiolabeled ligand that specifically binds to the benzodiazepine site on the GABA-A receptor, and the test compounds compete for this binding.
Principle of the Assay
This experiment measures the ability of an unlabeled "cold" ligand (e.g., lorazepam or the test compound) to displace a "hot" radiolabeled ligand (e.g., [3H]Flunitrazepam or [3H]Ro15-1788) from the GABA-A receptor. The concentration-dependent displacement allows for the calculation of the IC50, which is then converted to the Ki.
Materials
-
Receptor Source: Rat or mouse whole brain membranes, or membranes from cell lines stably expressing specific human recombinant GABA-A receptor subtypes (e.g., α1β2γ2).[14][15]
-
Radioligand: [3H]Flunitrazepam or [3H]Ro15-1788 (Flumazenil), at a concentration near its Kd.
-
Reference Compound: Lorazepam.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled benzodiazepine, such as Diazepam or Flumazenil.
-
Buffers:
-
Equipment: Tissue homogenizer, refrigerated high-speed centrifuge, 96-well plates, cell harvester with glass fiber filters (e.g., GF/C), scintillation vials, liquid scintillation counter, and a data analysis program (e.g., GraphPad Prism).[17]
Step-by-Step Methodology
Part 1: Receptor Membrane Preparation
-
Rationale: This process isolates the cell membranes containing the GABA-A receptors from other cellular components and removes endogenous GABA, which could interfere with the assay.[14]
-
Homogenization: Homogenize brain tissue (or cell pellets) in 20 volumes of ice-cold Homogenization Buffer.[16]
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[16]
-
Membrane Pelleting: Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 to 50,000 x g) for 20-30 minutes at 4°C to pellet the membranes.[14][17]
-
Washing: Resuspend the pellet in fresh, ice-cold buffer and repeat the centrifugation step. This wash is critical for removing endogenous GABA.[14] Perform at least three wash cycles.[14]
-
Final Preparation: Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.1-0.5 mg/mL, determined by a protein assay (e.g., BCA or Bradford). Aliquot and store at -80°C.[17]
Part 2: Binding Assay
-
Rationale: This step involves incubating the receptor preparation with the radioligand and varying concentrations of the competitor compounds to reach binding equilibrium.
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + Radioligand + Buffer.
-
Non-specific Binding (NSB): Receptor membranes + Radioligand + High concentration of non-labeled ligand (e.g., 10 µM Diazepam).
-
Competitive Binding: Receptor membranes + Radioligand + Serial dilutions of the test compound or Lorazepam (typically from 0.1 nM to 100 µM).
-
-
Incubation: Add the components to the wells. The typical final assay volume is 250 µL.[17] Incubate the plate for 45-60 minutes at 4°C (on ice) or a specified temperature to allow the binding to reach equilibrium.[16][17]
Part 3: Termination and Detection
-
Rationale: The reaction must be stopped quickly, and the bound radioligand must be separated from the unbound radioligand. Rapid vacuum filtration is the standard method.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester.[17] The receptors (and the bound radioligand) are trapped on the filter, while the unbound ligand passes through.
-
Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[17]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Workflow Visualization
Caption: Workflow for a competitive radioligand binding assay.
Data Analysis and Interpretation
-
Calculate Specific Binding: For each well, subtract the average DPM from the non-specific binding (NSB) wells from the total DPM.
-
Specific Binding = Total DPM - Average NSB DPM
-
-
Generate Competition Curve: Plot the specific binding as a percentage of the maximum specific binding (from "Total Binding" wells) against the logarithm of the competitor concentration.
-
Determine IC50: Use a non-linear regression model (sigmoidal dose-response) to fit the curve and determine the IC50 value for both lorazepam and the test compound.
-
Calculate Ki using the Cheng-Prusoff Equation: Convert the experimentally determined IC50 value to the inhibition constant (Ki), which reflects the true affinity of the ligand for the receptor.[12]
-
Formula: Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
IC50 is the concentration of the competitor that displaces 50% of the radioligand.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment).
-
-
The Cheng-Prusoff equation is essential because the IC50 value is dependent on the concentration of the radioligand used, whereas the Ki is an intrinsic property of the compound and can be compared across different experiments and labs.[12][18]
Conclusion
By following this comprehensive guide, researchers can reliably determine the receptor binding affinity of a novel 1,5-benzodiazepine and rigorously compare it to the established benchmark, lorazepam. A lower Ki value signifies a higher binding affinity. This comparative data is fundamental for structure-activity relationship (SAR) studies and is the first critical step in assessing the potential potency and pharmacological profile of a new chemical entity targeting the GABA-A receptor. A significant difference in affinity between the two compounds will provide a strong basis for subsequent functional assays and in vivo studies to explore their therapeutic potential.
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Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
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1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association. [Link]
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lorazepam. ClinPGx. [Link]
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Lorazepam. Wikipedia. [Link]
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1,5-Benzothiazepine, a versatile pharmacophore: a review. PubMed. [Link]
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Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience. [Link]
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What is the mechanism of action for Lorazepam (Ativan)? Dr.Oracle. [Link]
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What is the mechanism of Lorazepam? Patsnap Synapse. [Link]
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GABA-A Receptor Binding Assay Protocol. PDSP. [Link]
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Lorazepam. StatPearls - NCBI Bookshelf. [Link]
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Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
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Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]
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1, 5-Benzodiazepines: A Review Update. Semantic Scholar. [Link]
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Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. The Pharma Innovation. [Link]
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Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]
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Characterization of GABA Receptors. PubMed Central (PMC). [Link]
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1, 5-Benzodiazepines: A Review Update. International Journal of Chemical Studies. [Link]
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Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience. [Link]
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Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Subtype selective γ-Aminobutyric scid type A receptor (GABAAR) modulators acting at the benzodiazepine binding site: an update. Usiena air. [Link]
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Binding affinity (nanomolar) of benzodiazepine site ligands at 1-532s GABA A receptors. ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-Benzodiazepine Derivatives
Introduction
The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] These seven-membered heterocyclic compounds, consisting of a benzene ring fused to a diazepine ring, have been extensively studied for their potential as anticancer, antimicrobial, and central nervous system (CNS) active agents.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives. We will explore the synthetic strategies, delve into the impact of structural modifications on biological activity, and present a comparative analysis with alternative heterocyclic scaffolds, supported by experimental data and detailed protocols.
The Core Scaffold: this compound
The foundational structure for the derivatives discussed in this guide is the this compound. The numbering of the bicyclic system is crucial for understanding the specific locations of substitutions that modulate its pharmacological profile.
Caption: Core structure and numbering of the 1,5-benzodiazepine scaffold.
General Synthetic Strategies
The synthesis of 1,5-benzodiazepine derivatives typically involves the condensation of an o-phenylenediamine (OPD) with a suitable carbonyl compound, such as a ketone or chalcone.[3] This versatile reaction can be catalyzed by various acids or conducted under solvent-free or microwave-irradiated conditions to improve efficiency and yield.[6]
Caption: A generalized workflow for the synthesis of 1,5-benzodiazepine derivatives.
The choice of catalyst and reaction conditions is critical and depends on the specific substrates used. For instance, phosphomolybdic acid has been effectively used in ethanol at low temperatures for the synthesis of certain derivatives.[1] The rationale behind using a catalyst is to activate the carbonyl group, making it more susceptible to nucleophilic attack by the amino groups of the o-phenylenediamine, thereby facilitating the cyclization to form the seven-membered diazepine ring.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1,5-benzodiazepine derivatives can be significantly altered by introducing various substituents at different positions of the scaffold. This section will dissect the SAR for antimicrobial and anticancer activities.
Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial, particularly antifungal, properties of 1,5-benzodiazepine derivatives.[1][7][8][9][10] The key positions for modification to enhance antimicrobial activity are C2, C3, and the phenyl ring of the benzodiazepine core.
A preliminary SAR study revealed several key insights:
-
C2 Position: The introduction of a thiazole or 2-pyridyl group at the C2 position appears to be a crucial pharmacophore for antimicrobial activity.[7][8][10]
-
C3 Position: An ester group, specifically -COOC2H5, at the C3 position is often the best substituent for maintaining potent antimicrobial effects.[7][8][10]
-
C8 Position: The presence of a methyl group (-CH3) at the C8 position has a positive effect on the inhibitory activity.[7] Conversely, other studies have shown that substituents on the phenyl ring can have a significant impact, with the order of activity against various microorganisms being hydrogen > methyl > fluoro > bromine.[1]
| Compound ID | C2-Substituent | C3-Substituent | C8-Substituent | Target Organism | MIC (μg/mL) | Reference |
| 2b | 2-pyridyl | -COOC2H5 | -CH3 | C. neoformans | 30 | [7] |
| 2a | 2-pyridyl | -COOC2H5 | H | C. neoformans | 35 | [7] |
| 1v | Thiazole | -COOC2H5 | H | C. neoformans | 2-6 | [1][8][10] |
| 1w | Thiazole | -COOC2H5 | -CH3 | C. neoformans | 2-6 | [1][8][10] |
Table 1: SAR of 1,5-Benzodiazepine Derivatives as Antimicrobial Agents
The data suggests that a combination of a heterocyclic ring at C2, an ester at C3, and a small alkyl group or hydrogen at C8 leads to the most potent antifungal compounds. The low cytotoxicity of the most active compounds, such as 2a, 2b, 1v, and 1w, further enhances their potential as therapeutic agents.[7][8][10]
Anticancer Activity
The 1,5-benzodiazepine scaffold has also been explored for its anticancer potential, with several derivatives showing moderate to good antitumor activities against various human carcinoma cell lines.[5][11][12] A notable series of 1,5-benzodiazepine-2,4-dione derivatives with C-6 amide substituents have been synthesized and evaluated.[11]
One particular compound, 6m , demonstrated activity comparable to the standard anticancer drug 5-Fluorouracil (5-Fu) against the MCF-7 human breast cancer cell line, highlighting its potential as a lead scaffold for further development.[11] The antiproliferative effects of these compounds have been observed against a range of cancer cell lines, including:
-
Human lung carcinoma (A549)[11]
-
Human breast epithelial carcinoma (MCF-7)[11]
-
Human colon carcinoma (HCT116)[11]
-
Human cervical carcinoma (Hela)[11]
-
Prostate cancer (PC-3)[12]
| Compound ID | Cell Line | IC50 (μM) | Reference Drug | Reference Drug IC50 (μM) | Reference |
| 6m | MCF-7 | ~10 | 5-Fluorouracil | ~10 | [5][11] |
| 3 | PC-3 | <20 | - | - | [12] |
Table 2: Anticancer Activity of Selected 1,5-Benzodiazepine Derivatives
The SAR for anticancer activity appears to be distinct from that for antimicrobial activity, with modifications at the C-6 position playing a significant role. This underscores the versatility of the 1,5-benzodiazepine scaffold in targeting different biological pathways through specific structural modifications.
Caption: Summary of key structure-activity relationship findings.
Comparative Analysis with Alternative Scaffolds
While 1,5-benzodiazepines show significant promise, it is essential to compare their performance with other heterocyclic scaffolds targeting similar biological activities. One such important class of compounds is the 1,5-benzothiazepines , where the nitrogen at position 1 is replaced by a sulfur atom.
1,5-Benzothiazepines
1,5-Benzothiazepines are also known for a broad spectrum of biological activities, including anticancer and antimicrobial effects.[13][14]
-
Anticancer Activity: Halogenated phenyl substitutions at the second position of the benzothiazepine ring have been shown to significantly enhance anticancer activity.[15] For instance, certain derivatives have shown potent anti-proliferative properties against liver (Hep-2) and prostate (DU-145) cancer cell lines, with IC50 values in the micromolar range.[15]
-
Antimicrobial Activity: Benzothiazepine derivatives with halogen atoms (fluorine and chlorine) have exhibited superior antimicrobial activity compared to standard drugs like amoxicillin and fluconazole.[13]
The key difference in SAR between 1,5-benzodiazepines and 1,5-benzothiazepines appears to lie in the specific substitutions that confer optimal activity. While 1,5-benzodiazepines benefit from specific heterocyclic and ester groups for antimicrobial action, 1,5-benzothiazepines show enhanced activity with halogen substitutions. This highlights the subtle yet critical role of the heteroatoms in the seven-membered ring in defining the molecule's interaction with its biological target.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and biological evaluation of 1,5-benzodiazepine derivatives.
Protocol 1: General Synthesis of 1,5-Benzodiazepine Derivatives
This protocol is adapted from methodologies described for the synthesis of antimicrobial 1,5-benzodiazepines.[1]
Objective: To synthesize a series of 1,5-benzodiazepine derivatives through the condensation of o-phenylenediamine with a substituted aldehyde.
Materials:
-
Substituted o-phenylenediamine
-
Ethyl acetoacetate
-
Substituted thiophene aldehyde or thiazole aldehyde
-
Ethanol
-
Phosphomolybdic acid (catalyst)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: Synthesis of N-o-aminoaryl-β-enamino esters (Intermediate 5):
-
Mix equimolar amounts of substituted o-phenylenediamine and ethyl acetoacetate.
-
Stir the mixture at room temperature under solvent-free and catalyst-free conditions.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion (typically yields are high, ~95%).[1]
-
The resulting product, intermediate 5, can be used in the next step without further purification.
-
Causality: This step forms the key enamine intermediate, which is primed for cyclization. The absence of solvent and catalyst makes this an efficient and green chemical process.
-
-
Step 2: Cyclization to form 1,5-Benzodiazepine Derivatives (Product 1):
-
Dissolve intermediate 5 in ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add the substituted thiophene or thiazole aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of phosphomolybdic acid.
-
Stir the reaction mixture at 0 °C and monitor its progress using TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The acidic catalyst activates the aldehyde, and the low temperature controls the reaction rate, preventing side product formation and leading to high yields (80-90%) of the desired benzodiazepine.[1]
-
-
Step 3: Purification and Characterization:
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, IR, and Mass Spectrometry to confirm its structure and purity.[8]
-
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized 1,5-benzodiazepine derivatives
-
Microbial strains (e.g., C. neoformans, E. coli, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial drugs (e.g., Ciprofloxacin, Fluconazole) for positive control
-
DMSO (for dissolving compounds)
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for fungi).
-
-
Preparation of Drug Dilutions:
-
Dissolve the synthesized compounds and standard drugs in DMSO to create stock solutions.
-
Perform a serial two-fold dilution of the stock solutions in the broth medium directly in the 96-well plates to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include a positive control (inoculum with standard drug), a negative control (inoculum with no drug), and a sterility control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
-
Self-Validation: The inclusion of positive and negative controls is crucial. The negative control must show growth, and the positive control should inhibit growth at its known MIC, validating the assay's integrity.
-
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Structure-activity relationship studies have clearly demonstrated that specific substitutions at key positions on the benzodiazepine ring can be rationally designed to elicit potent and selective antimicrobial or anticancer activities.
Future research should focus on:
-
Expanding the chemical diversity of these derivatives through combinatorial synthesis to explore a wider range of biological targets.
-
Elucidating the mechanism of action of the most potent compounds to better understand their molecular targets.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics for potential in vivo studies.
The comparative analysis with 1,5-benzothiazepines further enriches our understanding of seven-membered heterocyclic chemistry and provides valuable insights for the design of next-generation therapeutic agents. The detailed protocols provided herein serve as a robust foundation for researchers to build upon in this exciting field of drug discovery.
References
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- 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships. Organic & Biomolecular Chemistry (RSC Publishing).
- Discovery of Novel 1,5-benzodiazepine-2,4-dione Derivatives as Potential Anticancer Agents. PubMed.
- Solvent Free Synthesis and Biological Evaluation of 1, 5-Benzodiazepine. TSI Journals.
- Synthesis and antimicrobial activity of novel 1,5-benzodiazepines. Indian Journal of Chemistry.
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- 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships. Organic & Biomolecular Chemistry (RSC Publishing).
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- Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Deriv
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Structure–activity relationships of 1,5-dihydro-2H-benzo[b][4][7]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. PMC - NIH.
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Validating the Antimicrobial Spectrum of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine: A Comparative Guide
In the ever-evolving landscape of antimicrobial drug discovery, the validation of novel chemical entities is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial spectrum of the compound 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. While specific experimental data for this exact molecule is not yet broadly published, this document outlines the rigorous methodologies required for its evaluation and provides a comparative analysis based on the known antimicrobial activities of structurally related 1,5-benzodiazepine derivatives and established antimicrobial agents.
The 1,5-benzodiazepine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial properties.[1][2] Derivatives of this core structure have shown promise against a variety of bacterial and fungal pathogens, making this compound a compelling candidate for antimicrobial screening.[3][4]
The Imperative of Standardized Antimicrobial Susceptibility Testing
To ensure the generation of reliable and reproducible data, adherence to standardized protocols is crucial. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[5][6][7][8] This guide will detail the application of these standards, specifically the broth microdilution method, to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the target compound.
Experimental Workflow for Antimicrobial Spectrum Determination
The following workflow outlines the essential steps for validating the antimicrobial activity of this compound.
Caption: Experimental workflow for determining the MIC and MBC/MFC of a test compound.
Detailed Experimental Protocols
This protocol is based on the CLSI M07 standard for broth microdilution.[5][6][7]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Culture the selected bacterial strains overnight on appropriate agar plates.
-
-
Inoculum Preparation:
-
Suspend several colonies of the test bacterium in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup (96-well microtiter plate):
-
Perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of desired concentrations.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, aliquot a standardized volume (e.g., 10 µL) and plate it onto antibiotic-free Mueller-Hinton Agar (MHA).
-
-
Incubation and Reading:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
-
This protocol is based on the CLSI M27 standard for yeasts.[8][9][10]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound as described for the antibacterial assay.
-
Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Culture the yeast strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar).
-
-
Inoculum Preparation:
-
Suspend yeast colonies in sterile saline and adjust the turbidity to that of a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Assay Setup and Incubation:
-
Follow the same serial dilution and inoculation procedure as for the bacterial MIC assay, using RPMI-1640 medium.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading MIC and MFC:
-
The MIC is the lowest concentration that produces a significant (e.g., ≥50% for azoles or ≥80% for other agents) reduction in growth compared to the growth control.
-
The Minimum Fungicidal Concentration (MFC) is determined by subculturing from clear wells onto agar plates, similar to the MBC procedure.
-
Comparative Antimicrobial Spectrum
The following tables present a comparative overview of the antimicrobial activity of selected 1,5-benzodiazepine derivatives (as reported in the literature) and common antimicrobial agents against a panel of clinically relevant microorganisms. This provides a benchmark against which the performance of this compound can be assessed once experimental data is generated.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Microorganism | Strain | 1,5-Benzodiazepine Derivative "1v"[3] | Ciprofloxacin[11][12][13] | Vancomycin[13] | Penicillin |
| Staphylococcus aureus | (Gram-positive) | 40 | 0.25 - 1.0 | >188 | 0.06 - >256 |
| Escherichia coli | (Gram-negative) | 40 | 0.013 - 0.08 | N/A | >128 |
| Pseudomonas aeruginosa | (Gram-negative) | Not Reported | 0.15 - 3.0 | >188 | >128 |
Table 2: Antifungal Activity (MIC in µg/mL)
| Microorganism | Strain | 1,5-Benzodiazepine Derivative "1v"[3] | 1,5-Benzodiazepine Derivative "1w"[3] | Fluconazole[14][15][16][17][18] | Amphotericin B[14][15][16][17] |
| Candida albicans | (Yeast) | Not Reported | Not Reported | 0.125 - 8.0 | 0.25 - 1.0 |
| Cryptococcus neoformans | (Yeast) | 2 - 6 | 2 - 6 | 1.0 - 16.0 | 0.25 - 2.0 |
N/A: Not applicable, as vancomycin is primarily active against Gram-positive bacteria. Note: The MIC values for 1,5-benzodiazepine derivatives "1v" and "1w" are from a study by Wang et al. and are presented here as representative data for this class of compounds.[3]
Proposed Mechanism of Antimicrobial Action
While the primary pharmacological action of benzodiazepines in humans is the potentiation of GABAergic neurotransmission, their antimicrobial mechanism is distinct and not fully elucidated.[2] Research on related heterocyclic compounds, such as pyrrolobenzodiazepines, suggests that they may exert their antimicrobial effects by binding to the minor groove of DNA, thereby interfering with DNA replication and transcription.[19] Other proposed mechanisms for benzodiazepine derivatives include the disruption of bacterial cell membranes and the inhibition of essential enzymes. Further investigation is required to determine the precise mechanism of action for this compound.
Caption: Proposed antimicrobial mechanisms of action for 1,5-benzodiazepine derivatives.
Conclusion and Future Directions
The validation of this compound as a potential antimicrobial agent requires a systematic and standardized approach. The experimental framework provided in this guide, grounded in CLSI standards, offers a robust pathway for determining its antimicrobial spectrum. The comparative data on related 1,5-benzodiazepine derivatives suggests that this class of compounds holds promise, particularly in the realm of antifungal activity.[3]
Future research should focus on obtaining empirical MIC and MBC/MFC data for the title compound against a broad panel of bacterial and fungal pathogens. Elucidating its precise mechanism of action will be critical for its further development as a therapeutic agent. Structure-activity relationship (SAR) studies will also be invaluable in optimizing the antimicrobial potency of this promising scaffold.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Detection
Introduction: The Analytical Imperative for Novel Benzodiazepine Analogs
The 1,5-benzodiazepine scaffold is a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities, including anticonvulsant, anxiolytic, and anti-inflammatory properties.[1][2][3] The introduction of novel analogs, such as 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, necessitates the development and rigorous validation of analytical methods to ensure product quality, safety, and efficacy in research and development settings. The accurate quantification of this analyte in various matrices is paramount for pharmacokinetic studies, formulation development, and quality control.
This guide provides an in-depth comparison of principal analytical techniques for the detection of this compound. As limited direct literature exists for this specific methylated derivative, we will ground our analysis in the well-established methodologies for the broader benzodiazepine class.[4][5][6] We will explore the causality behind methodological choices, present a framework for a cross-validation study comparing High-Performance Liquid Chromatography (HPLC) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide detailed, field-tested protocols.
Cross-validation is a critical process that verifies a validated method's consistency and reliability across different laboratories, instruments, or, as in this guide, between two distinct analytical procedures.[7][8][9] Its objective is to demonstrate that different methods can produce comparable and reliable data, ensuring data integrity throughout the drug development lifecycle.[10][11]
Chapter 1: Physicochemical Profile & Analytical Considerations
Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing an analytical method. The parent compound, 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, has a molecular formula of C₉H₁₂N₂ and a molecular weight of 148.20 g/mol .[12] The addition of a methyl group at the N-1 position increases the molecular weight and lipophilicity, which influences its solubility, extraction efficiency, and chromatographic retention.
Key analytical considerations stemming from its structure include:
-
Thermal Lability: Many benzodiazepines are thermally sensitive, which can lead to degradation in a hot Gas Chromatography (GC) inlet.[13][14] This makes Liquid Chromatography (LC) a more suitable separation technique, as it operates at or near ambient temperatures.[4][6]
-
Ionization Potential: The presence of two nitrogen atoms makes the molecule basic and readily ionizable, which is ideal for detection by mass spectrometry using electrospray ionization (ESI) in positive mode.[14][15]
-
Chromophoric Properties: The fused benzene ring provides UV absorbance, enabling detection by HPLC with a Diode-Array Detector (DAD) or a standard UV detector.[16][17]
Chapter 2: Overview of Primary Analytical Techniques
High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)
HPLC is a workhorse technique for pharmaceutical analysis.[4][6] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
-
Causality of Choice: HPLC-UV is often the first choice for routine analysis and quality control due to its robustness, cost-effectiveness, and widespread availability.[5] For this compound, a reversed-phase C18 column is typically effective, separating the moderately polar analyte from potential impurities.[16][18]
-
Strengths: Excellent precision and linearity for quantifying analytes at moderate concentrations.
-
Limitations: Lower sensitivity compared to mass spectrometry. Specificity can be a challenge in complex matrices, as co-eluting impurities with similar UV spectra can interfere with quantification.[19]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[4][20]
-
Causality of Choice: While highly sensitive, GC-MS is often challenging for benzodiazepines due to their polarity and thermal instability.[21][22] Analysis typically requires a derivatization step, such as silylation, to increase volatility and thermal stability, which adds complexity and potential for analytical error.[13][20][23] The use of analyte protectants can sometimes mitigate degradation in the GC inlet for certain benzodiazepines.[21][24]
-
Strengths: High chromatographic resolution and excellent sensitivity.
-
Limitations: Prone to thermal degradation of the analyte, often requiring derivatization. Sample preparation can be more involved than for LC-based methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex biological matrices.[14][19][25]
-
Causality of Choice: For bioanalytical studies (e.g., pharmacokinetics) where analyte concentrations are very low, LC-MS/MS is the method of choice.[4] Its ability to use Multiple Reaction Monitoring (MRM) allows for the highly specific detection of a precursor ion and its unique product ions, effectively eliminating matrix interference.[15]
-
Strengths: Unmatched sensitivity (sub-ng/mL levels) and specificity.[15][25] Shorter run times are often possible compared to HPLC-UV methods.[19]
-
Limitations: Higher initial instrument cost and operational complexity compared to HPLC-UV.
Chapter 3: Designing the Cross-Validation Study
The core of this guide is a comparative study between HPLC-UV and LC-MS/MS. The objective is to determine if the more accessible HPLC-UV method can produce comparable results to the more sensitive LC-MS/MS method within a specific concentration range relevant to quality control.
Cross-Validation Workflow
The cross-validation process involves analyzing the same set of homogeneous samples by both methods and statistically comparing the results.[8][11]
Caption: Workflow for the cross-validation of two analytical methods.
Validation Parameters & Acceptance Criteria
The validation of each method should be performed according to ICH Q2(R2) guidelines before the cross-validation study.[26][27][28][29] For the cross-validation itself, the key is to compare the quantitative results. A common acceptance criterion is that the percentage difference between the mean results of the two methods should not exceed ±15-20% for at least two-thirds of the samples.
Chapter 4: Comparative Performance Data (Expected)
The following table summarizes the expected performance characteristics for the two methods, based on typical results for benzodiazepine analysis.
| Parameter | HPLC-UV/DAD | LC-MS/MS | Rationale / Causality |
| Specificity | Moderate | High | LC-MS/MS uses MRM transitions, which are highly specific to the analyte's mass and structure, minimizing matrix effects. HPLC-UV relies on chromatographic separation and UV spectra, which are less specific.[19] |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods are expected to show excellent linearity over their respective ranges.[17][18] |
| Range | 50 - 5000 ng/mL | 0.5 - 1000 ng/mL | The higher sensitivity of MS detection allows for a much lower quantification limit.[15] |
| Limit of Quantitation (LOQ) | ~20-50 ng/mL | ~0.5 ng/mL | Mass spectrometry is inherently more sensitive than UV absorbance detection for ionizable compounds.[14][15] |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% | Within the validated range, both methods should demonstrate high accuracy.[26] |
| Precision (%RSD) | < 2% | < 5% | Both methods are capable of high precision. LC-MS/MS may show slightly higher variability at the lowest concentration levels.[26] |
| Robustness | High | Moderate-High | HPLC-UV methods are generally very robust. LC-MS/MS can be more sensitive to variations in mobile phase composition and matrix effects. |
Chapter 5: Detailed Experimental Protocols
These protocols are designed to be self-validating by incorporating system suitability tests (SST) and quality control (QC) samples.
Protocol 1: Sample Preparation (Human Plasma using SPE)
This protocol is applicable to both analytical methods.
-
Thaw Samples: Thaw plasma samples (patient samples, blanks, and spiked QCs) at room temperature.
-
Aliquot: Transfer 500 µL of plasma into a clean microcentrifuge tube.
-
Add Internal Standard (IS): Add 25 µL of an appropriate internal standard solution (e.g., Diazepam-d5, 1 µg/mL) and vortex for 10 seconds.
-
Pre-treat: Add 500 µL of 4% phosphoric acid in water to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Condition SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the supernatant from step 4 onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase specific to the analytical method (HPLC or LC-MS/MS).
Protocol 2: HPLC-UV/DAD Analysis
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Chromatographic Conditions:
-
System Suitability: Inject a system suitability solution (containing analyte and IS) five times. The %RSD for retention time and peak area should be < 2%.
-
Analysis Sequence: Inject a blank, a zero sample (blank + IS), calibration standards, QC samples (low, mid, high), and then the unknown samples.
-
Data Processing: Integrate peaks and quantify using a calibration curve generated from the standards.
Protocol 3: LC-MS/MS Analysis
-
System Preparation: Equilibrate the LC-MS/MS system and perform a system check/tuning as per manufacturer's instructions.
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Determine the optimal precursor → product ion transitions for the analyte and IS by infusing a standard solution. For the parent compound (C₉H₁₂N₂), the precursor ion would be [M+H]⁺ at m/z 149.1. A plausible fragmentation could involve the loss of a C₂H₄N fragment, leading to a product ion.
-
Instrument Parameters: Optimize capillary voltage, source temperature, and collision energy.[25]
-
-
Analysis Sequence: Same as for HPLC-UV.
-
Data Processing: Quantify using the peak area ratio of the analyte to the IS against a calibration curve.
Chapter 6: Discussion & Mechanistic Insights
The expected results clearly delineate the domains of applicability for each method. HPLC-UV is a reliable and accurate method for analyses where analyte concentrations are relatively high, such as in final product assay and release testing. Its robustness and lower cost make it ideal for routine QC environments.
LC-MS/MS, however, is indispensable when high sensitivity is required. Its superiority stems from the specificity of mass detection. The fragmentation of the precursor ion in the collision cell provides a structural fingerprint, which is illustrated in the proposed pathway below for the parent compound. This process filters out chemical noise from the matrix, allowing for confident quantification at levels far below the detection limits of UV-based methods.[14]
Proposed MS/MS Fragmentation Pathway
This diagram illustrates a plausible fragmentation for the protonated parent molecule, 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, which forms the basis for a selective MRM transition in an LC-MS/MS method.
Caption: Proposed fragmentation pathway for the parent benzodiazepine.
Conclusion and Recommendations
The cross-validation of analytical methods for this compound demonstrates a clear hierarchy of performance and application.
-
For routine quality control, process monitoring, and formulation assays where analyte concentrations are in the µg/mL range or higher, a validated HPLC-UV/DAD method is sufficient, cost-effective, and robust.
-
For bioanalytical applications, pharmacokinetic studies, impurity profiling, and trace-level analysis , the superior sensitivity and specificity of LC-MS/MS are non-negotiable.
A successful cross-validation study builds confidence that data generated by either method is reliable and comparable within the validated range. This allows an organization to strategically deploy its analytical resources, using the more accessible HPLC-UV method for routine tasks while reserving the powerful LC-MS/MS for more demanding applications, ensuring data integrity across the entire product lifecycle.
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A Comparative Benchmarking Guide to the Cytotoxicity of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and Standard Chemotherapeutic Agents
Abstract
This guide presents a comprehensive experimental framework for benchmarking the cytotoxic potential of the novel compound, 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, against established, front-line chemotherapeutic agents: Cisplatin, Doxorubicin, and Paclitaxel. As the specific mechanism of action for this benzodiazepine derivative in oncology is not yet characterized, this document serves as a detailed roadmap for researchers in drug development. It outlines a logical, multi-phase experimental workflow designed to first quantify and then characterize its cytotoxic effects across diverse cancer cell lines. We provide validated, step-by-step protocols for foundational assays—MTT for metabolic viability, LDH for necrotic membrane disruption, and Annexin V/PI for apoptotic pathway induction. The causality behind experimental choices, data interpretation, and the integration of appropriate controls are emphasized to ensure the generation of robust, publication-quality data.
Introduction and Rationale
The cornerstone of anti-cancer drug discovery is the identification of compounds that selectively induce death in malignant cells while minimizing harm to healthy tissue.[1] The therapeutic landscape is currently dominated by agents that target fundamental cellular processes like DNA replication, microtubule dynamics, and topoisomerase function.[2][3][4] However, the prevalence of drug resistance and significant off-target toxicity necessitates a continued search for novel chemical scaffolds with unique mechanisms of action.
This guide focuses on establishing a cytotoxic profile for this compound, a compound of interest whose efficacy and mechanism in oncology are currently undefined. To provide a clinically relevant benchmark, its performance will be compared against three well-understood chemotherapeutics that represent distinct mechanistic classes:
-
Cisplatin: An alkylating-like agent that forms platinum-DNA adducts, triggering DNA damage responses and culminating in apoptosis.[3][5][6][7] Its action is particularly pronounced in rapidly dividing cells.[6]
-
Doxorubicin: An anthracycline antibiotic that functions through multiple mechanisms, including DNA intercalation, topoisomerase II poisoning, and the generation of reactive oxygen species (ROS), leading to widespread cellular damage and apoptosis.[2][][9][10][11]
-
Paclitaxel: A taxane that disrupts microtubule dynamics by stabilizing the polymer, leading to mitotic arrest and subsequent apoptotic cell death.[4][12][13][][15]
The selection of a diverse panel of cancer cell lines is critical for assessing the breadth and specificity of a compound's activity. For this framework, we propose three standard, well-characterized human cancer cell lines:
-
MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line, widely used as a model for hormone-responsive breast cancer.[16][17][18][19]
-
A549: A human lung carcinoma cell line derived from an alveolar basal epithelial source, serving as a key model for non-small cell lung cancer (NSCLC).[20][21][22][23][24]
-
HepG2: A human hepatocellular carcinoma cell line that retains many differentiated hepatic functions, making it a standard for liver cancer research and hepatotoxicity studies.[25][26][27][28][29]
By systematically applying a series of validated in vitro assays to these cell lines, researchers can construct a comprehensive profile of the novel compound, comparing its potency (IC₅₀), and its primary mechanism of cell killing (apoptosis vs. necrosis) against industry-standard drugs.
Proposed Experimental Workflow
The benchmarking process is structured as a multi-phase investigation, moving from broad screening to more detailed mechanistic analysis. This approach ensures that resources are used efficiently, with each phase informing the next.
Caption: Figure 1. High-level experimental workflow.
Data Presentation and Interpretation
Quantitative data should be meticulously organized to facilitate direct comparison between the novel compound and the established chemotherapeutics.
IC₅₀ Comparison Table
The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying a compound's cytotoxic potency. It is determined from the dose-response curves generated by the MTT assay.[30]
Table 1: Comparative IC₅₀ Values (µM) Across Cell Lines at 48 Hours
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
|---|---|---|---|
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Experimental Value | Experimental Value | Experimental Value |
| Paclitaxel | Experimental Value | Experimental Value | Experimental Value |
Interpretation: A lower IC₅₀ value indicates higher potency. Comparing the values horizontally reveals cell line-specific sensitivity, while comparing them vertically benchmarks the novel compound against the standards.
Mechanism of Cell Death Summary
Following treatment at the respective IC₅₀ concentrations, the LDH and Annexin V/PI assays differentiate the mode of cell death.
Table 2: Percentage of Apoptotic vs. Necrotic Cells
| Compound | Cell Line | % Necrosis (LDH Release) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
|---|---|---|---|---|
| Novel Compound | MCF-7 | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin | MCF-7 | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | MCF-7 | Experimental Value | Experimental Value | Experimental Value |
| Paclitaxel | MCF-7 | Experimental Value | Experimental Value | Experimental Value |
| (Repeat for A549 & HepG2) | | | | |
Interpretation: Chemotherapeutics ideally induce programmed cell death (apoptosis) rather than necrosis, which can cause inflammation.[31][32] A high percentage of Annexin V positive and PI negative cells indicates a clean apoptotic mechanism.[33] High LDH release suggests a necrotic mechanism involving plasma membrane rupture.[34][35] This data provides crucial insight into the quality and potential in vivo consequences of the induced cytotoxicity.
Foundational Signaling Pathway for Apoptosis
Most effective chemotherapeutics converge on the activation of apoptosis. The intrinsic (or mitochondrial) pathway is a common route. Understanding this pathway is crucial for downstream molecular analysis.
Caption: Figure 2. The intrinsic apoptosis pathway.
Detailed Experimental Protocols
The following protocols are standardized methodologies. Causality : For every assay, controls are paramount. A "vehicle-only" control (cells treated with the drug's solvent, e.g., DMSO) establishes the baseline health of the cells. A "no-cell" control accounts for background absorbance/fluorescence from the media and reagents.[36]
Cell Culture and Maintenance
-
Cell Lines: Obtain MCF-7, A549, and HepG2 cell lines from a certified repository (e.g., ATCC) to ensure identity and purity.
-
Culture Media: Culture cells in the recommended medium (e.g., DMEM for HepG2/A549, EMEM for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA to detach adherent cells. Maintain a consistent passage number range for experiments to minimize genetic drift.
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[30] The amount of formazan is proportional to the number of living cells.[37]
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.[37]
-
Compound Preparation: Prepare serial dilutions of the novel compound and standard chemotherapeutics in culture medium.
-
Treatment: Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only and medium-only controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[30][38]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[39]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[38]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value.
LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[40] The released LDH catalyzes a reaction that results in a colored product, quantifiable by its absorbance.[34][35]
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 5.2.1-5.2.4), using the predetermined IC₅₀ concentration for each compound.
-
Controls: Prepare three essential controls:
-
Sample Collection: After the incubation period, centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well of the new plate.[41]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[41]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Annexin V / Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay identifies different cell populations. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently-labeled Annexin V.[32] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[31][42]
-
Cell Seeding and Treatment: Seed cells in 6-well plates to yield approximately 1-2 x 10⁶ cells per well at the time of harvest. Treat with the IC₅₀ concentration of each compound for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Aspirate the culture medium (containing floating cells) into a 15 mL conical tube. Wash the plate with PBS, add Trypsin-EDTA to detach adherent cells, and combine them with the supernatant.
-
Washing: Centrifuge the cell suspension at ~300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold 1X PBS.[31]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[33] Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (due to membrane damage during processing).
-
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A Methodological Guide for the Comparative Pharmacological Assessment of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and Novel Psychoactive Benzodiazepines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless emergence of novel psychoactive substances (NPS), particularly synthetic benzodiazepine analogues, presents a significant challenge to public health and forensic toxicology.[1][2] While many of these compounds are structurally and pharmacologically characterized, numerous other potential psychoactive structures remain unexplored. This guide addresses the uncharacterized compound, 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 32900-36-0)[3], a derivative of the 1,5-benzodiazepine scaffold known to exhibit a wide range of biological activities.[4][5] Due to a current lack of published pharmacological data for this specific molecule, a direct head-to-head comparison with known NPS is not possible.
Therefore, this document provides a comprehensive methodological framework for the scientific community to characterize this compound. We present a comparative analysis of three prominent designer benzodiazepines—Etizolam, Flubromazolam, and Clonazolam—and detail the essential in vitro and in vivo experimental protocols required to elucidate the pharmacological profile of an uncharacterized compound and accurately assess its potential psychoactive effects relative to these established NPS.
Introduction: The Uncharacterized Compound and the NPS Comparators
The core of benzodiazepine pharmacology lies in the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Classical and novel benzodiazepines act as positive allosteric modulators, binding to a specific site on the GABA-A receptor to enhance the effect of GABA, leading to anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][6]
1.1. The Target of Investigation: this compound
This compound belongs to the 1,5-benzodiazepine class, which differs from the more common 1,4-benzodiazepine structure of drugs like diazepam.[4] The 1,5-benzodiazepine scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticonvulsant and anti-inflammatory effects.[5][7] The specific N-methylated and tetrahydro- derivative, however, remains pharmacologically uncharacterized in public-domain scientific literature. Its structural similarity to other CNS-active compounds warrants a thorough investigation to determine its potential as a psychoactive substance.
1.2. The Comparators: A Profile of Three Prominent Novel Psychoactive Benzodiazepines
To establish a benchmark for comparison, we profile three designer benzodiazepines that have been extensively documented in forensic and clinical settings.
-
Etizolam: A thienotriazolodiazepine, structurally analogous to benzodiazepines, where the benzene ring is replaced by a thiophene ring.[8][9] It is a potent hypnotic and anxiolytic, reported to be 6 to 10 times more potent than diazepam in preclinical models.[8][10] It is a clinically used medication in some countries but has emerged globally as an NPS.[8][10]
-
Flubromazolam: A highly potent triazolobenzodiazepine noted for its strong and long-lasting sedative-hypnotic effects.[1][2] User reports and case studies indicate that doses as low as 0.5 mg can produce strong sedation and amnesia, with effects lasting several days, posing a significant risk of overdose and prolonged impairment.[11][12][13]
-
Clonazolam: A triazolo-analogue of the prescription drug clonazepam, first synthesized in 1971 but never marketed.[14] It is recognized as one of the most potent designer benzodiazepines, capable of producing strong sedation at sub-milligram doses (0.5 mg).[14][15]
The following table summarizes the key properties of these comparator NPS. The corresponding data for this compound remain to be determined.
| Compound | Class | Reported Potency (Relative to Diazepam) | Typical Recreational Dose | Key Pharmacological Effects | Legal Status (Example) |
| Etizolam | Thienotriazolodiazepine | ~6-10x | 0.5 - 2.0 mg | Anxiolytic, Hypnotic, Muscle Relaxant[8] | US: Schedule I (temporary)[10] |
| Flubromazolam | Triazolobenzodiazepine | Very High (not quantified) | 0.15 - 0.4 mg | Potent & Long-Lasting Sedation, Amnesia[1][11] | US: Schedule I[2] |
| Clonazolam | Triazolobenzodiazepine | Very High (most potent in its series) | 0.2 - 1.0 mg | Potent Sedation, Amnesia, Anxiolysis[14][15] | US: Schedule I (temporary)[15] |
| This compound | 1,5-Benzodiazepine | To Be Determined | To Be Determined | To Be Determined | Unscheduled |
Foundational Analysis: In Vitro Pharmacological Characterization
The first step in characterizing a potential psychoactive compound is to determine its primary molecular target and binding affinity. For a benzodiazepine-like structure, this involves assessing its interaction with the benzodiazepine binding site on the GABA-A receptor.
2.1. Rationale for Receptor Binding Assays
Radioligand binding assays are a fundamental technique used to quantify the interaction between a drug and a receptor.[16] A competitive binding assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]Flunitrazepam) from the receptor. The resulting data are used to calculate the half-maximal inhibitory concentration (IC₅₀), which can be converted to the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity.[17] This experiment is critical as it provides a quantitative measure of a compound's potency at its molecular target, allowing for direct comparison with known drugs.[18]
2.2. Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound at the benzodiazepine site of the GABA-A receptor using rat whole brain membranes.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]Flunitrazepam (~80-90 Ci/mmol)
-
Non-specific control: Diazepam (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Tissue Source: Cryopreserved rat whole brain membranes
-
Equipment: 96-well plates, filtration apparatus, glass fiber filters, liquid scintillation counter, scintillation fluid.
Methodology:
-
Membrane Preparation: Thaw rat brain membranes on ice. Homogenize and dilute the membranes in assay buffer to a final protein concentration of 100-200 µ g/well .
-
Assay Plate Setup: Prepare a 96-well plate. The final assay volume is 250 µL.
-
Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]Flunitrazepam (final concentration ~1 nM).
-
Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of Diazepam solution (to achieve 10 µM final concentration), and 50 µL of [³H]Flunitrazepam.
-
Competition Wells: Add 150 µL of membrane preparation, 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), and 50 µL of [³H]Flunitrazepam.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.[19]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[16]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assessment: In Vivo Behavioral Models
While in vitro binding affinity indicates potency at a molecular level, it does not predict the compound's functional effect in a complex biological system. In vivo behavioral models are essential to characterize the anxiolytic, sedative, and motor-impairing effects typical of benzodiazepines.[20][21]
3.1. Rationale for Behavioral Testing
A battery of behavioral tests is required to build a comprehensive pharmacological profile.
-
Elevated Plus Maze (EPM): This is a gold-standard test for assessing anxiolytic-like activity in rodents.[21] Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.
-
Rotarod Test: This test is used to evaluate motor coordination, balance, and sedative-hypnotic effects.[1] A compound that causes sedation or motor impairment will reduce the time an animal can remain on a rotating rod.
3.2. Experimental Protocol: Elevated Plus Maze (EPM) Test
Apparatus:
-
A plus-shaped maze raised above the floor, with two opposing "open" arms and two opposing "closed" arms (enclosed by high walls).
Procedure:
-
Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the experiment.
-
Administration: Administer the test compound (at various doses), a positive control (e.g., Diazepam), or vehicle via an appropriate route (e.g., intraperitoneal injection) 30 minutes prior to testing.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes. Record the session using a video camera.
-
Data Analysis: An automated tracking system or a trained observer should score the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group.[1]
-
3.3. Experimental Protocol: Rotarod Test
Apparatus:
-
A motorized rotating rod, typically with adjustable speed.
Procedure:
-
Training: For 2-3 days prior to the test, train the animals to stay on the rotarod at a constant, low speed (e.g., 4-5 rpm) for a set duration (e.g., 120 seconds). Animals that fail to meet this criterion are excluded.
-
Administration: On the test day, administer the test compound, positive control, or vehicle.
-
Testing: At set time points after administration (e.g., 30, 60, 90 minutes), place the animal on the rotarod, which is either rotating at a fixed speed or accelerating.
-
Data Analysis: Record the latency to fall from the rod for each animal. A statistically significant decrease in the latency to fall compared to the vehicle group indicates motor impairment and/or sedation.[22]
Conclusion and Future Directions
The proliferation of novel psychoactive substances necessitates robust and standardized methods for their pharmacological evaluation. This guide provides a clear, actionable framework for researchers to undertake the characterization of this compound. By systematically applying the detailed in vitro binding and in vivo behavioral protocols, it will be possible to determine this compound's potency at the GABA-A receptor and its functional profile regarding anxiolytic and sedative effects.
The data generated from these experiments will allow for a direct, evidence-based comparison with well-known designer benzodiazepines like Etizolam, Flubromazolam, and Clonazolam. Such a comparison is crucial for informing forensic science, clinical toxicology, and regulatory bodies about the potential risks associated with this and other uncharacterized compounds that may emerge on the illicit market.
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- PubMed. (n.d.). A radioreceptor assay to study the affinity of benzodiazepines and their receptor binding activity in human plasma including their active metabolites.
- International Science Community Association. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects.
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PubMed. (n.d.). Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[1][23]benzo[f]thiazepines.
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- Sigma-Aldrich. (n.d.). 4-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE AldrichCPR.
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PubMed Central. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][8]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents.
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A Comparative Guide to the Synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine: An Evaluation of Reproducibility and Practicality
In the landscape of medicinal chemistry and drug development, the synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the 1,5-benzodiazepine core, a seven-membered ring fused to a benzene ring, is of significant interest due to its prevalence in a wide array of pharmacologically active compounds. This guide provides an in-depth comparison of published synthesis methods for a specific derivative, 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Our focus is on the reproducibility, efficiency, and practicality of these methods for researchers in both academic and industrial settings.
The synthesis of the target molecule is strategically approached in two key stages: first, the formation of the foundational 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine ring system, followed by the selective N-methylation to yield the final product. This guide will critically evaluate two distinct and prominent methods for the initial cyclization and present a reliable method for the subsequent methylation.
Part 1: Synthesis of the 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Core
The most prevalent strategy for constructing the tetrahydro-1,5-benzodiazepine skeleton involves the acid-catalyzed condensation of o-phenylenediamine with a suitable ketone. The choice of catalyst and reaction conditions significantly impacts the reaction's efficiency, yield, and environmental footprint. Here, we compare a solvent-free approach using p-toluenesulfonic acid with a room-temperature, solid-acid catalyzed method.
Method A: Solvent-Free Condensation with p-Toluenesulfonic Acid (p-TSA)
This method stands out for its operational simplicity and speed, eschewing the need for a solvent, which aligns with the principles of green chemistry. The use of a readily available and inexpensive acid catalyst, p-TSA, makes this an attractive option for large-scale synthesis.
Experimental Protocol: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine [1]
-
Reagent Preparation : Grind o-phenylenediamine (1.08 g, 10 mmol) and p-toluenesulfonic acid (0.12 g, 0.6 mmol) together in a mortar and pestle.
-
Reaction Setup : Transfer the ground solids to a 50 mL round-bottomed flask.
-
Reactant Addition : Add acetone (1.16 g, 20 mmol) to the flask.
-
Reaction Conditions : Heat the mixture at 80-85°C for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:cyclohexane (1:6).
-
Work-up : Upon completion, allow the reaction mixture to cool, then dilute with water and extract with ethyl acetate (2 x 10 mL).
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to afford the pure product.
Method B: Heterogeneous Catalysis with H-MCM-22 at Room Temperature
This approach utilizes a solid acid zeolite catalyst, H-MCM-22, enabling the reaction to proceed under mild, room temperature conditions. The use of a heterogeneous catalyst simplifies product purification, as the catalyst can be easily removed by filtration and potentially recycled.
Experimental Protocol: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine [2]
-
Reaction Setup : In a round-bottomed flask, prepare a mixture of o-phenylenediamine (1 mmol, 108.1 mg), acetone (2.5 mmol, 145.2 mg), and H-MCM-22 catalyst (100 mg) in acetonitrile (4 mL).
-
Reaction Conditions : Stir the mixture at room temperature. The reaction progress is monitored by TLC, with a mobile phase of 10% ethyl acetate in hexane. The completion of the reaction is indicated by the disappearance of the reactant spot.
-
Work-up and Purification : Once the reaction is complete, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the product.
Comparison of Core Synthesis Methods
| Parameter | Method A: p-TSA Catalyzed | Method B: H-MCM-22 Catalyzed |
| Catalyst | p-Toluenesulfonic acid (homogeneous) | H-MCM-22 (heterogeneous) |
| Solvent | Solvent-free | Acetonitrile |
| Temperature | 80-85°C | Room Temperature |
| Reaction Time | 10-20 minutes | 1-3 hours |
| Yield | High (e.g., 94% for acetone derivative)[1] | Good to Excellent (up to 87% for acetone derivative)[2] |
| Work-up | Liquid-liquid extraction required | Simple filtration of catalyst |
| Reproducibility | Generally high, but can be sensitive to heating rate and purity of starting materials. | High, less sensitive to minor temperature fluctuations. Catalyst activity may vary between batches. |
| Advantages | Very fast, solvent-free, inexpensive catalyst. | Mild conditions, easy catalyst removal and potential for recycling. |
| Disadvantages | Requires heating, catalyst is not easily recyclable. | Longer reaction time, requires a specific solid acid catalyst. |
Causality Behind Experimental Choices
In Method A , the elevated temperature is necessary to overcome the activation energy for the condensation and cyclization reactions in the absence of a solvent. The grinding of the solid reactants ensures intimate contact, facilitating the reaction. The choice of a solvent-free system is driven by both efficiency and environmental considerations.
In Method B , the high surface area and acidic sites of the H-MCM-22 zeolite catalyst allow the reaction to proceed efficiently at room temperature. Acetonitrile is chosen as a solvent to dissolve the reactants and facilitate their interaction with the solid catalyst. The mild conditions are a key advantage, potentially reducing the formation of side products.
Part 2: N-Methylation of the Tetrahydro-1,5-benzodiazepine Core
Once the core heterocyclic structure is formed, the final step is the introduction of a methyl group onto one of the nitrogen atoms. A classic and highly reliable method for this transformation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde for reductive amination.
Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction
This protocol is a standard procedure for the methylation of primary and secondary amines and is expected to be reproducible for the 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine substrate.
-
Reaction Setup : To a solution of the synthesized 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (1 equivalent) in formic acid (excess), add aqueous formaldehyde (2-3 equivalents).
-
Reaction Conditions : Heat the reaction mixture at reflux (around 100°C) for several hours, typically 6-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up : After cooling, carefully neutralize the reaction mixture with a base such as sodium hydroxide or sodium carbonate solution.
-
Purification : Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Causality of the N-Methylation Protocol : The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion from the reaction of the secondary amine with formaldehyde. This iminium ion is then reduced in situ by formic acid, which acts as the hydride donor, to yield the methylated amine. The use of an excess of both formaldehyde and formic acid drives the reaction to completion.
Visualizing the Synthetic Pathways
Reaction Scheme for Core Synthesis
Caption: Comparison of two synthetic routes to the tetrahydro-1,5-benzodiazepine core.
N-Methylation Workflow
Caption: Step-by-step workflow for the N-methylation via the Eschweiler-Clarke reaction.
Conclusion and Recommendations
Both presented methods for the synthesis of the 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine core are robust and have been reported to provide good to excellent yields.
-
For rapid synthesis and situations where solvent use is a concern, the solvent-free p-TSA catalyzed method (Method A) is highly recommended. Its simplicity and speed make it ideal for quick access to the core structure.
-
For syntheses requiring milder conditions to accommodate sensitive functional groups, the H-MCM-22 catalyzed method (Method B) is the superior choice. The ease of catalyst removal is an added benefit, particularly in a process development setting.
The subsequent N-methylation via the Eschweiler-Clarke reaction is a well-established and reliable method that should provide the target this compound with good reproducibility.
Ultimately, the choice of method will depend on the specific constraints and priorities of the research, including available equipment, scale, and the chemical nature of the substrates. This guide provides the necessary data and protocols to make an informed decision and to successfully and reproducibly synthesize the target compound.
References
-
Pasha, M. A., & Jayashankara, V. P. (2006). An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Journal of Pharmacology and Toxicology, 1(5), 573-578. [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Medicinal Chemistry, 2012, 510650. [Link]
-
Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829-832. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
The protocols outlined herein are grounded in the principles of chemical causality and are designed to be self-validating systems of safety. It is imperative to treat this compound as hazardous waste in the absence of definitive data to the contrary.
Hazard Assessment and Classification
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a derivative of the benzodiazepine class. Based on the hazard profiles of analogous compounds, it should be handled with the assumption that it may exhibit the following hazardous characteristics[1][2]:
-
Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.
-
Irritation: Causes skin and serious eye irritation.
-
Environmental Hazard: Potentially harmful to aquatic life.
Therefore, this compound must be managed as hazardous waste in compliance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States[3][4].
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory[2]:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with hazardous waste procedures.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation and containment are critical to prevent accidental exposure and environmental contamination.
Step 1: Designate a Hazardous Waste Accumulation Area Establish a designated, well-ventilated, and secure area for the accumulation of hazardous waste, away from general laboratory traffic.
Step 2: Select the Appropriate Waste Container Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the chemical. For this compound, a high-density polyethylene (HDPE) container is a suitable choice.
Step 3: Labeling the Waste Container The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
Step 4: Waste Transfer Carefully transfer the waste chemical into the designated container using a funnel or other appropriate transfer device to minimize the risk of spills. Do not overfill the container; a headspace of at least 10% should be left to accommodate expansion.
Step 5: Secure Storage Keep the waste container tightly sealed when not in use and store it in the designated hazardous waste accumulation area.
| Waste Management Summary | |
| Waste Classification | Hazardous Waste (Assumed Toxic, Irritant) |
| Container Type | High-Density Polyethylene (HDPE) |
| Labeling Requirements | "Hazardous Waste", Full Chemical Name, Hazard Pictograms, Accumulation Start Date |
| Storage Location | Designated, secure, and well-ventilated area |
Spill Management: An Emergency Response Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Step 1: Evacuate and Alert Immediately alert personnel in the vicinity of the spill and evacuate the area if necessary.
Step 2: Don Appropriate PPE Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.
Step 3: Contain the Spill For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill. For solid spills, carefully sweep the material, avoiding the generation of dust.
Step 4: Neutralization (If Applicable and Safe) Given the nature of this compound, chemical neutralization is not recommended without specific guidance from a qualified chemist or safety professional.
Step 5: Cleanup and Disposal Carefully collect the absorbed material or swept solid and place it in the designated hazardous waste container. Clean the spill area with a detergent and water solution, and then wipe it down with a clean, damp cloth. All materials used for cleanup must be disposed of as hazardous waste.
Step 6: Reporting Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's standard operating procedures.
Final Disposal Pathway
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.
The disposal process typically involves:
-
Waste Profiling: Your institution's EHS department will work with the disposal vendor to profile the waste stream.
-
Packaging and Transportation: The licensed vendor will package the waste according to Department of Transportation (DOT) regulations for transport.
-
Destruction: The most common and effective method for the destruction of organic hazardous waste is high-temperature incineration at a permitted facility.
Below is a decision-making flowchart for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the rigorous protocols outlined in this guide, researchers can ensure they are meeting their ethical and regulatory obligations. Always consult your institution's specific EHS guidelines and, when in doubt, err on the side of caution.
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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ResearchGate. (2010, May 24). Synthesis Of Some Novel C3 Substituted New Diazo-[1][2]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants.
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Comprehensive Guide to Personal Protective Equipment for Handling 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
This document provides essential guidance for the safe handling of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to these protocols to mitigate risks of exposure and ensure a safe working environment. The recommendations herein are based on a synthesis of available chemical hazard information and established standards for handling potent pharmaceutical compounds.
Hazard Assessment: Understanding the Risks
A chemical label for this compound warns that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .[4] Furthermore, the SDS for a closely related analog, 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine, indicates that it causes severe skin burns and eye damage.[5] Given these warnings, a conservative approach necessitates treating this compound as a hazardous substance.
Key Potential Hazards:
-
Acute Oral Toxicity: Harmful if ingested.
-
Dermal and Ocular Hazards: Can cause skin irritation and serious, potentially permanent, eye damage.
-
Respiratory Irritation: May irritate the respiratory tract upon inhalation of dust or aerosols.
-
Pharmacological Effects: As a benzodiazepine derivative, systemic absorption could lead to unintended central nervous system effects such as sedation and muscle relaxation.[1]
Due to these potential hazards, strict adherence to personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE) Selection and Rationale
The selection of appropriate PPE is critical to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale for Use |
| Gloves | Chemotherapy-rated, powder-free nitrile or neoprene gloves (meeting ASTM D6978 standard).[6][7] Double gloving is required. | To prevent skin contact with the compound. The inner glove should be worn under the gown cuff, and the outer glove over the cuff to create a seal. Change outer gloves every 30 minutes or immediately if contaminated.[7] |
| Gown | Disposable, polyethylene-coated polypropylene or other laminate material gown resistant to chemical permeation.[6][7] Must be long-sleeved with a solid front and tight-fitting cuffs.[8] | To protect the body from splashes and spills. Cloth lab coats are not permissible as they can absorb the chemical.[6] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield, or a full-facepiece respirator.[6] | To provide comprehensive protection against splashes and aerosols, safeguarding the eyes and mucous membranes of the face. Standard safety glasses are insufficient.[7] |
| Respiratory Protection | A fit-tested N95 respirator is the minimum requirement for handling powders. For activities with a higher risk of aerosolization, an elastomeric half-mask with a multi-gas cartridge and P100-filter should be considered.[7] | To prevent inhalation of airborne particles of the compound, which can cause respiratory irritation and systemic effects.[4] |
| Head and Shoe Covers | Disposable head, hair, and beard covers. Two pairs of shoe covers.[6][7] | To prevent contamination of hair and personal footwear. The outer pair of shoe covers should be donned before entering the designated handling area and removed upon exiting.[7] |
Procedural Guidance for PPE Donning and Doffing
The proper sequence of donning and doffing PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential workflow for donning PPE before handling hazardous compounds.
Doffing (Removing) PPE Workflow
Caption: Sequential workflow for doffing PPE to prevent contamination.
Disposal of Contaminated PPE
All PPE used during the handling of this compound must be considered hazardous waste.
Step-by-Step Disposal Plan:
-
Immediate Containment: As PPE is removed, it should be immediately placed into a designated, sealable hazardous waste container. This is typically a yellow or clearly labeled chemotherapy waste bag or bin.
-
Outer Gloves and Shoe Covers: The outer pair of gloves and shoe covers should be removed before leaving the immediate handling area and disposed of in a hazardous waste container.[8]
-
Gown and Other PPE: The gown should be removed by rolling it inward to contain any surface contamination. All other disposable PPE should be placed in the same hazardous waste container.
-
Sealing and Labeling: Once all PPE is inside, the container must be securely sealed. It should be clearly labeled as "Hazardous Chemical Waste" and include the name of the chemical.
-
Final Disposal: The sealed container should be stored in a designated hazardous waste accumulation area and disposed of through an approved hazardous waste management vendor, following all local, state, and federal regulations.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.
All personnel handling this compound must be aware of the location and proper use of emergency showers and eyewash stations.
By adhering to these stringent PPE and handling protocols, researchers can safely work with this compound, minimizing the risk of personal exposure and environmental contamination.
References
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- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment.
- Ontario College of Pharmacists. (2019, September 5). Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE).
- Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Chemical Label for this compound. (n.d.).
- Fisher Scientific. (2025, December 25). Safety Data Sheet for 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine.
- PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
- PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one.
- International Journal of Chemical Studies. (2015, September 14). 1, 5-Benzodiazepines: A Review Update.
- International Journal of Pharmaceutical Research and Applications. (2022, August 5). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines.
- Taylor & Francis Online. (n.d.). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design.
- News-Medical.Net. (2024, September 30). How to Separate Benzodiazepine Metabolites.
- ResearchGate. (2025, August 7). Analytical methods for determination of benzodiazepines. A short review.
- ResearchGate. (2025, October 20). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
